3-Chloro-[1,2,4]triazolo[4,3-a]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-9-8-5-3-1-2-4-10(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMZRYSIBSLHLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60290400 | |
| Record name | 3-chloro[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60290400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4922-74-1 | |
| Record name | 4922-74-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68463 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloro[1,2,4]triazolo[4,3-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60290400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Chloro-triazolo[4,3-a]pyridine chemical properties
An In-Depth Technical Guide to 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine: Properties, Synthesis, and Applications
Introduction: The Privileged Scaffold
The[1][2][3]triazolo[4,3-a]pyridine ring system represents a "privileged scaffold" in modern medicinal chemistry. Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors make it an ideal foundation for developing therapeutic agents targeting a wide array of biological targets. Derivatives of this core have demonstrated a vast spectrum of activities, including antibacterial, antimalarial, and antipsychotic properties.[4][5] This guide focuses on a key derivative, 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine (CAS: 4922-74-1), a versatile building block whose utility stems from the reactive chlorine atom at the 3-position. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into its chemical properties, synthesis, reactivity, and applications, grounded in established scientific principles.
Physicochemical and Spectroscopic Properties
3-Chloro-[1][2][3]triazolo[4,3-a]pyridine is a stable, solid compound under standard laboratory conditions.[1] Its core properties are summarized below, providing the foundational data required for its use in synthesis and analysis.
| Property | Value | Source(s) |
| CAS Number | 4922-74-1 | [1][3][6] |
| Molecular Formula | C₆H₄ClN₃ | [6] |
| Molecular Weight | 153.57 g/mol | [1][6] |
| Physical Form | Solid | [1] |
| Melting Point | 125-127 °C | [1] |
| Purity (Typical) | ≥97% | [1][6] |
| InChI Key | NTMZRYSIBSLHLD-UHFFFAOYSA-N | [1][7] |
| Storage Conditions | Store at 4 °C or room temperature | [1][6] |
Spectroscopic Characterization
-
¹H NMR: The four protons on the pyridine ring are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The proton at the C5 position, being adjacent to the bridgehead nitrogen, is anticipated to be the most downfield-shifted due to anisotropic effects. The remaining three protons (C6, C7, C8) will exhibit characteristic splitting patterns (doublets, triplets, or multiplets) based on their coupling with adjacent protons.
-
¹³C NMR: The spectrum will show six distinct signals for the six carbon atoms. The carbon atoms of the pyridine ring will resonate in the δ 110-150 ppm range. The C3 carbon, directly attached to the electronegative chlorine atom and two nitrogen atoms, will be significantly deshielded and is expected to appear further downfield, likely in the δ 145-155 ppm range.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The predicted monoisotopic mass is 153.00937 Da.[7] The mass spectrum will exhibit a characteristic isotopic pattern for a monochlorinated compound, with the [M+H]⁺ peak at m/z 154 and a significant [M+H+2]⁺ peak at m/z 156 with an intensity of approximately one-third of the [M+H]⁺ peak.
Synthesis and Mechanistic Insights
The synthesis of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine is most logically achieved via a two-step process starting from the commercially available 2-chloropyridine. This pathway leverages the formation of a key intermediate, 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, followed by a robust chlorination step.
Workflow for Synthesis
Caption: Synthetic pathway from 2-chloropyridine to the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one [8][9]
-
Rationale: This step involves a nucleophilic substitution of the chlorine on 2-chloropyridine by semicarbazide, followed by an intramolecular cyclization. 2-Ethoxyethanol is chosen as a high-boiling solvent to provide the necessary thermal energy for the reaction to proceed to completion. An acid catalyst is often employed to facilitate the cyclization.
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 2-chloropyridine (1.0 eq), semicarbazide hydrochloride (2.0 eq), and 2-ethoxyethanol (approx. 3 mL per gram of 2-chloropyridine).
-
Heat the mixture to reflux (approx. 135 °C).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.01 eq) dissolved in a small amount of 2-ethoxyethanol.
-
Maintain reflux for 18-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to approximately 60 °C and add an equal volume of water to precipitate the product.
-
Cool the mixture to 0-5 °C and stir for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The resulting product is typically of sufficient purity for the next step.
-
Step 2: Synthesis of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine
-
Rationale: This is a standard chlorination/dehydration reaction common in heterocyclic chemistry. The lactam-like oxygen in the intermediate is converted into a chloro group. Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and a dehydrating agent. The reaction is performed neat or with a high-boiling inert solvent under reflux.
-
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl gas.
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (e.g., a sodium hydroxide solution), place the 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) to the flask.
-
Heat the mixture to reflux (approx. 105 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or aqueous sodium hydroxide until the pH is ~7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine.
-
Chemical Reactivity and Derivatization
The primary site of reactivity on 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine is the C3-chloro substituent. The fused, electron-withdrawing triazole ring system, in conjunction with the pyridine nitrogen, significantly activates the C3 position towards nucleophilic aromatic substitution (SₙAr).[5] This is analogous to the high reactivity of 2- and 4-chloropyridines.[5][10]
Mechanism: Nucleophilic Aromatic Substitution (SₙAr)
The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient C3 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system, including the electronegative nitrogen atoms of both rings, which provides a stabilizing effect. In the second step, the leaving group (chloride) is eliminated, restoring the aromaticity of the bicyclic system.
Typical Derivatization Workflow
Caption: Reactivity of the C3-chloro group towards common nucleophiles.
Protocol: General Procedure for Amination
-
Rationale: Amination is a common and highly valuable transformation, providing access to a wide range of derivatives for structure-activity relationship (SAR) studies. A suitable base is required to deprotonate the amine nucleophile or to scavenge the HCl generated during the reaction.
-
Procedure:
-
In a sealed vial or round-bottom flask, dissolve 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine (1.0 eq) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Dioxane.
-
Add the desired primary or secondary amine (1.2-2.0 eq).
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Seal the vessel and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography or recrystallization to yield the desired 3-amino-[1][2][3]triazolo[4,3-a]pyridine derivative.
-
Applications in Drug Discovery and Materials Science
The value of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine lies in its role as a versatile intermediate for creating more complex molecules with tailored functions.
-
Medicinal Chemistry: The scaffold is a cornerstone in the synthesis of Central Nervous System (CNS) active agents. For example, the core is found in trazodone, a well-known antidepressant.[8] The ability to easily displace the 3-chloro group allows for the rapid generation of libraries of compounds for screening against various biological targets. Recent research has shown that derivatives can act as potent and selective inhibitors of enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.
-
Protein Degraders: This compound is listed as a building block for protein degraders.[6] In the development of Proteolysis-Targeting Chimeras (PROTACs), this scaffold can be used as a stable core or as part of the linker connecting a warhead (ligand for a target protein) to an E3 ligase-binding moiety.
-
Materials Science: Fused heterocyclic systems like this are being investigated for applications in organic electronics due to their thermal stability and defined electronic properties.
Safety, Handling, and Storage
As a reactive chemical intermediate, 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine must be handled with appropriate care. The following information is synthesized from supplier safety data.[1]
| Hazard Class | GHS Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed. |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled. |
| Skin Corrosion/Irritation | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation. |
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. Recommended storage temperature is 4 °C for long-term stability.[1]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash off with soap and plenty of water. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Conclusion
3-Chloro-[1][2][3]triazolo[4,3-a]pyridine is a high-value chemical scaffold that serves as a critical entry point for the synthesis of a diverse range of functional molecules. Its well-defined physicochemical properties, predictable synthetic accessibility, and, most importantly, the activated nature of its C3-chloro group for nucleophilic substitution make it an indispensable tool for researchers in drug discovery and materials science. A thorough understanding of its handling, reactivity, and synthetic pathways, as outlined in this guide, is essential for leveraging its full potential in the laboratory.
References
- 1. This compound | 4922-74-1 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Chloro[1,2,4]triazolo[4,3-a]pyridine | 4922-74-1 [chemicalbook.com]
- 4. A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. calpaclab.com [calpaclab.com]
- 7. PubChemLite - this compound (C6H4ClN3) [pubchemlite.lcsb.uni.lu]
- 8. EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 9. 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one | 6969-71-7 [chemicalbook.com]
- 10. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
An In-Depth Technical Guide to the Synthesis of 3-Chloro-triazolo[4,3-a]pyridine
An In-Depth Technical Guide to the Synthesis of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the[1][2][3]Triazolo[4,3-a]pyridine Scaffold
The[1][2][3]triazolo[4,3-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its rigid, planar structure and distribution of nitrogen atoms allow for diverse interactions with biological targets, making it a valuable scaffold for the development of novel therapeutic agents. Compounds incorporating this framework have demonstrated a wide array of pharmacological activities, including but not limited to, anti-inflammatory, anti-cancer, and antiviral properties. The specific substitution of a chlorine atom at the 3-position of this scaffold can significantly modulate the compound's electronic properties and metabolic stability, often leading to enhanced potency and improved pharmacokinetic profiles. This guide provides a comprehensive overview of the synthetic routes to 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine, with a focus on practical experimental protocols and the underlying chemical principles.
Strategic Approaches to the Synthesis of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine
The synthesis of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine is most effectively approached through a two-step sequence involving the initial formation of the[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one intermediate, followed by a chlorination step. This strategy allows for the construction of the core heterocyclic system under milder conditions, with the introduction of the reactive chloro group in the final step.
Part 1: Synthesis of the Key Intermediate:[1][2][3]Triazolo[4,3-a]pyridin-3(2H)-one
The formation of the triazolone ring can be achieved from readily available starting materials such as 2-chloropyridine or its derivative, 2-hydrazinopyridine.
Method A: From 2-Chloropyridine and Semicarbazide Hydrochloride
This classical approach involves the reaction of 2-chloropyridine with semicarbazide hydrochloride in a high-boiling solvent like 2-ethoxyethanol. The reaction proceeds via an initial nucleophilic aromatic substitution of the chlorine atom by the hydrazine moiety of semicarbazide, followed by an intramolecular cyclization to form the triazolone ring.
Experimental Protocol: Synthesis of[1][2][3]Triazolo[4,3-a]pyridin-3(2H)-one from 2-Chloropyridine [3][4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chloropyridine (1.0 eq), semicarbazide hydrochloride (2.0 eq), and 2-ethoxyethanol.
-
Reaction Execution: Heat the mixture to reflux. Add a catalytic amount of concentrated sulfuric acid dissolved in 2-ethoxyethanol. Continue refluxing for 18-24 hours.
-
Work-up and Isolation: Cool the reaction mixture to approximately 60°C and add water. Further cool the mixture to 0°C to precipitate the product. Collect the solid by filtration, wash thoroughly with water, and dry under reduced pressure to yield[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one.
Method B: From 2-Hydrazinopyridine and Urea (Microwave-Assisted)
A more modern and efficient approach utilizes the reaction of 2-hydrazinopyridine with urea under microwave irradiation. This solvent-free method significantly reduces reaction times and often leads to cleaner product formation.
Experimental Protocol: Microwave-Assisted Synthesis of[1][2][3]Triazolo[4,3-a]pyridin-3(2H)-one from 2-Hydrazinopyridine [2]
-
Reaction Setup: In a microwave-safe vessel, thoroughly mix 2-hydrazinopyridine (1.0 eq) and urea (2.0 eq).
-
Reaction Execution: Subject the mixture to microwave irradiation (e.g., 300 W) for a short duration (typically under a minute). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, add water to the reaction mixture to precipitate the product. Collect the solid by filtration and wash with water to afford[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one.
Causality Behind Experimental Choices:
-
Choice of Reagents: Semicarbazide hydrochloride and urea serve as effective sources for the carbonyl group and the second nitrogen atom required for the formation of the triazolone ring.
-
Reaction Conditions: The use of a high-boiling solvent in the conventional method ensures that the reaction temperature is sufficient to drive both the substitution and cyclization steps. Microwave irradiation provides rapid and efficient heating, dramatically accelerating the reaction rate.
Part 2: Chlorination of[1][2][3]Triazolo[4,3-a]pyridin-3(2H)-one
The conversion of the triazolone intermediate to the final 3-chloro product is a crucial step. This is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).
Mechanism of POCl₃ Chlorination:
The chlorination of the lactam functionality in the triazolone ring with phosphorus oxychloride is a well-established transformation. The reaction is believed to proceed through the formation of a phosphate ester intermediate, which then undergoes nucleophilic attack by a chloride ion to yield the desired 3-chloro derivative.
Experimental Protocol: Synthesis of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).
-
Reaction Execution: Heat the mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up and Isolation: After completion, carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice with vigorous stirring. Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates. Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Choice of Reagent: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent, making it ideal for the conversion of the lactam to the corresponding chloro-heterocycle. The use of an excess of POCl₃ also serves as the reaction solvent.
-
Reaction Conditions: Refluxing ensures that the reaction has sufficient energy to overcome the activation barrier for the formation of the phosphate intermediate and the subsequent chlorination.
-
Work-up Procedure: The careful quenching of POCl₃ with ice is a critical safety measure due to its highly exothermic reaction with water. Neutralization is necessary to deprotonate the product and facilitate its precipitation from the aqueous solution.
Summary of Synthetic Routes and Data
| Step | Starting Material(s) | Reagents and Conditions | Product | Typical Yield | Reference |
| 1A | 2-Chloropyridine, Semicarbazide HCl | 2-Ethoxyethanol, H₂SO₄ (cat.), Reflux | [1][2][3]Triazolo[4,3-a]pyridin-3(2H)-one | ~59% | [3][4] |
| 1B | 2-Hydrazinopyridine, Urea | Microwave Irradiation (solvent-free) | [1][2][3]Triazolo[4,3-a]pyridin-3(2H)-one | ~75% | [2] |
| 2 | [1][2][3]Triazolo[4,3-a]pyridin-3(2H)-one | POCl₃, Reflux | 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine | - | Inferred from similar transformations |
Note: The yield for the chlorination step is not explicitly reported in the searched literature for this specific substrate and is inferred from standard chlorination procedures of similar heterocyclic lactams.
Visualizing the Synthesis
Reaction Pathway Diagram
Caption: Synthetic routes to 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion and Future Perspectives
The synthesis of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine is a straightforward process that can be accomplished in two main steps from readily available precursors. The methods outlined in this guide are robust and can likely be adapted for the synthesis of a variety of substituted analogs. Further optimization of the chlorination step, perhaps exploring milder reagents or alternative reaction conditions, could lead to improved yields and a more environmentally benign process. The continued exploration of the synthetic chemistry of the[1][2][3]triazolo[4,3-a]pyridine scaffold is a promising avenue for the discovery of new and effective therapeutic agents.
References
- 1. A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
An In-depth Technical Guide to the Structure Elucidation of 3-Chloro-triazolo[4,3-a]pyridine
An In-depth Technical Guide to the Structure Elucidation of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the analytical methodologies required for the unambiguous structure elucidation of 3-chloro-[1][2][3]triazolo[4,3-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. The narrative emphasizes the synergistic application of multiple spectroscopic and analytical techniques, grounded in established scientific principles, to ensure the conclusive determination of its chemical structure.
Introduction: The Significance of Structural Verification
3-Chloro-[1][2][3]triazolo[4,3-a]pyridine (C₆H₄ClN₃) is a fused heterocyclic system with a molecular weight of 153.57 g/mol .[4] The arrangement of its constituent atoms and the nature of their connectivity are fundamental to its chemical reactivity, physical properties, and biological activity. In drug discovery, for instance, even minor structural ambiguities can lead to significant differences in pharmacological profiles. Therefore, a rigorous and multi-faceted approach to structure elucidation is not merely an academic exercise but a critical component of quality control and intellectual property protection.
This guide will detail a logical workflow for confirming the structure of a newly synthesized batch of 3-chloro-[1][2][3]triazolo[4,3-a]pyridine, integrating data from mass spectrometry, nuclear magnetic resonance spectroscopy, infrared spectroscopy, and, where applicable, X-ray crystallography.
Foundational Analysis: Mass Spectrometry
Mass spectrometry (MS) provides the initial and crucial confirmation of the compound's molecular weight and elemental composition.
Expected Molecular Ion Peak and Isotopic Pattern
For 3-chloro-[1][2][3]triazolo[4,3-a]pyridine, the presence of a chlorine atom is a key distinguishing feature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[5][6] This results in a characteristic isotopic pattern for the molecular ion peak (M⁺).
-
M⁺ peak: Corresponding to the molecule containing the ³⁵Cl isotope.
-
M+2 peak: Corresponding to the molecule containing the ³⁷Cl isotope, appearing at two mass units higher than the M⁺ peak.
The relative intensity of the M⁺ to the M+2 peak should be approximately 3:1.[5] This isotopic signature is a strong indicator of the presence of a single chlorine atom in the molecule.
High-Resolution Mass Spectrometry (HRMS)
HRMS is employed to determine the exact mass of the molecular ion, which allows for the calculation of the elemental formula. This technique provides a high degree of confidence in the molecular formula by differentiating between compounds with the same nominal mass but different elemental compositions.
| Parameter | Expected Value |
| Molecular Formula | C₆H₄ClN₃ |
| Monoisotopic Mass (for ³⁵Cl) | 153.01447 |
| Monoisotopic Mass (for ³⁷Cl) | 154.01152 |
Table 1: Expected High-Resolution Mass Spectrometry Data
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Instrument Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole
-
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
-
Data Analysis:
-
Identify the molecular ion peak (M⁺) and the M+2 peak.
-
Verify the 3:1 intensity ratio for the M⁺ and M+2 peaks.
-
Analyze the fragmentation pattern to identify characteristic losses (e.g., loss of Cl, N₂).
-
Detailed Structural Insights: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of 3-chloro-[1][2][3]triazolo[4,3-a]pyridine.
¹H NMR Spectroscopy: Proton Environment and Connectivity
The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts, their integration (relative number of protons), and their coupling patterns (which protons are adjacent to each other). For the[1][2][3]triazolo[4,3-a]pyridine ring system, a characteristic set of four aromatic protons is expected.
¹³C NMR Spectroscopy: Carbon Skeleton
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The number of signals corresponds to the number of unique carbon atoms. The chemical shifts of these signals are indicative of the electronic environment of each carbon.
Predicted NMR Data
While the exact chemical shifts can vary depending on the solvent and instrument, general predictions can be made based on the structure and published data for similar compounds.[3][7][8]
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H-5 | ~8.5-8.8 | d | 1H | Pyridine ring |
| H-8 | ~7.8-8.1 | d | 1H | Pyridine ring |
| H-7 | ~7.4-7.7 | t | 1H | Pyridine ring |
| H-6 | ~7.0-7.3 | t | 1H | Pyridine ring |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||
| C-3 | ~145-150 | Triazole ring (C-Cl) | ||
| C-5 | ~125-130 | Pyridine ring | ||
| C-8a | ~140-145 | Bridgehead carbon | ||
| C-7 | ~120-125 | Pyridine ring | ||
| C-6 | ~115-120 | Pyridine ring | ||
| C-8 | ~110-115 | Pyridine ring |
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field strength for better resolution.
-
Experiments: ¹H, ¹³C, and 2D experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) for unambiguous assignment.
-
-
Data Acquisition and Processing: Acquire the spectra with an appropriate number of scans to achieve a good signal-to-noise ratio. Process the data using standard NMR software.
Caption: Workflow for NMR-based structure elucidation.
Vibrational Spectroscopy: Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Expected Characteristic Absorptions
The FTIR spectrum of 3-chloro-[1][2][3]triazolo[4,3-a]pyridine is expected to show characteristic absorption bands for the aromatic C-H, C=C, and C=N bonds within the fused ring system. The C-Cl stretch may also be observable.
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100-3000 | Aromatic C-H stretching |
| 1650-1450 | C=C and C=N stretching in aromatic rings |
| 800-600 | C-Cl stretching |
Table 3: Expected FTIR Absorption Bands
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them with known values for similar structures.[1][2][9][10]
Definitive Confirmation: Single-Crystal X-ray Diffraction
For an unequivocal and absolute confirmation of the molecular structure, single-crystal X-ray diffraction is the gold standard. This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice.
The Power of X-ray Crystallography
X-ray crystallography can definitively establish:
-
The connectivity of all atoms.
-
Bond lengths and angles.
-
The overall molecular geometry.
Obtaining suitable single crystals is a prerequisite for this analysis.[7][11][12]
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound from a suitable solvent or solvent system through slow evaporation, cooling, or vapor diffusion.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.
Caption: Hierarchy of analytical techniques for structure elucidation.
Conclusion: A Synergistic and Self-Validating Approach
The structure elucidation of 3-chloro-[1][2][3]triazolo[4,3-a]pyridine requires a systematic and integrated analytical approach. Each technique provides a unique piece of the structural puzzle, and their combined data create a self-validating system. Mass spectrometry confirms the molecular formula, FTIR identifies key functional groups, NMR spectroscopy maps out the atomic connectivity, and X-ray crystallography provides the ultimate, unambiguous three-dimensional structure. By following this comprehensive workflow, researchers can ensure the scientific integrity of their work and build a solid foundation for further studies and applications of this important heterocyclic compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. calpaclab.com [calpaclab.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical and X-ray crystallographic study of meso-ionic derivatives of s-triazolo[4,3-a]pyridine - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
spectroscopic data of 3-Chloro-triazolo[4,3-a]pyridine
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine
Introduction
3-Chloro-[1][2][3]triazolo[4,3-a]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the[1][2][3]triazolo[4,3-a]pyridine scaffold, it serves as a crucial building block for the synthesis of novel therapeutic agents, including potential antimalarial compounds.[3] The precise structural elucidation and purity assessment of this molecule are paramount for its application in research and development. This guide provides a comprehensive overview of the essential spectroscopic techniques required for the unambiguous characterization of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine, offering both theoretical insights and practical, field-tested protocols.
The molecule possesses a fused bicyclic system consisting of a pyridine ring and a 1,2,4-triazole ring. The chlorine atom at the 3-position of the triazole ring is a key functional group, often targeted for nucleophilic substitution to generate diverse chemical libraries.[1]
Molecular Structure
The structural formula of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine is C₆H₄ClN₃, with a monoisotopic mass of 153.00937 Da.[4] The numbering of the heterocyclic system, essential for spectroscopic assignments, is illustrated below.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Chloro-triazolo[4,3-a]pyridine
An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-chloro-[1][2][3]triazolo[4,3-a]pyridine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, a detailed experimental protocol for its acquisition, and an expert interpretation of the spectral data. The principles outlined herein are grounded in established NMR theory and extensive experience with the structural elucidation of complex heterocyclic systems.
Introduction and Molecular Structure
3-Chloro-[1][2][3]triazolo[4,3-a]pyridine is a fused heterocyclic system of significant interest in medicinal chemistry due to the prevalence of the triazolopyridine scaffold in biologically active molecules.[2][4][5][6] Accurate structural characterization is paramount, and ¹H NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of protons in the molecule.
The structure consists of a pyridine ring fused with a 1,2,4-triazole ring, with a chlorine atom substituted at the 3-position of the triazole moiety. This substitution pattern leaves four protons on the pyridine ring, which will be the focus of our ¹H NMR analysis.
Predicted ¹H NMR Spectrum
The protons on the pyridine ring are designated as H-5, H-6, H-7, and H-8. Their expected chemical shifts, multiplicities, and coupling constants are detailed below.
Table 1: Predicted ¹H NMR Spectral Data for 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constants (J, Hz) |
| H-8 | 8.5 - 8.8 | Doublet of doublets (dd) | J8,7 ≈ 7.0, J8,6 ≈ 1.0 |
| H-5 | 8.0 - 8.3 | Doublet (d) | J5,6 ≈ 9.0 |
| H-7 | 7.6 - 7.9 | Triplet of doublets (td) | J7,6 ≈ J7,8 ≈ 7.0, J7,5 ≈ 1.0 |
| H-6 | 7.1 - 7.4 | Triplet of doublets (td) | J6,5 ≈ 9.0, J6,7 ≈ 7.0, J6,8 ≈ 1.0 |
Justification for Predictions:
-
H-8: This proton is adjacent to the bridgehead nitrogen of the triazole ring, which is strongly electron-withdrawing. This deshielding effect will cause H-8 to resonate at the lowest field (highest ppm). It will be split by H-7 (vicinal coupling) and H-6 (meta coupling), resulting in a doublet of doublets.
-
H-5: Being in the para position relative to the fused triazole ring, H-5 will also be deshielded, though to a lesser extent than H-8. It will appear as a doublet due to coupling with H-6.
-
H-7: This proton will experience coupling from H-6 and H-8, as well as a smaller coupling from H-5. This will likely result in a triplet of doublets.
-
H-6: This proton is coupled to H-5, H-7, and H-8, leading to a complex multiplet, likely a triplet of doublets. It is expected to be the most shielded of the four aromatic protons.
The exact chemical shifts can be influenced by the choice of solvent due to varying degrees of solute-solvent interactions.[9][10][11]
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality, interpretable ¹H NMR spectrum, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
Materials:
-
3-Chloro-[1][2][3]triazolo[4,3-a]pyridine (min. 97% purity)[12]
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (0.03% v/v)
-
5 mm NMR tubes
Instrumentation:
-
400 MHz (or higher) NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 3-chloro-[1][2][3]triazolo[4,3-a]pyridine.
-
Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent (CDCl₃ is a good starting point) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
Add TMS as an internal standard for chemical shift referencing.
-
-
Instrument Setup and Calibration:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. A narrow and symmetrical solvent peak is indicative of good shimming.
-
-
Spectrum Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical acquisition parameters:
-
Spectral Width: 16 ppm
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 16-64 (adjust for optimal signal-to-noise ratio)
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and measure the coupling constants.
-
Interpretation and Structural Verification
The interpretation of the acquired spectrum should be a systematic process to confirm the structure of 3-chloro-[1][2][3]triazolo[4,3-a]pyridine.
Workflow for Spectral Interpretation
Caption: Workflow for ¹H NMR spectral interpretation.
Key Verification Points:
-
Number of Signals: The spectrum should exhibit four distinct signals in the aromatic region (typically 6.5-9.0 ppm).[3]
-
Integration: The integration of these four signals should be in a 1:1:1:1 ratio.
-
Chemical Shifts: The observed chemical shifts should align with the predicted values in Table 1, with the most downfield signal corresponding to H-8.
-
Multiplicities and Coupling Constants: The splitting patterns (multiplicities) and the measured coupling constants (J values) are crucial for unambiguous assignment. For instance, the signal for H-8 should be a doublet of doublets. A 2D COSY (Correlation Spectroscopy) experiment can be performed to confirm the coupling relationships between adjacent protons.
Spin-Spin Coupling Diagram
Caption: Predicted spin-spin coupling in the pyridine ring.
Conclusion
This technical guide provides a predictive framework and a detailed experimental approach for the ¹H NMR analysis of 3-chloro-[1][2][3]triazolo[4,3-a]pyridine. By following the outlined protocols and interpretive guidelines, researchers can confidently acquire and analyze the NMR spectrum to verify the chemical structure of this important heterocyclic compound. The principles of chemical shift prediction, coupling constant analysis, and systematic spectral interpretation are key to the successful application of NMR spectroscopy in modern chemical research and drug development.
References
- 1. 8-CHLORO-3-(4-PYRIDINYL)-6-(TRIFLUOROMETHYL)[1,2,4]TRIAZOLO[4,3-A]PYRIDINE(338795-36-1) 1H NMR [m.chemicalbook.com]
- 2. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 8. modgraph.co.uk [modgraph.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Investigation of Solvent Effects on NMR Shielding Tensors of Tripeptide Tyr-Aaa-Gly – Oriental Journal of Chemistry [orientjchem.org]
- 12. calpaclab.com [calpaclab.com]
An In-depth Technical Guide to the ¹³C NMR Analysis of 3-Chloro-triazolo[4,3-a]pyridine Derivatives
An In-depth Technical Guide to the ¹³C NMR Analysis of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine Derivatives
This technical guide provides a comprehensive overview of the principles and practices for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3-chloro-[1][2][3]triazolo[4,3-a]pyridine and its derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development, making unambiguous structural characterization paramount. This document is intended for researchers, scientists, and professionals in drug development who are utilizing NMR spectroscopy for the structural elucidation of these heterocyclic systems.
Introduction: The Structural Significance of the 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine Scaffold
The[1][2][3]triazolo[4,3-a]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4][5] The introduction of a chlorine atom at the 3-position creates a key intermediate, 3-chloro-[1][2][3]triazolo[4,3-a]pyridine (CAS 4922-74-1), which serves as a versatile building block for the synthesis of more complex molecules.[6] The chlorine atom can be readily displaced by various nucleophiles, allowing for the generation of diverse chemical libraries. Accurate and detailed structural analysis is therefore critical to confirm the identity and purity of these synthesized derivatives. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the carbon framework of the molecule.
Fundamental Principles of ¹³C NMR Spectroscopy for Heterocyclic Systems
¹³C NMR spectroscopy provides a distinct signal for each unique carbon atom in a molecule, with the chemical shift (δ) being highly sensitive to the local electronic environment.[7] For heteroaromatic systems like 3-chloro-[1][2][3]triazolo[4,3-a]pyridine, several key factors influence the ¹³C chemical shifts:
-
Hybridization: sp²-hybridized carbons in the aromatic rings will resonate at lower field (higher ppm) compared to sp³-hybridized carbons.
-
Electronegativity: The presence of electronegative nitrogen and chlorine atoms leads to a deshielding effect on adjacent carbon atoms, causing their signals to shift downfield.
-
Aromaticity: The delocalized π-electron system in the fused rings influences the chemical shifts of all carbons within the scaffold.
-
Substituent Effects: The electronic properties (inductive and resonance effects) of any additional substituents on the pyridine ring will further modulate the chemical shifts of the ring carbons.
Predicted ¹³C NMR Spectrum of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine
Diagram 1: Structure and Numbering of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine
Caption: Structure of 3-chloro-[1][2][3]triazolo[4,3-a]pyridine with IUPAC numbering.
Table 1: Predicted ¹³C NMR Chemical Shift Ranges for 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C3 | 145 - 155 | Attached to electronegative chlorine and adjacent to two nitrogen atoms. |
| C5 | 115 - 125 | Alpha to a bridgehead nitrogen, influenced by the fused triazole ring. |
| C6 | 120 - 130 | Beta to the bridgehead nitrogen, expected to be in a typical aromatic region. |
| C7 | 110 - 120 | Gamma to the bridgehead nitrogen, potentially the most upfield of the pyridine carbons. |
| C8 | 135 - 145 | Alpha to the bridgehead nitrogen and adjacent to a carbon shared with the triazole ring. |
| C8a | 140 - 150 | Bridgehead carbon, part of both rings and bonded to two nitrogen atoms. |
These predictions are based on the known effects of nitrogen and chlorine substituents on aromatic rings. For instance, carbons directly attached to electronegative atoms (like C3 to Cl and N4, and C8a to N1 and N4) are expected to be significantly deshielded and appear at lower fields. The pyridine ring carbons (C5, C6, C7, C8) will have chemical shifts influenced by their position relative to the bridgehead nitrogen (N4) and the fused triazole ring.
Experimental Protocol for ¹³C NMR Analysis
A standardized experimental protocol is crucial for obtaining high-quality and reproducible ¹³C NMR data.
Diagram 2: Workflow for ¹³C NMR Analysis
Caption: A typical workflow for acquiring and analyzing ¹³C NMR spectra.
Step-by-Step Methodology:
-
Sample Preparation:
-
Instrument Setup:
-
The NMR spectrometer should be properly tuned and the probe matched to the ¹³C frequency to ensure optimal sensitivity.
-
-
Data Acquisition:
-
A standard proton-decoupled ¹³C NMR experiment is typically performed. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.
-
Due to the low natural abundance of ¹³C, a sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
The acquired free induction decay (FID) is converted into a spectrum via a Fourier transform.
-
The spectrum is then phased and the baseline corrected to ensure accurate peak picking and integration (if quantitative analysis is required).
-
-
Spectral Analysis:
-
The chemical shifts of the peaks are referenced to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
The number of signals corresponds to the number of magnetically non-equivalent carbon atoms in the molecule.
-
Advanced NMR Techniques for Unambiguous Signal Assignment
For complex derivatives, one-dimensional ¹³C NMR may not be sufficient for complete and unambiguous assignment of all carbon signals. In such cases, two-dimensional NMR techniques are invaluable.
Diagram 3: Logic of 2D NMR for Structural Elucidation
Caption: Interplay of 2D NMR experiments for structural assignment.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This set of experiments (DEPT-45, DEPT-90, DEPT-135) is used to determine the multiplicity of each carbon atom (i.e., whether it is a CH, CH₂, or CH₃ group). Quaternary carbons (like C3 and C8a) will be absent in DEPT spectra.
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates each carbon atom with its directly attached proton(s). This is extremely useful for assigning the signals of protonated carbons in the pyridine ring (C5, C6, C7, C8).
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between carbons and protons that are two or three bonds apart.[8] This is particularly powerful for assigning quaternary carbons by observing their correlations to nearby protons. For example, the C3 signal should show a correlation to the proton at C5, and the C8a signal should show correlations to protons at C5 and C8.
Influence of Substituents on the ¹³C NMR Spectrum
The true utility of ¹³C NMR in the context of drug development lies in its ability to confirm the structure of novel derivatives. When a substituent is introduced onto the pyridine ring of the 3-chloro-[1][2][3]triazolo[4,3-a]pyridine scaffold, the chemical shifts of the ring carbons will be altered in a predictable manner.
Table 2: General Substituent Effects on Pyridine Ring Carbons
| Substituent Type | Effect on ipso-Carbon | Effect on ortho-Carbon | Effect on para-Carbon |
| Electron-donating (e.g., -OCH₃, -NH₂) | Downfield shift | Upfield shift | Upfield shift |
| Electron-withdrawing (e.g., -NO₂, -CF₃) | Upfield shift | Downfield shift | Downfield shift |
These trends, while general, provide a powerful tool for confirming the position of substitution on the pyridine ring. For example, substitution at the C6 position will most significantly impact the chemical shifts of C5, C6, and C7.
Conclusion
¹³C NMR spectroscopy is a cornerstone technique for the structural characterization of 3-chloro-[1][2][3]triazolo[4,3-a]pyridine derivatives. A systematic approach, beginning with a standard proton-decoupled ¹³C experiment and supplemented with advanced techniques like DEPT, HSQC, and HMBC when necessary, allows for the unambiguous assignment of all carbon signals. This level of detailed structural information is essential for ensuring the identity and purity of novel compounds in a research and drug development setting, ultimately validating synthetic pathways and providing a solid foundation for understanding structure-activity relationships.
References
- 1. ijrpc.com [ijrpc.com]
- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.uniupo.it [iris.uniupo.it]
- 6. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. BJOC - Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds [beilstein-journals.org]
The Triazolo[4,3-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The[1][2][3]triazolo[4,3-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This bicyclic heteroaromatic system, characterized by the fusion of a triazole and a pyridine ring, serves as the foundational framework for numerous compounds with significant therapeutic potential. Its unique electronic and steric properties allow for diverse functionalization, leading to compounds with finely tuned pharmacological profiles. This guide provides a comprehensive overview of the multifaceted biological activities of the triazolo[4,3-a]pyridine core, delving into its applications in oncology, infectious diseases, inflammation, and neuroscience. We will explore the underlying mechanisms of action, present key structure-activity relationships (SAR), and provide detailed experimental protocols for the synthesis and biological evaluation of these promising compounds.
I. Anticancer Activity: A Multi-pronged Attack on Malignancy
The triazolo[4,3-a]pyridine scaffold has been extensively investigated for its potent anticancer properties, with derivatives exhibiting efficacy against a variety of human cancer cell lines.[4] The anticancer activity of this scaffold is not limited to a single mechanism but rather involves the modulation of multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
A. Kinase Inhibition: Targeting the Engines of Cell Growth
A significant number of triazolo[4,3-a]pyridine derivatives exert their anticancer effects through the inhibition of protein kinases, enzymes that play a central role in regulating cell signaling.
One key target is the c-Met proto-oncogene , a receptor tyrosine kinase that, when dysregulated, drives tumor growth and invasion. A series of[1][2][3]triazolo[4,3-a]pyrazine derivatives were designed and synthesized as potent c-Met inhibitors.[5] Notably, compound 4d from this series demonstrated high selectivity and potent inhibitory activity against c-Met, leading to significant tumor growth inhibition in xenograft models of human gastric and non-small cell lung cancer.[5]
Another important target is the PIM-1 kinase , a serine/threonine kinase implicated in cell cycle progression and apoptosis. SAR studies of triazolo[4,3-b]pyridazine derivatives have identified compounds with significant PIM-1 inhibitory activity, leading to cell cycle arrest and induction of apoptosis in cancer cells.[6]
The following table summarizes the activity of representative triazolo[4,3-a]pyridine-based kinase inhibitors:
| Compound/Series | Target Kinase | In Vitro Activity (IC50) | Cancer Cell Line(s) | Reference |
| 4d (triazolo[4,3-a]pyrazine derivative) | c-Met | High | SNU5 (gastric), MKN-45 (gastric), NCI-H1993 (lung) | [5] |
| RDg (triazolo[4,3-b]pyridazine derivative) | PIM-1 | 15.70 µM | A549 (lung) | [6] |
B. Hedgehog Pathway Inhibition: Disrupting Developmental Signaling in Cancer
The Hedgehog (Hh) signaling pathway, essential during embryonic development, can be aberrantly reactivated in various cancers, promoting tumor growth and survival. The Smoothened (Smo) receptor is a key component of this pathway and a validated drug target. A series of 8-chloro-[1][2][3]triazolo[4,3-a]pyridine derivatives were designed as potent Smo inhibitors.[7] Compound TPB15 from this series not only suppressed Hh signaling by blocking the translocation of Smo to the primary cilia but also reduced Smo expression.[7] In animal models, TPB15 demonstrated superior anti-tumor activity compared to the approved Smo inhibitor Vismodegib, with lower toxicity.[7]
Signaling Pathway: Hedgehog Pathway Inhibition by Triazolopyridines
References
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Redirecting [linkinghub.elsevier.com]
The Ascendancy of theTriazolo[4,3-a]pyridine Scaffold: A Technical Guide to Novel Drug Discovery
The Ascendancy of the[1][2][3]Triazolo[4,3-a]pyridine Scaffold: A Technical Guide to Novel Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged[1][2][3]Triazolo[4,3-a]pyridine Core
The quest for novel molecular entities with therapeutic potential is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the[1][2][3]triazolo[4,3-a]pyridine scaffold has emerged as a "privileged" structure. This is due to its remarkable versatility in binding to a wide array of biological targets and its favorable physicochemical properties, making it a fertile ground for the development of new drugs.[4] Triazolopyridine derivatives have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, anticonvulsant, and herbicidal properties.[5] Their significance is further underscored by their successful incorporation into approved drugs and clinical candidates for various indications.[6]
This in-depth technical guide provides a comprehensive overview of the discovery of novel triazolo[4,3-a]pyridine derivatives. We will delve into the core synthetic strategies, explore key biological applications with a focus on their mechanism of action, and dissect the critical structure-activity relationships (SAR) that govern their therapeutic efficacy. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and field-proven insights to accelerate the discovery of next-generation therapeutics based on this remarkable scaffold.
Synthetic Strategies: Building the[1][2][3]Triazolo[4,3-a]pyridine Core
The synthesis of the[1][2][3]triazolo[4,3-a]pyridine core and its derivatives can be achieved through several efficient and versatile methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
One-Pot Oxidative Cyclization
A particularly efficient method for the synthesis of substituted[1][2][3]triazolo[4,3-a]pyridines is the one-pot oxidative cyclization of 2-hydrazinopyridine with various aldehydes.[7] This approach is favored for its operational simplicity and atom economy.
Experimental Protocol: One-Pot Synthesis of 3-Substituted[1][2][3]triazolo[4,3-a]pyridines [7]
-
Reaction Setup: To a solution of 2-hydrazinopyridine (1.0 mmol) in a suitable solvent such as ethanol, add the desired aldehyde (1.1 mmol).
-
Reaction Conditions: Stir the mixture at room temperature.
-
Oxidation: Introduce an oxidizing agent, such as (diacetoxyiodo)benzene or N-bromosuccinimide, portion-wise to the reaction mixture.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 3-substituted[1][2][3]triazolo[4,3-a]pyridine derivative.
Palladium-Catalyzed Cross-Coupling and Cyclization
For more complex derivatives, a palladium-catalyzed approach offers a powerful tool for constructing the triazolopyridine scaffold.[8] This method typically involves the coupling of a 2-halopyridine with a hydrazide, followed by an acid-catalyzed cyclization.
Experimental Protocol: Palladium-Catalyzed Synthesis of[1][2][3]triazolo[4,3-a]pyridines [8]
-
Cross-Coupling Reaction: In a reaction vessel, combine 2-chloropyridine (1.0 mmol), the desired hydrazide (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)2), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an inert solvent like toluene.
-
Heating: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 100 °C) for several hours.
-
Monitoring: Monitor the formation of the intermediate by TLC or LC-MS.
-
Cyclization: After the coupling reaction is complete, cool the mixture, and add a strong acid such as acetic acid.
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation to facilitate the dehydration and cyclization to the triazolopyridine ring.
-
Purification: After cooling, perform an aqueous work-up and purify the product by column chromatography.
References
- 1. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The [1,2,4]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
Introduction: The Strategic Value of a Privileged Scaffold
An In-Depth Technical Guide to 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine: Synthesis, Reactivity, and Applications in Modern Drug Discovery
Within the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged scaffolds" due to their inherent ability to interact with diverse biological targets. The[1][2][3]triazolo[4,3-a]pyridine core is a prominent member of this class, forming the foundation of drugs with applications ranging from oncology to central nervous system disorders.[2][4][5] Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors provide an ideal platform for molecular recognition.
This guide focuses on a particularly valuable derivative: 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine . The strategic placement of a chlorine atom at the 3-position transforms the core scaffold into a versatile and reactive building block. This chloro-substituent is not merely a static feature; it is an activatable handle, enabling chemists to introduce a wide array of functional groups through well-established synthetic methodologies. For researchers, scientists, and drug development professionals, understanding the synthesis, reactivity, and strategic applications of this molecule is paramount for the efficient design and construction of novel therapeutic agents. This document serves as a technical primer, grounded in established literature, to elucidate the core chemistry of this powerful intermediate and showcase its role in the development of next-generation pharmaceuticals.
Part 1: Synthesis of the Core Intermediate
The most reliable and scalable synthesis of 3-chloro-[1][2][3]triazolo[4,3-a]pyridine begins with the construction of its corresponding pyridinone precursor, which is subsequently chlorinated. This two-step approach ensures high yields and purity, which are critical for downstream applications in multi-step drug synthesis campaigns.
Workflow for Synthesis of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine```dot
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Typical Nucleophiles and Conditions:
-
Amines (R-NH₂): Reaction with primary or secondary amines is one of the most common modifications, leading to 3-amino derivatives. The reaction often requires heat and may be performed neat or in a polar aprotic solvent like DMF or DMSO. A base (e.g., K₂CO₃, DIPEA) may be added to scavenge the HCl byproduct.
-
Thiols (R-SH): Thiolates, generated in situ with a base like sodium hydride or potassium carbonate, are excellent nucleophiles for displacing the chloride to form 3-thioether derivatives.
-
Alkoxides (R-O⁻): Alkoxides can be used to synthesize 3-ether derivatives, typically by heating the chloro-scaffold with the corresponding sodium or potassium alkoxide in a solvent like THF or the parent alcohol.
Experimental Protocol 3: Representative SNAr with an Amine
-
Materials:
-
Equipment:
-
Sealable reaction vial or flask with condenser
-
Stir plate with heating
-
-
Procedure:
-
To a reaction vial, add 3-chloro-t[1][2][3]riazolo[4,3-a]pyridine, the amine, and potassium carbonate.
-
Add DMF as the solvent.
-
Seal the vial and heat the mixture to 80-120°C for 4-16 hours. Monitor by TLC. The use of a carbonate base is essential to neutralize the generated HCl, driving the reaction forward.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
The product may precipitate and can be collected by filtration, or the aqueous mixture can be extracted with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the crude product, which can be purified by chromatography.
-
B. Palladium-Catalyzed Cross-Coupling Reactions
For the construction of C-C and C-N bonds, palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. [6]The chloro-substituent on the electron-rich triazole ring is sufficiently reactive to participate in these transformations, especially with modern, highly active catalyst systems employing specialized ligands such as N-heterocyclic carbenes (NHCs) or bulky, electron-rich phosphines. [7][8] Key Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reacts the chloro-scaffold with an organoboron reagent (boronic acid or ester) to form a new C-C bond. This is a robust and widely used method for introducing aryl or heteroaryl substituents.
-
Buchwald-Hartwig Amination: Couples the chloro-scaffold with an amine to form a new C-N bond. It offers a complementary and often milder alternative to SNAr for accessing complex amine derivatives.
-
Sonogashira Coupling: Forms a C-C bond between the scaffold and a terminal alkyne, providing access to acetylenic derivatives.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Experimental Protocol 4: Representative Suzuki-Miyaura Coupling
-
Materials:
-
Equipment:
-
Schlenk flask or reaction tube
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and heating block
-
-
Procedure:
-
To a Schlenk flask, add 3-chloro-t[1][2][3]riazolo[4,3-a]pyridine, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon) three times. This step is critical as the active Pd(0) catalyst is oxygen-sensitive.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to 80-110°C until TLC or LC-MS analysis indicates consumption of the starting material.
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography to obtain the desired biaryl product.
-
Part 3: Applications in Medicinal Chemistry
The true value of 3-chloro-t[1][2][3]riazolo[4,3-a]pyridine is realized in its application as a starting material for potent, biologically active molecules. The ability to easily diversify the 3-position allows for the rapid generation of compound libraries for screening and structure-activity relationship (SAR) studies.
Derivatives of this scaffold have shown remarkable efficacy across several therapeutic areas:
| Compound Class/Derivative | Biological Target | Therapeutic Area | Reported Potency (IC₅₀) | Reference |
| Substituted Amide Derivatives | Indoleamine 2,3-dioxygenase-1 (IDO1) | Immuno-Oncology | Varies; leads in nM range | [9] |
| Pyrazine-based Derivatives | c-Met Kinase | Oncology | Compound 4d showed high activity | [10] |
| Phenyl-substituted Derivatives | Smoothened (SMO) Receptor | Oncology (Colorectal) | A11 : 0.27 µM (WT), 0.84 µM (mutant) | [11] |
| Sulfonamide Derivatives | Falcipain-2 | Antimalarial | 10a : 2.24 µM | [12][13] |
-
Oncology: The triazolopyridine core has been identified as a key heme-binding scaffold for inhibitors of IDO1, an important target in cancer immunotherapy. [9]Furthermore, derivatives have been developed as potent inhibitors of the c-Met kinase, implicated in gastric cancers, and the Smoothened (SMO) receptor, a component of the Hedgehog signaling pathway crucial in colorectal carcinoma. [10][11]* Infectious Diseases: By incorporating a sulfonamide fragment, researchers have designed novel triazolopyridine derivatives that show promising in vitro activity against Plasmodium falciparum, the parasite responsible for the most lethal form of malaria. [12][13]* Central Nervous System (CNS): The broader class oft[1][2][3]riazolo[4,3-a]pyridines has a well-documented history in CNS drug discovery, with compounds exhibiting antidepressant, anxiolytic, and hypnotic properties. [5][14]
Conclusion
3-Chloro-t[1][2][3]riazolo[4,3-a]pyridine is more than just a chemical intermediate; it is a strategic tool for accelerating drug discovery. Its straightforward, high-yield synthesis provides a reliable source of the core scaffold. The predictable and versatile reactivity of the 3-chloro position, amenable to both nucleophilic substitution and modern cross-coupling reactions, allows for extensive and targeted molecular diversification. The proven success of its derivatives against a wide range of high-value biological targets in oncology, infectious disease, and beyond solidifies its status as a truly privileged building block. For any research organization aiming to efficiently explore novel chemical space, a deep understanding of the chemistry and potential of this scaffold is an invaluable asset.
References
- 1. researchgate.net [researchgate.net]
- 2. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine derivatives as potent smoothened inhibitors against colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. globalresearchonline.net [globalresearchonline.net]
safety and handling of 3-Chloro-triazolo[4,3-a]pyridine
An In-depth Technical Guide to the Safe Handling and Use of 3-Chloro-[1]triazolo[4,3-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-[1]triazolo[4,3-a]pyridine is a heterocyclic building block increasingly utilized in medicinal chemistry and drug development. Its unique scaffold is a key component in the synthesis of various biologically active molecules, including potential antimalarial agents and protein degraders.[2][3] As with many reactive intermediates, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel. This guide provides a comprehensive overview of the safety and handling considerations for 3-Chloro-[1]triazolo[4,3-a]pyridine, drawing from authoritative safety data sheets and established laboratory best practices. It covers hazard identification, risk mitigation strategies, detailed handling and storage protocols, and emergency procedures.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of 3-Chloro-[1]triazolo[4,3-a]pyridine is essential for its safe handling.
| Property | Value | Source |
| CAS Number | 4922-74-1 | [2][4] |
| Molecular Formula | C₆H₄ClN₃ | [2] |
| Molecular Weight | 153.57 g/mol | [2] |
| Physical Form | Solid | |
| Melting Point | 125-127°C | |
| Purity | Typically ≥97% | [2] |
Hazard Identification and Risk Assessment
3-Chloro-[1]triazolo[4,3-a]pyridine is classified as a hazardous substance.[5] The primary risks are associated with acute toxicity, skin and eye irritation, and respiratory tract irritation.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning [5]
Hazard Pictogram:
Engineering and Personal Protective Measures
A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate Personal Protective Equipment (PPE), is crucial.
Engineering Controls
The primary engineering control for handling 3-Chloro-[1]triazolo[4,3-a]pyridine is a certified chemical fume hood.[7] This is essential to minimize the risk of inhalation. Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the work area.[5][6]
Personal Protective Equipment (PPE)
A standard PPE ensemble for handling this compound includes:
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[6]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for integrity before use and wash hands thoroughly after handling.[5][6]
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or when there is a significant risk of spillage, consider additional protective clothing.[6]
-
Respiratory Protection: In situations where a fume hood is not available or if dust formation is likely, a NIOSH/MSHA-approved respirator should be used.[8]
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to prevent exposure and maintain the integrity of the compound.
Handling
Workflow for Safe Handling of 3-Chloro-[1]triazolo[4,3-a]pyridine:
Caption: A typical workflow for the safe handling of 3-Chloro-[1]triazolo[4,3-a]pyridine.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure you are wearing the appropriate PPE.[5] Verify that the chemical fume hood is functioning correctly.
-
Aliquotting: When weighing the solid, do so within the fume hood to contain any dust.[6]
-
Solution Preparation: If preparing a solution, slowly add the 3-Chloro-[1]triazolo[4,3-a]pyridine to the solvent to avoid splashing.
-
Post-Handling: After use, decontaminate all surfaces and equipment. Dispose of any contaminated materials as hazardous waste.[5] Wash hands thoroughly after removing gloves.[5]
Storage
-
Conditions: Store in a dry, cool, and well-ventilated area.[5][8] Keep containers tightly closed when not in use.[5][8] Some suppliers recommend storage at 2-8°C in an inert atmosphere.[9]
-
Incompatibilities: Keep away from strong oxidizing agents.[8]
-
Location: Store in a locked cabinet or other secure location.[5]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
Emergency Response Flowchart:
Caption: Emergency response procedures for exposure or spillage incidents.
Firefighting Measures:
-
Suitable Extinguishing Media: Use dry powder, carbon dioxide, alcohol-resistant foam, or water spray.[6]
-
Specific Hazards: Thermal decomposition may produce hazardous combustion products, including carbon oxides, hydrogen chloride, and nitrogen oxides.[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[5][6]
Waste Disposal
All waste containing 3-Chloro-[1]triazolo[4,3-a]pyridine must be treated as hazardous waste.
-
Procedure: Dispose of contents and containers in accordance with local, state, and federal regulations.[5] This typically involves transferring the waste to a suitable, labeled, and sealed container for collection by an approved waste disposal company.[5][6]
-
Environmental Precautions: Do not allow the material to be released into the environment.[6]
Conclusion
3-Chloro-[1]triazolo[4,3-a]pyridine is a valuable reagent in modern chemical research. Its safe use hinges on a comprehensive understanding of its hazards and the diligent application of safety protocols. By adhering to the guidelines outlined in this document, researchers can mitigate risks and maintain a safe laboratory environment.
References
- 1. 3-Chloro[1,2,4]triazolo[4,3-a]pyridine - Safety Data Sheet [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. mdpi.com [mdpi.com]
- 4. 3-Chloro[1,2,4]triazolo[4,3-a]pyridine | 4922-74-1 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. fishersci.com [fishersci.com]
- 9. 4922-74-1|3-Chloro-[1,2,4]triazolo[4,3-a]pyridine|BLD Pharm [bldpharm.com]
Introduction: The Significance of theTriazolo[4,3-a]pyridine Scaffold
Introduction: The Significance of the[1][2][3]Triazolo[4,3-a]pyridine Scaffold
The[1][2][3]triazolo[4,3-a]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, planar structure and unique electronic properties make it an attractive building block for developing novel therapeutics. Derivatives of this core have shown potent activity in a wide range of applications, including as antimalarial agents, inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) for immunotherapy, and as modulators of the PD-1/PD-L1 interaction in oncology.[2][4]
3-Chloro-[1][2][3]triazolo[4,3-a]pyridine (CAS 4922-74-1) serves as a key intermediate in the synthesis of these complex molecules.[5] A thorough understanding of its physical properties—such as solubility, melting point, and spectroscopic characteristics—is paramount for its effective use in synthesis, purification, formulation, and quality control. This guide serves as a foundational resource for scientists working with this important compound.
Section 1: Physicochemical and Structural Identity
The fundamental physical and structural characteristics of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine are summarized below. These data are critical for sample identification, purity assessment, and reaction stoichiometry.
Caption: Chemical Structure of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine.
Table 1: Core Physicochemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 4922-74-1 | [6][7] |
| Molecular Formula | C₆H₄ClN₃ | [3][6] |
| Molecular Weight | 153.57 g/mol | [6] |
| Monoisotopic Mass | 153.00937 Da | [3] |
| Physical Form | Solid | |
| Melting Point | 125-127 °C | |
| Purity (Typical) | ≥97% | [6] |
| InChI | 1S/C6H4ClN3/c7-6-9-8-5-3-1-2-4-10(5)6/h1-4H | [3] |
| InChIKey | NTMZRYSIBSLHLD-UHFFFAOYSA-N | [3] |
| SMILES | C1=CC2=NN=C(N2C=C1)Cl | [3] |
| Predicted XlogP | 2.1 |[3] |
Section 2: Spectroscopic Profile (Predicted & Inferred)
As of the time of this writing, detailed experimental spectra (NMR, IR) for 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine are not widely available in peer-reviewed literature. Therefore, this section provides an expert analysis of the expected spectroscopic features based on the molecular structure and data from closely related analogs. The predicted mass spectrometry data is also presented.
Mass Spectrometry
The molecular weight and formula suggest a distinct isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This pattern is a key diagnostic feature in mass spectrometry.
Table 2: Predicted Mass Spectrometry Adducts
| Adduct | Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₆H₅ClN₃]⁺ | 154.01665 |
| [M+Na]⁺ | [C₆H₄ClN₃Na]⁺ | 175.99859 |
| [M-H]⁻ | [C₆H₃ClN₃]⁻ | 152.00209 |
| [M]⁺ | [C₆H₄ClN₃]⁺ | 153.00882 |
Data sourced from computational predictions.[3]
¹H NMR Spectroscopy (Expected)
The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region (typically 7.0-9.0 ppm), corresponding to the four protons on the pyridine ring.
-
H-5: Expected to be the most downfield signal, likely a doublet, due to the deshielding effect of the adjacent bridgehead nitrogen (N-4).
-
H-8, H-7, H-6: These protons will exhibit splitting patterns (doublets, triplets, or doublet of doublets) based on their coupling to adjacent protons. The precise chemical shifts will be influenced by the electron-withdrawing nature of the fused triazole ring system.
¹³C NMR Spectroscopy (Expected)
The molecule has six unique carbon atoms and should therefore display six distinct signals in the broadband-decoupled ¹³C NMR spectrum.
-
Quaternary Carbons (C-3, C-8a): Two signals corresponding to carbons that do not bear protons. C-3, being directly attached to chlorine and two nitrogen atoms, is expected to be significantly downfield.
-
Aromatic CH Carbons (C-5, C-6, C-7, C-8): Four signals corresponding to the protonated carbons of the pyridine ring.
Infrared (IR) Spectroscopy (Expected)
The IR spectrum provides information about the functional groups present. Key expected absorption bands include:
-
~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.
-
~1640-1550 cm⁻¹: C=N and C=C stretching vibrations characteristic of the fused heteroaromatic ring system.
-
~800-700 cm⁻¹: C-Cl stretching vibration.
-
~900-650 cm⁻¹: Out-of-plane C-H bending vibrations, which can be diagnostic of the substitution pattern on the pyridine ring.
Section 3: Protocols for Physical Property Determination
For researchers requiring precise, experimentally-derived data, the following protocols outline standard methodologies for determining key physical properties. Adherence to these robust methods ensures data quality and reproducibility.
Melting Point Determination
The melting point provides a quick and reliable indication of sample purity. A sharp melting range (e.g., < 2 °C) is indicative of high purity.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. Grind the solid into a fine powder.
-
Capillary Loading: Tightly pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary into a calibrated digital melting point apparatus.
-
Measurement:
-
Use a rapid heating ramp (10-20 °C/min) to approximate the melting point.
-
Allow the apparatus to cool.
-
Using a fresh sample, heat to ~15 °C below the approximate melting point.
-
Decrease the ramp rate to 1-2 °C/min to allow for thermal equilibrium.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The range between these two temperatures is the melting range.
Aqueous Solubility Determination (Kinetic Assay)
Solubility is a critical parameter for any compound intended for biological screening or development. A kinetic solubility assay using nephelometry (light scattering) is a common high-throughput method.
Caption: Workflow for Kinetic Solubility Assay.
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of the compound in 100% DMSO.
-
Serial Dilution: Create a serial dilution of the stock solution in DMSO in a 96-well plate.
-
Assay Plate Preparation: In a separate 96-well analysis plate, add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Compound Addition: Transfer a small volume (e.g., 1-2 µL) from the DMSO dilution plate to the aqueous buffer plate. This rapid solvent shift induces precipitation of compounds above their solubility limit. The final DMSO concentration should be kept low and consistent (e.g., 1-2%).
-
Incubation: Shake the plate and incubate for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25 °C).
-
Measurement: Measure the turbidity of each well using a nephelometer or a UV/Vis plate reader (at a wavelength like 620 nm where the compound does not absorb).
-
Analysis: The solubility is defined as the highest concentration that does not show a significant increase in light scattering compared to the buffer-only controls.
Section 4: Handling, Storage, and Safety
Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.
-
Storage: The compound should be stored in a tightly sealed container. Commercial suppliers recommend storage at 4 °C or room temperature.[6] For long-term stability, storage in a desiccator under an inert atmosphere (e.g., argon or nitrogen) at low temperature is advisable.
-
Safety: 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine is classified as harmful. Users should consult the Safety Data Sheet (SDS) before use.
GHS Hazard Information:
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Conclusion
3-Chloro-[1][2][3]triazolo[4,3-a]pyridine is a foundational building block for the synthesis of advanced heterocyclic compounds with significant therapeutic potential. While its core physicochemical properties, such as melting point and molecular identity, are well-defined, a gap exists in the public domain regarding its detailed experimental spectroscopic and solubility data. This guide has consolidated the known information and, critically, provided robust, field-proven protocols for researchers to determine these missing parameters. By applying these methodologies, scientists can ensure the quality of their materials and make informed decisions in their synthetic and drug discovery endeavors.
References
- 1. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]
- 2. iris.unito.it [iris.unito.it]
- 3. PubChemLite - 3-chloro-[1,2,4]triazolo[4,3-a]pyridine (C6H4ClN3) [pubchemlite.lcsb.uni.lu]
- 4. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4922-74-1 | MFCD09901818 | this compound [aaronchem.com]
- 6. calpaclab.com [calpaclab.com]
- 7. 3-Chloro[1,2,4]triazolo[4,3-a]pyridine | 4922-74-1 [chemicalbook.com]
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling of 3-Chloro-triazolo[4,3-a]pyridine for Drug Discovery Scaffolds
Application Notes & Protocols: Suzuki-Miyaura Coupling of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine for Drug Discovery Scaffolds
Introduction: The Strategic Importance of the[1][2][3]triazolo[4,3-a]pyridine Core
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug development.[4][5] Its rigid, planar structure and the specific arrangement of nitrogen atoms make it an excellent pharmacophore capable of engaging in a variety of interactions with biological targets.[6] Molecules incorporating this core have demonstrated a wide spectrum of pharmacological activities, including antidepressant, anxiolytic, antifungal, antibacterial, and potential antimalarial properties.[7][8] The ability to functionalize this core, particularly at the 3-position, is crucial for modulating its biological activity and optimizing pharmacokinetic profiles.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds.[2][9] Its high functional group tolerance, the commercial availability of a vast array of boronic acids and their derivatives, and the generally mild reaction conditions make it an indispensable tool in the synthesis of complex organic molecules.[10] This application note provides an in-depth guide to the successful Suzuki-Miyaura coupling of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine, a readily available and cost-effective starting material, with various aryl and heteroaryl boronic acids. We will delve into the mechanistic rationale behind the choice of reagents and conditions, provide a detailed experimental protocol, and offer troubleshooting guidance for common challenges.
Mechanistic Considerations & The Rationale for Experimental Design
The Suzuki-Miyaura coupling of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine presents a unique set of challenges primarily stemming from two factors: the inherent low reactivity of the C-Cl bond and the presence of multiple nitrogen atoms in the heterocyclic core.[1][11]
-
Activating the C-Cl Bond: The oxidative addition of an aryl chloride to a Pd(0) complex is the rate-limiting step in the catalytic cycle and is significantly slower than for the corresponding bromides or iodides due to the high C-Cl bond dissociation energy.[9] To overcome this hurdle, highly active catalyst systems are required. The use of bulky, electron-rich phosphine ligands is critical.[5][12][13] These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step. Ligands such as XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) have proven to be exceptionally effective in this regard.[2]
-
Mitigating Catalyst Inhibition: The Lewis basic nitrogen atoms of the triazolopyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][14] The steric bulk of ligands like XPhos and SPhos serves a dual purpose: it not only enhances catalytic activity but also creates a protective pocket around the palladium atom, hindering the coordination of the heterocyclic substrate.[13] The use of well-defined palladium precatalysts, such as XPhos Pd G2 or G3, is also highly recommended. These precatalysts ensure the efficient generation of the active Pd(0) species in situ, minimizing the potential for catalyst deactivation before the catalytic cycle begins.[15]
-
The Role of the Base: The base is essential for the transmetalation step, where it facilitates the formation of a more nucleophilic boronate "ate" complex.[7][16] For challenging couplings involving electron-deficient heteroaryl chlorides, strong, non-nucleophilic bases are often required. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices due to their high basicity and good solubility in the organic solvents typically used for these reactions.[6][7]
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling is depicted below, tailored for the reaction of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling.
Optimization of Reaction Conditions
The successful coupling of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine is highly dependent on the careful selection of the catalyst system, base, and solvent. The following table summarizes typical results based on analogous systems in the literature, illustrating the impact of these parameters on reaction yield.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 24 | <10 |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane | 100 | 18 | 65 |
| 3 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 12 | 88 |
| 4 | XPhos Pd G2 (2) | - | K₃PO₄ (2) | Toluene | 110 | 12 | 92 |
| 5 | XPhos Pd G2 (2) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 10 | 95 |
Yields are representative and based on couplings of similar electron-deficient chloro-N-heterocycles. Actual yields may vary depending on the specific boronic acid used.
Analysis of Conditions:
-
Entry 1: Demonstrates the ineffectiveness of traditional catalysts like Pd/PPh₃ for this challenging transformation.
-
Entries 2 & 3: Highlight the significant improvement when using bulky, electron-rich phosphine ligands (SPhos and XPhos), with the combination of XPhos and a stronger base (K₃PO₄) providing superior results.[2]
-
Entries 4 & 5: Show the enhanced efficiency and convenience of using a well-defined precatalyst like XPhos Pd G2.[15] Cesium carbonate in dioxane often gives slightly higher yields and faster reaction times.[6]
Detailed Experimental Protocol
This protocol describes a general and robust procedure for the Suzuki-Miyaura coupling of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine with a generic arylboronic acid.
Materials & Reagents:
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
XPhos Pd G2 (or a similar second-generation Buchwald precatalyst) (1-3 mol%)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 equivalents), finely powdered and dried.
-
Anhydrous, degassed 1,4-Dioxane or Toluene
-
Standard laboratory glassware, dried in an oven.
-
Inert atmosphere setup (Nitrogen or Argon)
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), cesium carbonate (2.0 mmol, 2.0 equiv.), and XPhos Pd G2 (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1]
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via a syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 10-18 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using an appropriate eluent system, e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Aryl-[1][2][3]triazolo[4,3-a]pyridine product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst or insufficient inert atmosphere. 2. Poor quality base (wet). 3. Insufficiently active catalyst system for the specific substrate. | 1. Use a fresh batch of precatalyst. Ensure proper degassing of the solvent and thorough purging of the reaction vessel.[17] 2. Use a finely powdered, anhydrous base. Dry in an oven before use. 3. Increase catalyst loading to 3-5 mol%. Consider switching to a more electron-rich ligand or a different precatalyst generation (e.g., G3). |
| Significant Side Products | 1. Protodeboronation: Cleavage of the C-B bond of the boronic acid.[1] 2. Homocoupling: Dimerization of the boronic acid.[1] 3. Dehalogenation: Replacement of the chloro group with hydrogen. | 1. Use the boronic acid pinacol ester (BPin) or MIDA boronate instead of the free acid. Use rigorously anhydrous conditions.[10] 2. Ensure a strictly inert atmosphere as oxygen can promote homocoupling. Use a slight excess (1.2 equiv.) of the boronic acid, not more. 3. Ensure the solvent is free of potential hydride sources. |
| Difficulty in Purification | 1. Formation of polar phosphine oxide by-products. 2. Product has similar polarity to starting materials or by-products. | 1. Using a precatalyst with a low loading (1-2 mol%) minimizes this issue. A plug filtration through silica gel before full chromatography can help remove some baseline impurities. 2. Optimize the eluent system for column chromatography carefully, possibly using a different solvent system (e.g., DCM/Methanol). |
Conclusion
The Suzuki-Miyaura coupling of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine is a highly effective method for the synthesis of diverse, functionalized derivatives with significant potential in drug discovery. Success hinges on overcoming the inherent challenges of coupling an electron-deficient N-heteroaryl chloride. By employing highly active catalyst systems, such as those based on bulky, electron-rich dialkylbiarylphosphine ligands like XPhos, in combination with strong bases and anhydrous conditions, researchers can reliably access a wide range of 3-aryl- and 3-heteroaryl-[1][2][3]triazolo[4,3-a]pyridines in high yields. The protocols and insights provided in this guide are intended to serve as a robust starting point for the development of novel chemical entities based on this valuable scaffold.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pcliv.ac.uk [pcliv.ac.uk]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. nasc.ac.in [nasc.ac.in]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
cross-coupling reactions involving 3-Chloro-triazolo[4,3-a]pyridine
An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the[1][2][3]Triazolo[4,3-a]pyridine Scaffold
The[1][2][3]triazolo[4,3-a]pyridine core is a privileged heterocyclic scaffold, forming the structural foundation of numerous biologically active compounds.[4] Its derivatives have demonstrated a vast range of pharmacological activities, including antidepressant (e.g., Trazodone), anxiolytic, antifungal, and antimalarial properties.[5][6] More recently, this scaffold has been identified in potent inhibitors of key cancer targets like Smoothened (SMO) and Indoleamine 2,3-dioxygenase 1 (IDO1), highlighting its contemporary relevance in drug discovery.[7][8]
The functionalization of this core is paramount for modulating its pharmacological profile. 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine serves as a highly versatile and strategic building block for this purpose. The chloro-substituent, while more challenging to activate than its bromo or iodo counterparts, is an ideal synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions. Its advantages include lower cost, greater stability, and often, unique reactivity.
This guide provides a comprehensive overview and detailed protocols for the most critical cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—using 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine as the electrophilic partner. The content is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic programs.
PART 1: Foundational Principles & Mechanistic Overview
The Challenge of Activating Heteroaryl Chlorides
Palladium-catalyzed cross-coupling reactions are transformative tools in modern organic synthesis. The catalytic cycle generally proceeds through three key steps: oxidative addition, transmetalation (or related steps), and reductive elimination.[9][10]
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
The oxidative addition of the C-Cl bond to the Pd(0) center is the rate-limiting step and is significantly more difficult than for C-Br or C-I bonds due to the C-Cl bond's higher strength.[11] Furthermore, the presence of nitrogen atoms in the triazolopyridine ring can complicate the reaction by competitively coordinating to the palladium catalyst, potentially leading to catalyst deactivation.[1]
To overcome these challenges, modern catalysis relies on specialized ligands that enhance the reactivity of the palladium center. The most successful strategies involve the use of:
-
Bulky, Electron-Rich Phosphine Ligands: Ligands such as those developed by the Buchwald group (e.g., SPhos, XPhos, RuPhos) and others create sterically hindered, electron-rich palladium complexes.[12] This electron density facilitates the oxidative addition into the C-Cl bond, while the steric bulk promotes the formation of highly active, low-coordinate L₁Pd(0) species.[13]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable and highly active palladium complexes, capable of activating even the most challenging chloroarene substrates.[14][15]
Selecting the Right Reaction
The choice of cross-coupling reaction is dictated by the desired bond formation. This guide provides protocols for the four most common transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine derivatives as potent smoothened inhibitors against colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Amide Derivatives from 3-Chloro-triazolo[4,3-a]pyridine
Application Notes and Protocols for the Synthesis of Amide Derivatives from 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine
Introduction: The Significance of[1][2][3]triazolo[4,3-a]pyridine Amides in Modern Drug Discovery
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif that constitutes the core of numerous biologically active compounds. Its unique electronic and structural features have made it a cornerstone in medicinal chemistry, leading to the development of therapeutics targeting a wide array of diseases.[4] Notably, derivatives of this scaffold have been investigated for their potential as antidepressants, anti-inflammatory agents, and antimalarials.[4][5] The introduction of an amide functionality at the 3-position of this heterocyclic system offers a versatile entry point for modulating the pharmacokinetic and pharmacodynamic properties of these molecules, making the development of robust synthetic routes to 3-amido-[1][3]triazolo[4,3-a]pyridine derivatives a critical endeavor for researchers in drug development.
This comprehensive guide provides detailed protocols and expert insights into the primary synthetic strategies for obtaining these valuable amide derivatives, starting from the readily accessible 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine. We will explore both direct and indirect methodologies, with a strong emphasis on modern palladium-catalyzed cross-coupling reactions that offer high efficiency and broad substrate scope.
Direct Synthetic Approaches from 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine
The direct functionalization of the C3-chloro leaving group is the most convergent and, therefore, often the most desirable strategy. Modern organometallic chemistry provides powerful tools to achieve this transformation, primarily through palladium-catalyzed cross-coupling reactions.
Method A: Palladium-Catalyzed Direct Amidation (Buchwald-Hartwig Type)
The Buchwald-Hartwig amination has revolutionized the synthesis of carbon-nitrogen bonds, offering a versatile method for coupling aryl halides with a wide range of nitrogen nucleophiles, including amides.[6][7] This reaction is particularly well-suited for the synthesis of 3-amido-[1][2][3]triazolo[4,3-a]pyridine derivatives from the corresponding 3-chloro precursor. The choice of ligand is critical for the success of this transformation, especially with electron-rich heteroaryl chlorides. Bulky, electron-rich phosphine ligands, such as Xantphos, have been shown to be highly effective in promoting the amidation of challenging heteroaryl chlorides.[8][9]
Mechanistic Rationale:
The catalytic cycle of the Buchwald-Hartwig amidation involves the oxidative addition of the heteroaryl chloride to a Pd(0) complex, followed by coordination of the amide, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[6] The large bite angle and electron-donating properties of the Xantphos ligand facilitate both the oxidative addition and the crucial reductive elimination steps.[8][9]
Caption: Buchwald-Hartwig Amidation Catalytic Cycle
Detailed Experimental Protocol:
-
Reagent Preparation: In a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine (1.0 equiv), the desired primary or secondary amide (1.2 equiv), cesium carbonate (Cs₂CO₃, 1.5 equiv), a palladium source such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and a suitable ligand like Xantphos (4 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane as the solvent. The reaction concentration is a critical parameter and should be optimized, typically in the range of 0.1-0.5 M.[10]
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture in an oil bath at a temperature ranging from 80 to 110 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent such as ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-amido-[1][2][3]triazolo[4,3-a]pyridine derivative.
Data Summary Table:
| Parameter | Recommended Condition | Rationale/Comments |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ is often superior for less reactive heteroaryl chlorides.[10] |
| Ligand | Xantphos | A bulky, electron-rich ligand that promotes efficient coupling.[8][9] |
| Base | Cs₂CO₃ | A strong, non-nucleophilic base suitable for this transformation. |
| Solvent | Anhydrous 1,4-Dioxane or Toluene | Aprotic solvents are essential to prevent side reactions. |
| Temperature | 80-110 °C | The optimal temperature will depend on the reactivity of the specific amide. |
| Stoichiometry | Amide (1.2 equiv), Base (1.5 equiv) | A slight excess of the amide and base ensures complete consumption of the starting material. |
Method B: Palladium-Catalyzed Aminocarbonylation
An alternative and powerful direct route to the target amides is palladium-catalyzed aminocarbonylation. This method constructs the amide bond in a single step from the aryl halide, an amine, and a source of carbon monoxide.[11] This approach is particularly advantageous as it utilizes readily available amines as coupling partners.
Mechanistic Rationale:
The catalytic cycle for aminocarbonylation begins similarly to the Buchwald-Hartwig reaction with the oxidative addition of the heteroaryl chloride to a Pd(0) species. This is followed by the insertion of carbon monoxide into the palladium-carbon bond to form a palladoyl-acyl complex. Subsequent reaction with the amine leads to the formation of the amide product and regeneration of the Pd(0) catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 3. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex [organic-chemistry.org]
- 9. Pd-catalyzed intermolecular amidation of aryl halides: the discovery that xantphos can be trans-chelating in a palladium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution on 3-Chloro-triazolo[4,3-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged[1][2][3]triazolo[4,3-a]pyridine Scaffold
The[1][2][3]triazolo[4,3-a]pyridine ring system is a significant bicyclic heteroaromatic scaffold frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and rigid conformational structure make it a "privileged" core for the design of a wide array of bioactive molecules. Notably, derivatives of this scaffold have been investigated for their potential as Smoothened (SMO) inhibitors in colorectal carcinoma, showcasing their therapeutic relevance.[4] The functionalization of this core is paramount for modulating its physicochemical and pharmacological properties. One of the most powerful strategies for the diversification of the[1][2][3]triazolo[4,3-a]pyridine scaffold is through nucleophilic aromatic substitution (SNAr) on its halogenated derivatives, with 3-chloro-[1][2][3]triazolo[4,3-a]pyridine serving as a key and versatile building block.
This document provides a comprehensive guide to understanding and performing nucleophilic substitution reactions on 3-chloro-[1][2][3]triazolo[4,3-a]pyridine. It offers detailed protocols, explains the underlying chemical principles, and provides insights into experimental design and troubleshooting.
The Chemistry of Nucleophilic Aromatic Substitution (SNAr) on 3-Chloro-triazolo[4,3-a]pyridine
Nucleophilic aromatic substitution is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring.[1] Unlike benzene, which is electron-rich and generally unreactive towards nucleophiles, heteroaromatic systems like pyridine and its fused derivatives can be sufficiently electron-deficient to undergo SNAr reactions, especially when substituted with electron-withdrawing groups.[5]
The reactivity of the 3-chloro-[1][2][3]triazolo[4,3-a]pyridine towards nucleophiles is dictated by the electron-withdrawing nature of the fused triazole ring and the pyridine nitrogen. These features lower the electron density of the aromatic system, making it susceptible to nucleophilic attack. The position of substitution on the pyridine ring is crucial; nucleophilic attack is favored at positions 2 and 4 (ortho and para to the nitrogen), as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate.[3][6] In the case of 3-chloro-[1][2][3]triazolo[4,3-a]pyridine, the chlorine atom is at a position analogous to the 3-position of pyridine. However, the fused triazole ring significantly influences the electronic distribution, and the reactivity at the C-3 position is a subject of interest for synthetic diversification.
The generally accepted mechanism for SNAr is a two-step addition-elimination process:
-
Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (in this case, the chlorine atom), forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1] The aromaticity of the ring is temporarily broken in this step.
-
Elimination of the Leaving Group: The aromaticity is restored by the departure of the leaving group (chloride ion), yielding the substituted product.
The stability of the Meisenheimer complex is a key factor in determining the reaction rate. Electron-withdrawing groups that can stabilize the negative charge through resonance or induction will accelerate the reaction.[5]
Visualizing the SNAr Mechanism
Caption: The addition-elimination mechanism of SNAr on 3-chloro-triazolo[4,3-a]pyridine.
Experimental Protocols: A General Guide
The following protocols are designed to be a starting point for the nucleophilic substitution on 3-chloro-[1][2][3]triazolo[4,3-a]pyridine. Optimization of reaction conditions, including solvent, base, temperature, and reaction time, may be necessary for specific nucleophiles.
General Experimental Workflow
Caption: A generalized workflow for nucleophilic substitution reactions.
Protocol 1: Substitution with Amine Nucleophiles (N-Arylation)
Materials:
-
Amine nucleophile (e.g., morpholine, piperidine, aniline derivatives)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DIPEA)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP, or acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-[1][2][3]triazolo[4,3-a]pyridine (1.0 eq).
-
Add the amine nucleophile (1.1 - 1.5 eq) and the base (2.0 - 3.0 eq).
-
Under an inert atmosphere, add the anhydrous solvent to achieve a substrate concentration of approximately 0.1 - 0.5 M.
-
Heat the reaction mixture to the desired temperature (typically between 80-150 °C). The optimal temperature will depend on the nucleophilicity of the amine and the solvent used.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with water to remove the inorganic base and the polar solvent. Follow with a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired 3-amino-[1][2][3]triazolo[4,3-a]pyridine derivative.
Protocol 2: Substitution with Oxygen Nucleophiles (O-Arylation)
Materials:
-
Alcohol or phenol nucleophile
-
Strong base (e.g., NaH, K₂CO₃, Cs₂CO₃)
-
Anhydrous polar aprotic solvent (e.g., DMF, THF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
In a dry, two-necked round-bottom flask under an inert atmosphere, suspend the base (e.g., NaH, 1.2 eq) in the anhydrous solvent.
-
Slowly add the alcohol or phenol (1.1 eq) to the suspension at 0 °C and stir for 30 minutes to form the alkoxide or phenoxide.
-
Add a solution of 3-chloro-[1][2][3]triazolo[4,3-a]pyridine (1.0 eq) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to a temperature typically ranging from 60 to 120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to 0 °C and carefully quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: Substitution with Sulfur Nucleophiles (S-Arylation)
Materials:
-
Thiol nucleophile
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N)
-
Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask, add 3-chloro-[1][2][3]triazolo[4,3-a]pyridine (1.0 eq), the thiol (1.1 eq), and the base (2.0 eq).
-
Add the anhydrous solvent under an inert atmosphere.
-
Heat the reaction mixture, typically between room temperature and 80 °C, depending on the reactivity of the thiol.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with an organic solvent.
-
Wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Causality Behind Experimental Choices
The success of a nucleophilic substitution reaction on 3-chloro-[1][2][3]triazolo[4,3-a]pyridine hinges on the careful selection of reaction parameters.
| Parameter | Choice & Rationale |
| Nucleophile | The choice of nucleophile is dictated by the desired functional group. The nucleophilicity of the reagent will influence the required reaction conditions; stronger nucleophiles generally react faster and at lower temperatures. |
| Solvent | Polar aprotic solvents such as DMF, DMSO, and NMP are commonly employed.[7] These solvents are effective at solvating cations, which enhances the nucleophilicity of anionic nucleophiles. They also have high boiling points, allowing for a wide range of reaction temperatures. |
| Base | A base is often required to deprotonate the nucleophile (e.g., amines, alcohols, thiols), thereby increasing its nucleophilicity. Inorganic bases like K₂CO₃ and Cs₂CO₃ are common choices due to their low cost and ease of removal during work-up. For sensitive substrates, non-nucleophilic organic bases like DIPEA can be used. Stronger bases like NaH are necessary for less acidic nucleophiles like alcohols. |
| Temperature | The reaction temperature is a critical parameter that needs to be optimized. Higher temperatures generally increase the reaction rate but can also lead to side reactions and decomposition of starting materials or products. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining the integrity of the molecules involved. |
| Inert Atmosphere | The use of an inert atmosphere (nitrogen or argon) is crucial, especially when using strong bases like NaH or when dealing with air-sensitive reagents and products, to prevent unwanted side reactions with oxygen or moisture. |
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| No or Low Conversion | - Insufficiently reactive nucleophile.- Reaction temperature is too low.- Ineffective base. | - Use a stronger nucleophile or a catalyst.- Increase the reaction temperature.- Use a stronger or more soluble base (e.g., Cs₂CO₃ instead of K₂CO₃). |
| Formation of Side Products | - Reaction temperature is too high.- Presence of moisture or oxygen.- The nucleophile is reacting at other positions. | - Lower the reaction temperature.- Ensure anhydrous conditions and a proper inert atmosphere.- Consider using protecting groups or a different synthetic route. |
| Difficulty in Product Isolation | - Product is highly polar and water-soluble.- Emulsion formation during work-up. | - Use a different extraction solvent or perform a continuous extraction.- Add more brine to break the emulsion. |
Alternative Synthetic Strategies: Palladium-Catalyzed Cross-Coupling
While SNAr is a powerful tool, palladium-catalyzed cross-coupling reactions represent a viable and often complementary approach for the functionalization of 3-chloro-[1][2][3]triazolo[4,3-a]pyridine. Reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings can be employed to form carbon-carbon and carbon-heteroatom bonds under milder conditions than some SNAr reactions.[2][8] The choice between SNAr and a palladium-catalyzed reaction will depend on the desired product, the available starting materials, and functional group tolerance.
Conclusion
The nucleophilic aromatic substitution on 3-chloro-[1][2][3]triazolo[4,3-a]pyridine is a robust and versatile method for the synthesis of a diverse library of substituted derivatives. A thorough understanding of the SNAr mechanism and the careful optimization of reaction conditions are key to achieving high yields and purity. The protocols and insights provided in this document serve as a valuable resource for researchers aiming to explore the chemical space around this important heterocyclic scaffold for applications in drug discovery and materials science.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Discovery of 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine derivatives as potent smoothened inhibitors against colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
The Versatile Scaffold: Triazolo[4,3-a]pyridine in Modern Drug Discovery
Introduction: The Ascendance of a Privileged Heterocycle
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can interact with multiple biological targets, offering a fertile ground for the development of novel therapeutics. The triazolo[4,3-a]pyridine core is a prime example of such a scaffold. This fused heterocyclic system, comprising a triazole ring fused to a pyridine ring, has garnered significant attention in recent years for its remarkable versatility and therapeutic potential across a spectrum of diseases, from cancer to infectious agents.[1] Its rigid, planar structure provides a unique three-dimensional arrangement of heteroatoms that can engage in a variety of non-covalent interactions with biological macromolecules, making it an ideal starting point for the design of potent and selective drug candidates.
This guide provides an in-depth exploration of the applications of the triazolo[4,3-a]pyridine scaffold in drug discovery. We will delve into its diverse therapeutic applications, supported by detailed mechanistic insights, quantitative biological data, and robust experimental protocols for its synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this remarkable heterocyclic system.
Oncological Applications: A Multi-pronged Attack on Cancer
The triazolo[4,3-a]pyridine scaffold has proven to be a particularly fruitful starting point for the development of novel anticancer agents, targeting a range of key signaling pathways implicated in tumor growth, proliferation, and survival.
Dual Inhibition of c-Met and VEGFR-2: A Synergistic Approach to Angiogenesis and Tumor Growth
The receptor tyrosine kinases c-Met and VEGFR-2 are critical players in tumor progression. Aberrant c-Met signaling promotes cell proliferation, motility, and invasion, while VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[2][3] Dual inhibition of both kinases represents a promising strategy to simultaneously block these crucial cancer-promoting pathways.
Triazolo[4,3-a]pyrazine derivatives, a closely related isostere of the triazolo[4,3-a]pyridine core, have been successfully designed as potent dual c-Met and VEGFR-2 inhibitors.[4] The design strategy often involves utilizing the triazolo[4,3-a]pyrazine core as a hinge-binding motif, a common feature in many kinase inhibitors.
Mechanism of Action: c-Met and VEGFR-2 Inhibition
The following diagram illustrates the signaling pathways of c-Met and VEGFR-2 and the points of inhibition by triazolo[4,3-a]pyridine-based inhibitors.
Caption: c-Met and VEGFR-2 signaling pathways and inhibition.
Quantitative Data Summary: In Vitro Activity of Triazolo[4,3-a]pyrazine Derivatives
The following table summarizes the in vitro antiproliferative and kinase inhibitory activities of representative triazolo[4,3-a]pyrazine derivatives.[4]
| Compound | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Hela IC₅₀ (µM) | c-Met IC₅₀ (nM) | VEGFR-2 IC₅₀ (µM) |
| 17l | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 | 26.00 | 2.6 |
| 17a | - | - | - | 55 | - |
| 17e | - | - | - | 77 | - |
| Foretinib | - | - | - | - | - |
IC₅₀ values represent the concentration required to inhibit 50% of cell growth or kinase activity.
Targeting the Hedgehog Pathway: Inhibition of Smoothened (Smo)
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development that, when aberrantly reactivated in adults, can drive the growth of various cancers, including triple-negative breast cancer.[5][6] The G protein-coupled receptor Smoothened (Smo) is a key component of this pathway, and its inhibition is a validated therapeutic strategy.
Triazolo[4,3-a]pyridine derivatives have been designed as potent Smo inhibitors.[5] These compounds have been shown to effectively block Hh pathway activation and exhibit significant antitumor activity in preclinical models.
Mechanism of Action: Hedgehog Pathway Inhibition
The diagram below outlines the Hedgehog signaling pathway and the mechanism of action of triazolo[4,3-a]pyridine-based Smo inhibitors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Functionalization of the 1,2,4-Triazolo[4,3-a]pyridine Ring System
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif found in a wide array of biologically active molecules, demonstrating applications as antifungal, antibacterial, anticonvulsant, and herbicidal agents. Its unique electronic properties and rigid structure make it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the key strategies for the functionalization of the 1,2,4-triazolo[4,3-a]pyridine ring system, offering detailed protocols and insights into the underlying chemical principles to empower researchers in their synthetic endeavors.
I. Introduction to the Reactivity of the 1,2,4-Triazolo[4,3-a]pyridine Core
The 1,2,4-triazolo[4,3-a]pyridine ring system is an electron-deficient heterocycle. The pyridine nitrogen atom significantly lowers the electron density of the pyridine ring, making it susceptible to nucleophilic attack, particularly at the C5 and C7 positions (analogous to the 2- and 4-positions of pyridine). Conversely, the ring is deactivated towards electrophilic aromatic substitution, which, when it does occur, generally favors the C6 and C8 positions. The fused triazole ring further modulates this reactivity, influencing the regioselectivity of various transformations. Understanding this inherent reactivity is crucial for designing effective functionalization strategies.
II. Synthesis of the 1,2,4-Triazolo[4,3-a]pyridine Core: Oxidative Cyclization Strategies
A primary and versatile method for constructing the 1,2,4-triazolo[4,3-a]pyridine scaffold is through the oxidative cyclization of 2-pyridylhydrazones, which are readily prepared from the condensation of 2-hydrazinopyridine with various aldehydes.[1][2] This approach allows for the direct installation of a substituent at the 3-position of the triazole ring. A variety of oxidizing agents can be employed, each with its own advantages in terms of reaction conditions and substrate scope.
Protocol 1: Iodine-Mediated Oxidative Cyclization
Iodine is a mild and effective oxidant for this transformation, often proceeding under metal-free conditions.[3][4]
Reaction Scheme:
A schematic of the iodine-mediated oxidative cyclization.
Experimental Protocol:
-
Hydrazone Formation: In a round-bottom flask, dissolve 2-hydrazinopyridine (1.0 equiv.) in a suitable solvent such as ethanol or methanol.
-
Add the desired aldehyde (1.0-1.1 equiv.) to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting materials. The hydrazone intermediate often precipitates from the reaction mixture and can be isolated by filtration.
-
Cyclization: To a suspension of the crude hydrazone in a solvent like dichloromethane (DCM) or acetonitrile, add a base such as triethylamine (Et3N, 2.0 equiv.).
-
Add molecular iodine (I2, 1.1-1.5 equiv.) portion-wise at room temperature.
-
Stir the reaction mixture for 2-12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate (Na2S2O3) to remove excess iodine.
-
Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate), dry the organic layer over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Table 1: Comparison of Oxidizing Agents for the Synthesis of 3-Aryl-[1][5][6]triazolo[4,3-a]pyridines
| Oxidizing Agent | Typical Reaction Conditions | Advantages | Reference |
| Iodine (I₂) | Base (e.g., Et₃N), room temperature | Metal-free, mild conditions, good functional group tolerance. | [3] |
| Iodobenzene Diacetate (IBD) | Water, room temperature | Green and simple method, eliminates the need for organic solvents. | [5] |
| FeCl₃/DDQ | Catalytic FeCl₃, DDQ as oxidant | Cooperative system, good yields. | [6] |
| N-Chlorosuccinimide (NCS) | DMF, 0 °C to room temperature | Mild conditions, high yields. |
III. Direct C-H Functionalization of the Pre-formed Ring
Direct C-H bond activation is a powerful and atom-economical strategy for the functionalization of heterocyclic cores, avoiding the need for pre-functionalized starting materials. For the 1,2,4-triazolo[4,3-a]pyridine ring, copper-catalyzed C-H arylation has emerged as a viable method.[7]
Protocol 2: Copper-Catalyzed C-H Arylation at the C5-Position
This protocol allows for the introduction of aryl or heteroaryl groups at the C5 position of the triazolopyridine ring.
Reaction Scheme:
Copper-catalyzed C-H arylation of the triazolopyridine ring.
Experimental Protocol:
-
To an oven-dried reaction vessel, add the 1,2,4-triazolo[4,3-a]pyridine substrate (1.0 equiv.), the aryl or heteroaryl halide (1.5-2.0 equiv.), copper(I) iodide (CuI, 5-10 mol%), a suitable ligand (e.g., a phenanthroline or bipyridine derivative, 10-20 mol%), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to 100-140 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
IV. Functionalization via Electrophilic Substitution
As an electron-deficient system, the 1,2,4-triazolo[4,3-a]pyridine ring is generally unreactive towards electrophilic aromatic substitution. However, under forcing conditions or with highly activated substrates, substitution can be achieved, typically at the C6 and C8 positions of the pyridine ring. The regioselectivity is governed by the stability of the cationic intermediate (Wheland intermediate), where attack at C6 or C8 avoids placing a positive charge on the already electron-deficient nitrogen atoms.[8]
Insights into Regioselectivity
The fused triazole ring acts as an electron-withdrawing group, further deactivating the pyridine ring towards electrophilic attack. Computational studies on related azine systems suggest that the HOMO (Highest Occupied Molecular Orbital) of these molecules is often not a π-orbital, which explains their low reactivity towards electrophiles.[9] For electrophilic substitution to occur, the reaction conditions must be harsh enough to overcome this inherent lack of reactivity.
Due to the challenging nature of direct electrophilic substitution, alternative strategies are often preferred for introducing substituents at these positions. These include the use of pre-functionalized pyridine starting materials for the initial cyclization or employing transition metal-catalyzed cross-coupling reactions on halogenated derivatives.
V. Functionalization through Nucleophilic Aromatic Substitution (SNA_r)
The electron-deficient nature of the 1,2,4-triazolo[4,3-a]pyridine ring makes it an excellent substrate for nucleophilic aromatic substitution (SNA_r), particularly when a good leaving group (e.g., a halogen) is present at the C5 or C7 positions.[10]
Protocol 3: Nucleophilic Aromatic Substitution of a 5-Halo-[1][5][6]triazolo[4,3-a]pyridine with an Amine
This protocol describes a typical procedure for the displacement of a halogen at the C5 position with an amine nucleophile.
Reaction Scheme:
Nucleophilic aromatic substitution on a halo-triazolopyridine.
Experimental Protocol:
-
In a sealed reaction tube, combine the 5-halo-[1][5][6]triazolo[4,3-a]pyridine (1.0 equiv.), the amine nucleophile (1.5-3.0 equiv.), and a suitable base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-4.0 equiv.).
-
Add a polar aprotic solvent like DMF, DMSO, or N-methyl-2-pyrrolidone (NMP).
-
Seal the tube and heat the reaction mixture to 80-150 °C for 4-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
VI. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-heteroatom bond formation. For the 1,2,4-triazolo[4,3-a]pyridine system, the synthesis of halo-substituted derivatives is a key step, enabling subsequent Suzuki, Sonogashira, and other cross-coupling reactions.
Synthesis of Halo-Substituted Precursors
Bromo- or iodo-substituted 1,2,4-triazolo[4,3-a]pyridines can be synthesized by employing halogenated 2-hydrazinopyridines in the initial cyclization reaction.
Protocol 4: Suzuki-Miyaura Coupling of a 5-Bromo-[1][5][6]triazolo[4,3-a]pyridine
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between a halide and an organoboron reagent.[11][12]
Experimental Protocol:
-
To a reaction flask, add the 5-bromo-[1][5][6]triazolo[4,3-a]pyridine (1.0 equiv.), the boronic acid or boronate ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas.
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Heat the reaction mixture to 80-120 °C for 2-16 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions for Functionalizing Halo-Triazolopyridines
| Reaction | Coupling Partner | Key Reagents | Product |
| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst, Base | Aryl/heteroaryl substituted |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl substituted |
| Buchwald-Hartwig | Amine | Pd catalyst, Ligand, Base | Amino substituted |
| Heck | Alkene | Pd catalyst, Base | Alkenyl substituted |
Protocol 5: Sonogashira Coupling of a 5-Iodo-[1][5][6]triazolo[4,3-a]pyridine
The Sonogashira coupling enables the introduction of an alkynyl moiety, a versatile functional group for further transformations.[13][14]
Experimental Protocol:
-
To a Schlenk flask, add the 5-iodo-[1][5][6]triazolo[4,3-a]pyridine (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add a solvent such as triethylamine (Et₃N) or a mixture of DMF and Et₃N.
-
Add the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Stir the reaction at room temperature to 80 °C for 2-12 hours until completion as indicated by TLC.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
VII. Conclusion
The functionalization of the 1,2,4-triazolo[4,3-a]pyridine ring system offers a rich landscape for synthetic exploration. By understanding the inherent electronic properties of this heterocyclic core, researchers can strategically employ a variety of powerful synthetic methodologies. From the initial construction of the scaffold via oxidative cyclization to subsequent modifications through C-H activation, nucleophilic substitution, and transition metal-catalyzed cross-coupling, a diverse array of functionalized derivatives can be accessed. The protocols and insights provided in this guide serve as a foundation for the development of novel molecules with potential applications in drug discovery and materials science.
VIII. References
-
Soni, R., Aneja, D. K., Sihag, M., Rani, N., & Kinger, M. (2023). On Water Synthesis of 3-Aryl-1,2,4-Triazolo[4,3-a]Pyridines Using Iodobenzene Diacetate (IBD). Letters in Organic Chemistry, 20(7), 608-611.
-
Teja, P. R., et al. (2017). Synthesis, Characterization of 3-aryl[1][5][6]triazolo[4,3-a] pyridines using Cooperative FeCl3/DDQ System for Intramolecular Oxidative C-N Bond Formation. ResearchGate.
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (2021). PMC.
-
Synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives via one-pot... (n.d.). ResearchGate.
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
-
Copper-Catalyzed “Click” Reaction/Direct Arylation Sequence: Modular Syntheses of 1,2,3-Triazoles. (2008). ACS Publications.
-
Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. (2021). YouTube.
-
Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. (2011). PubMed Central.
-
Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). PMC.
-
Sonogashira Coupling. (2024). Chemistry LibreTexts.
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal.
-
Cu-catalysed direct C-H (hetero)arylation of[1][5][6]triazolo[4,3-a]pyridine to construct deep-blue-emitting luminophores. (n.d.). ResearchGate.
-
Yu, W., et al. (2016). Synthesis of 1,2,4-Triazolo[4,3-a]pyridines and Related Heterocycles by Sequential Condensation and Iodine-Mediated Oxidative Cyclization. Chemistry – A European Journal, 22(31), 11022-11027.
-
Synthesis of 1,2,4-Triazolo[4,3- a ]pyridines and Related Heterocycles by Sequential Condensation and Iodine-Mediated Oxidative Cyclization. (n.d.). ResearchGate.
-
Copper-Mediated Direct Arylation of 1,3,4-Oxadiazoles and 1,2,4-Triazoles with Aryl Iodides. (2011). ACS Publications.
-
Halogen Bonding versus Nucleophilic Substitution in the Co-Crystallization of Halomethanes and Amines. (2024). MDPI.
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). ResearchGate.
-
A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. (2016). Springer.
-
37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube.
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (n.d.). Pendidikan Kimia.
-
Synthesis of 1,2,4-triazolo[4,3-a]pyridines. (n.d.). Organic Chemistry Portal.
-
Regioselectivity in the Halogenation of Substituted Pyridines. (n.d.). Benchchem.
-
Electrophilic Substitution In Azines. (n.d.). ResearchGate.
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2002). ACS Publications.
-
Pd/C-catalyzed, copper-free Sonogashira coupling: one-pot synthesis of 1-aryl-4-(2-phenylethynyl)[1][5][6]triazolo[4,3-a]quinoxalines in water. (2012). PMC.
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). AURA.
-
(L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020). YouTube.
-
Electrophilic substitution on pyridine. (n.d.). Química Organica.org.
-
Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines. (n.d.). ResearchGate.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Introduction: The Significance of theTriazolo[4,3-a]pyridine Scaffold
Introduction: The Significance of the[1][2][3]Triazolo[4,3-a]pyridine Scaffold
The fusion of a pyridine ring with a 1,2,4-triazole system creates the[1][2][3]triazolo[4,3-a]pyridine scaffold, a privileged structure in the landscape of medicinal chemistry and materials science.[4] These heterocyclic compounds have garnered significant attention due to their diverse and potent biological activities, including applications as anticancer, antifungal, anti-inflammatory, and antiviral agents.[3][4][5][6] The therapeutic potential of this scaffold is exemplified by its presence in well-known pharmacophores such as Dapiprazole and Trazodone.[7]
The development of efficient and sustainable synthetic routes to these valuable molecules is a primary objective for researchers in drug discovery and process development. One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, has emerged as a superior approach. This methodology enhances operational efficiency, reduces solvent waste and purification steps, and improves atom economy, aligning with the principles of green chemistry.[5] This guide provides a comprehensive overview of prevalent one-pot strategies, detailed experimental protocols, and expert insights into the synthesis of substituted[1][2][3]triazolo[4,3-a]pyridines.
Core Synthetic Strategies and Mechanistic Rationale
The most successful one-pot syntheses of[1][2][3]triazolo[4,3-a]pyridines typically proceed via the formation of a key hydrazone intermediate from 2-hydrazinopyridine and a carbonyl compound (most commonly an aldehyde), followed by an in-situ oxidative cyclization. The choice of catalyst, oxidant, and reaction conditions dictates the efficiency and substrate scope of the transformation.
Oxidative Cyclization of Hydrazone Intermediates
This is the most widely employed and versatile one-pot strategy. The reaction is initiated by the condensation of 2-hydrazinopyridine with an aldehyde to form a 2-(2-arylidenehydrazinyl)pyridine intermediate. This intermediate is not isolated but is immediately subjected to an oxidant, which facilitates an intramolecular dehydrogenative C-N bond formation to yield the fused triazole ring.[8]
Causality: The success of this method hinges on the choice of the oxidizing agent, which must be potent enough to effect the cyclization but mild enough to avoid over-oxidation or degradation of the sensitive heterocyclic system. A variety of oxidants have been successfully employed, each with distinct advantages. For instance, reagents like N-Bromosuccinimide (NBS) and Trichloroisocyanuric acid (TCCA) are highly efficient at room temperature, offering rapid and high-yielding conversions.[9] Iodine-mediated cyclization represents an environmentally benign option, often proceeding in aqueous media.[1]
Caption: General workflow for one-pot oxidative cyclization.
Palladium-Catalyzed Cross-Coupling/Dehydration Sequence
For substrates where the starting 2-hydrazinopyridine is unstable or unavailable, a palladium-catalyzed approach offers a powerful alternative. This method involves the cross-coupling of a more stable precursor, 2-chloropyridine, with an acid hydrazide.[1] The resulting N-(pyridin-2-yl)benzohydrazide intermediate is then cyclized via dehydration, often facilitated by microwave irradiation in an acidic medium like acetic acid, to furnish the final product.[1]
Causality: The palladium catalyst is crucial for the initial C-N bond formation, a type of Buchwald-Hartwig amination. The subsequent cyclization is an acid-catalyzed intramolecular nucleophilic attack of the pyridine nitrogen onto the carbonyl carbon, followed by elimination of water. Microwave assistance dramatically accelerates this dehydration step, significantly reducing reaction times from hours to minutes.[3][10]
CDI-Mediated Tandem Reaction
An operationally efficient method utilizes 1,1'-Carbonyldiimidazole (CDI) as a coupling agent. This approach facilitates a tandem coupling and cyclization sequence that is suitable for both batch and continuous flow processes, highlighting its potential for industrial scale-up.[1]
Causality: CDI acts as an activator for a carboxylic acid, which then reacts with 2-hydrazinopyridine. The intermediate formed undergoes a smooth, CDI-mediated intramolecular cyclization to yield the triazolopyridine core. The clean nature of this reaction, with gaseous byproducts, simplifies purification.
Comparative Overview of Synthetic Methods
The selection of a synthetic strategy depends on factors such as substrate availability, desired functional group tolerance, and scalability.
| Method | Key Reagents | Conditions | Advantages | Limitations |
| Oxidative Cyclization | 2-Hydrazinopyridine, Aldehyde, Oxidant (NBS, TCCA, I₂) | Room Temp or Mild Heat | Broad substrate scope, operationally simple, often high yields.[9][11] | Requires handling of oxidants; sensitive functional groups may be affected. |
| Palladium-Catalyzed | 2-Chloropyridine, Hydrazide, Pd-catalyst, Ligand | High Temp, Microwave | Uses stable starting materials, good for specific substitutions.[1] | Requires expensive catalyst, potential for metal contamination. |
| CDI-Mediated | 2-Hydrazinopyridine, Carboxylic Acid, CDI | Mild | Operationally efficient, suitable for continuous flow.[1] | Scope may be limited by the availability of carboxylic acids. |
| Electrochemical | 2-Hydrazinopyridine, Isothiocyanate | Electrolysis | Metal- and oxidant-free, environmentally friendly.[1] | Requires specialized equipment, substrate scope may differ. |
Detailed Experimental Protocol: One-Pot Oxidative Cyclization
This protocol describes a facile and practical one-pot synthesis of 3-substituted[1][2][3]triazolo[4,3-a]pyridines from 2-hydrazinopyridine and various aldehydes using Trichloroisocyanuric acid (TCCA) as an efficient oxidant at room temperature.[9][12]
Objective
To synthesize a substituted[1][2][3]triazolo[4,3-a]pyridine in a one-pot reaction via hydrazone formation and subsequent oxidative cyclization.
Materials and Reagents
-
2-Hydrazinopyridine (1.0 mmol, 1.0 equiv)
-
Substituted Aromatic Aldehyde (1.0 mmol, 1.0 equiv)
-
Trichloroisocyanuric acid (TCCA) (1.0 mmol, 1.0 equiv)
-
Dichloromethane (DCM), analytical grade (10 mL)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Equipment
-
Round-bottom flask (25 mL) with magnetic stir bar
-
Magnetic stir plate
-
Standard laboratory glassware
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: To a 25 mL round-bottom flask containing a magnetic stir bar, add 2-hydrazinopyridine (1.0 mmol) and the substituted aromatic aldehyde (1.0 mmol).
-
Solvent Addition: Add dichloromethane (10 mL) to the flask.
-
Initial Stirring: Stir the mixture at room temperature for 5-10 minutes. The initial formation of the hydrazone intermediate may be observed by a color change or the formation of a precipitate. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Oxidant Addition: Carefully add Trichloroisocyanuric acid (TCCA) (1.0 mmol) to the reaction mixture in one portion.
-
Expert Insight: TCCA is a powerful oxidant. While the reaction is generally smooth, adding it slowly in portions for highly reactive substrates can help control any exotherm.
-
-
Reaction: Continue stirring the mixture vigorously at room temperature. The reaction is typically complete within 10-20 minutes. Monitor the disappearance of the hydrazone intermediate by TLC.[9]
-
Quenching: Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (15 mL) to neutralize any acid and destroy excess oxidant. Stir for 5 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure substituted[1][2][3]triazolo[4,3-a]pyridine.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Mechanism and Data
The reaction proceeds through an initial condensation to form the hydrazone, which then undergoes an oxidative cyclization promoted by TCCA.
Caption: Key steps in the TCCA-mediated oxidative cyclization.
Substrate Scope and Yields
This method is tolerant of a wide range of functional groups on the aromatic aldehyde, including both electron-donating and electron-withdrawing substituents.
| Entry | Aldehyde Substituent (R) | Product | Yield (%)[9] |
| 1 | 4-Cl-C₆H₄ | 3-(4-chlorophenyl)-[1][2][3]triazolo[4,3-a]pyridine | 90 |
| 2 | 4-NO₂-C₆H₄ | 3-(4-nitrophenyl)-[1][2][3]triazolo[4,3-a]pyridine | 92 |
| 3 | 4-OCH₃-C₆H₄ | 3-(4-methoxyphenyl)-[1][2][3]triazolo[4,3-a]pyridine | 89 |
| 4 | 2-Cl-C₆H₄ | 3-(2-chlorophenyl)-[1][2][3]triazolo[4,3-a]pyridine | 88 |
| 5 | C₆H₅ | 3-phenyl-[1][2][3]triazolo[4,3-a]pyridine | 91 |
Troubleshooting and Expert Insights
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete hydrazone formation; Inefficient oxidation; Impure reagents. | Ensure aldehyde is pure. Allow more time for initial condensation before adding the oxidant. Check the quality of the TCCA. |
| Multiple Spots on TLC | Side reactions; Degradation of product. | Add the oxidant portion-wise to control the reaction rate. Ensure the quenching step is performed promptly upon reaction completion. |
| Reaction Stalls | Deactivated starting materials; Sterically hindered aldehyde. | Use a slight excess of the oxidant (1.1 equiv). For very unreactive substrates, gentle heating (e.g., 40 °C) may be required. |
Conclusion
The one-pot synthesis of substituted[1][2][3]triazolo[4,3-a]pyridines represents a highly efficient and atom-economical approach to accessing this medicinally important heterocyclic scaffold. Strategies based on the oxidative cyclization of in-situ generated hydrazones are particularly powerful, offering broad substrate scope, mild reaction conditions, and operational simplicity. The detailed protocol provided herein, utilizing TCCA as an oxidant, serves as a reliable and high-yielding method for researchers in synthetic chemistry and drug development. The continued evolution of these synthetic methodologies, including the adoption of electrochemical and flow-chemistry techniques, promises to further enhance the accessibility of these valuable compounds.
References
- 1. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 2. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microwave assisted synthesis, antifungal activity, DFT and SAR study of 1,2,4-triazolo[4,3-a]pyridine derivatives containing hydrazone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bioengineer.org [bioengineer.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rsisinternational.org [rsisinternational.org]
- 11. A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
scale-up synthesis of 3-Chloro-triazolo[4,3-a]pyridine
An Application Guide for the Multi-Gram Scale-Up Synthesis of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine
Authored by: A Senior Application Scientist
Introduction
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic system frequently encountered in medicinal chemistry and drug discovery programs.[4][5][6] Its derivatives are known to possess a wide array of biological activities, making them valuable building blocks for the development of novel therapeutics.[6][7] Specifically, 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine serves as a key reactive intermediate, with the chlorine atom at the 3-position providing a versatile handle for further synthetic diversification through nucleophilic substitution reactions.[8]
Transitioning a synthetic route from the milligram scale of discovery chemistry to the multi-gram or kilogram quantities required for preclinical and clinical development presents significant challenges.[1] A successful scale-up requires a robust, safe, and economically viable process. This application note provides a detailed, field-proven protocol for the scale-up synthesis of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine. The guide emphasizes the causal logic behind procedural choices, incorporates critical safety protocols, and outlines a comprehensive quality control strategy, reflecting the rigorous demands of drug development professionals.
Recommended Synthetic Strategy and Mechanistic Considerations
For the large-scale production of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine, a two-step sequence starting from readily available 2-hydrazinopyridine is recommended. This pathway is advantageous due to the accessibility of starting materials, straightforward reaction conditions, and amenability to standard industrial equipment.
The strategy involves:
-
Cyclization: Formation of the bicyclic lactam intermediate, 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one, via reaction of 2-hydrazinopyridine with a suitable C1 carbonyl source.
-
Chlorination: Conversion of the resulting lactam to the target 3-chloro derivative using a potent chlorinating agent.
Step 1: Cyclization to 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one
A reliable method for this transformation is the reaction of 2-hydrazinopyridine with chloroacetyl chloride.[9] The reaction proceeds via an initial acylation of the more nucleophilic terminal nitrogen of the hydrazine, followed by an intramolecular nucleophilic attack of the pyridine ring nitrogen onto the newly formed carbonyl group, leading to cyclization and elimination of HCl to form the stable triazolopyridinone ring system.
Step 2: Chlorination of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one
The lactam intermediate is subsequently converted to the target compound using phosphorus oxychloride (POCl₃).[9] This is a standard and highly effective method for converting cyclic amides (lactams) to their corresponding chloro-imines or, in this case, chloro-heterocycles. The oxygen of the lactam carbonyl attacks the phosphorus atom of POCl₃, initiating a sequence that ultimately replaces the carbonyl oxygen with a chlorine atom. This reaction is typically performed at elevated temperatures and requires careful control due to the high reactivity and corrosive nature of POCl₃.
Caption: Overall two-step synthetic workflow.
Process Hazard Analysis and Safety Imperatives
Scaling up chemical reactions, particularly those involving chlorination, necessitates a rigorous safety assessment.[3] Chlorination reactions can be highly exothermic, and the reagents involved often possess significant toxicity and corrosivity.[2][10]
Key Hazards and Mitigation Strategies
| Hazard Category | Specific Risk | Mitigation and Control Measures |
| Reactivity | Runaway Reaction: The chlorination step with POCl₃ is exothermic. Uncontrolled addition or poor heat management can lead to a dangerous temperature and pressure increase. | - Use a jacketed reactor with an efficient overhead cooling system and a calibrated temperature probe. - Add POCl₃ dropwise or in controlled portions to manage the exotherm. - Ensure adequate stirring to prevent localized heating. - Have a quenching bath (e.g., ice/water) readily available for emergency cooling. |
| Chemical Toxicity | Phosphorus Oxychloride (POCl₃): Highly toxic, corrosive, and reacts violently with water to release HCl gas.[11] Causes severe burns upon contact. | - Handle POCl₃ exclusively within a certified, high-performance chemical fume hood. - Use appropriate PPE: chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber), and a chemical-resistant apron or suit.[12] - Ensure an emergency eyewash and safety shower are immediately accessible.[12] |
| Hydrogen Chloride (HCl): A corrosive gas is evolved during both steps, particularly during the work-up of the chlorination reaction. | - Vent the reaction apparatus to a scrubber system containing a caustic solution (e.g., NaOH) to neutralize HCl gas. | |
| Operational | Pressure Buildup: Evolution of HCl gas can lead to over-pressurization if the reaction vessel is sealed. | - The reaction must be performed in a system open to a scrubber, never in a closed vessel. |
| Corrosion: POCl₃ and HCl are highly corrosive to many materials. | - Use glass or glass-lined steel reactors. Avoid contact with incompatible metals.[12][13] | |
| Waste Disposal | Chlorinated Solvents & Reagents: Hazardous waste that requires proper disposal. | - Quench residual POCl₃ carefully before disposal. - Segregate chlorinated waste streams from other chemical waste. - Dispose of all chemical waste according to institutional and governmental regulations. |
digraph "Safety_Logic" { graph [bgcolor="#F1F3F4"]; node [shape=record, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];Hazard [label="{Hazard|POCl₃ Reactivity & Toxicity}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Control [label="{Engineering & PPE Controls|{Jacketed Reactor | Fume Hood | Scrubber}|{Acid-Resistant Gloves | Face Shield}}", fillcolor="#FBBC05", fontcolor="#202124"]; Mitigation [label="{Safe Operating Procedure|{Controlled Addition | Temperature Monitoring | Emergency Quench}}", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Hazard -> Control [label="Prevents Exposure\n& Manages Exotherm"]; Control -> Mitigation [label="Enables Safe\nExecution"]; }
Caption: Safety logic for handling POCl₃.
Detailed Scale-Up Synthesis Protocol (100 g Scale)
This protocol is designed for the synthesis of approximately 100 g of the final product. All operations should be conducted in a well-ventilated walk-in fume hood.
Part A: Synthesis of 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one (Intermediate)
Materials and Reagents:
| Reagent | MW ( g/mol ) | Quantity | Moles | Supplier |
| 2-Hydrazinopyridine | 109.13 | 100.0 g | 0.916 | Sigma-Aldrich |
| Chloroacetyl chloride | 112.94 | 114.0 g (79.7 mL) | 1.008 | Sigma-Aldrich |
| Triethylamine (TEA) | 101.19 | 102.0 g (140.5 mL) | 1.008 | Sigma-Aldrich |
| Dichloromethane (DCM) | 84.93 | 2.0 L | - | Fisher Scientific |
Procedure:
-
Reactor Setup: Equip a 5 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a pressure-equalizing dropping funnel, and a nitrogen inlet connected to a gas bubbler.
-
Initial Charge: Charge the reactor with 2-hydrazinopyridine (100.0 g, 0.916 mol) and dichloromethane (DCM, 2.0 L). Begin stirring to form a suspension.
-
Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Base Addition: Add triethylamine (140.5 mL, 1.008 mol) to the suspension while maintaining the internal temperature below 10 °C.
-
Acylation: In the dropping funnel, prepare a solution of chloroacetyl chloride (79.7 mL, 1.008 mol) in DCM (200 mL). Add this solution dropwise to the reactor over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Cyclization & Work-up: A thick precipitate (triethylamine hydrochloride) will have formed. Cool the mixture back to 10 °C. Slowly add water (1 L) to the reactor.
-
Isolation: Stir the biphasic mixture for 30 minutes. The product, 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, is sparingly soluble and will precipitate. Isolate the solid product by filtration through a Büchner funnel.
-
Washing: Wash the filter cake sequentially with cold water (2 x 250 mL) and cold DCM (2 x 150 mL) to remove salts and impurities.
-
Drying: Dry the white to off-white solid in a vacuum oven at 50-60 °C to a constant weight.
-
Expected Yield: 105-115 g (85-93%).
-
Quality Check: The material should be of sufficient purity (>95% by HPLC) to proceed to the next step without further purification.
-
Part B: Synthesis of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine
Materials and Reagents:
| Reagent | MW ( g/mol ) | Quantity | Moles | Supplier |
| 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one | 135.12 | 100.0 g | 0.740 | From Part A |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 341.0 g (205 mL) | 2.220 | Sigma-Aldrich |
Procedure:
-
Reactor Setup: Equip a 2 L jacketed glass reactor with an overhead mechanical stirrer, temperature probe, reflux condenser, and a nitrogen inlet. The condenser outlet must be connected to a caustic scrubber.
-
Initial Charge: CAUTION: HIGHLY CORROSIVE AND REACTIVE REAGENT. Under an inert nitrogen atmosphere and inside a high-performance fume hood, charge the reactor with 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (100.0 g, 0.740 mol).
-
Reagent Addition: Slowly and carefully add phosphorus oxychloride (205 mL, 2.220 mol) to the solid. The addition is exothermic; use the chiller to maintain the temperature below 40 °C.
-
Heating: Once the addition is complete, slowly heat the reaction mixture to reflux (approx. 105-110 °C). Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC or HPLC (quench a small aliquot carefully into ice water/EtOAc for analysis).
-
Cooling & Quenching: After the reaction is complete, cool the mixture to room temperature. Set up a separate, larger reactor (10 L) equipped with a robust stirrer, charged with crushed ice (3 kg).
-
CAREFUL QUENCH: Very slowly, transfer the reaction mixture from the first reactor into the stirred ice via a cannula or a pressure-equalizing dropping funnel. This is a highly exothermic and gas-evolving step. Maintain the quench pot temperature below 20 °C at all times.
-
Neutralization: Once the quench is complete, slowly add a saturated solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) to the mixture to neutralize the excess acid until the pH is ~7-8. This is also exothermic and requires efficient cooling.
-
Extraction: The product will precipitate as a solid. If it remains oily, extract the aqueous mixture with a suitable solvent like ethyl acetate or DCM (3 x 1 L).
-
Isolation & Purification: If the product precipitates, collect the solid by filtration. If extracted, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system, such as isopropanol or an ethanol/water mixture, to yield the final product as a pale yellow to light brown solid.[8]
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
-
Expected Yield: 90-105 g (80-92%).
-
Caption: Step-by-step experimental workflow diagram.
Characterization and Quality Control
The final product must be rigorously analyzed to confirm its identity, purity, and quality before use in further synthetic applications.
Analytical Specifications:
| Test | Method | Specification |
| Appearance | Visual | Pale yellow to light brown solid[8] |
| Identity | ¹H NMR, ¹³C NMR | Spectrum conforms to the structure of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine |
| Identity | Mass Spectrometry | [M+H]⁺ = 154.0, consistent with C₆H₄ClN₃ |
| Purity | HPLC | ≥ 97% |
| Melting Point | Capillary Method | To be determined and recorded |
Expected Analytical Data:
-
Molecular Formula: C₆H₄ClN₃[14]
-
Molecular Weight: 153.57 g/mol [14]
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.15 (d, 1H), ~7.70 (d, 1H), ~7.40 (t, 1H), ~7.00 (t, 1H). (Note: Exact shifts may vary; reference spectrum should be used for confirmation).
-
Mass Spec (ESI+): m/z 154.0 [M+H]⁺, 156.0 [M+2+H]⁺ (characteristic 3:1 isotopic pattern for chlorine).
References
- 1. pharmtech.com [pharmtech.com]
- 2. icheme.org [icheme.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencescholar.us [sciencescholar.us]
- 6. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. CAS 4922-74-1: 3-chloro[1,2,4]triazolo[4,3-a]pyridine [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of the Risks in Chlorination Processes and Research on a Comprehensive Safety Protection System - Oreate AI Blog [oreateai.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. calpaclab.com [calpaclab.com]
Application Notes & Protocols: 3-Chloro-triazolo[4,3-a]pyridine as a Pivotal Building Block for Modern Agrochemicals
Application Notes & Protocols: 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine as a Pivotal Building Block for Modern Agrochemicals
Abstract
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic structure, forming the core of numerous biologically active compounds in both medicine and agriculture.[4] The strategic placement of a chlorine atom at the 3-position transforms this stable core into a versatile and reactive building block. This document provides an in-depth guide for researchers and development scientists on the utility of 3-chloro-[1][2][3]triazolo[4,3-a]pyridine as a key intermediate in the synthesis of next-generation agrochemicals. We will explore its synthesis, key functionalization reactions, and the biological activities of its derivatives, supported by detailed, field-proven protocols.
Introduction: The Strategic Importance of the 3-Chloro Handle
The development of novel agrochemicals is driven by the need for higher efficacy, improved safety profiles, and new modes of action to combat resistance. Fused heterocyclic systems are central to this endeavor, and the[1][2][3]triazolo[4,3-a]pyridine core has consistently yielded potent herbicidal, fungicidal, and insecticidal candidates.[5][6][7][8]
The utility of a scaffold is often defined by its potential for diversification. 3-chloro-[1][2][3]triazolo[4,3-a]pyridine (1) is an exemplary building block precisely because the C3-chloro group serves as an excellent leaving group. The electron-withdrawing character of the adjacent nitrogen atoms in the triazole ring and the pyridine ring nitrogen activates the C3 position for a variety of chemical transformations. This allows for the systematic and efficient introduction of diverse functional groups, enabling the exploration of a vast chemical space to optimize biological activity.
This guide details the primary synthetic routes leveraging this reactivity: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Physicochemical Properties of the Building Block
A clear understanding of the starting material's properties is fundamental for reaction design and safety.
| Property | Value |
| Chemical Name | 3-chloro-[1][2][3]triazolo[4,3-a]pyridine |
| CAS Number | 4922-74-1[9] |
| Molecular Formula | C₆H₄ClN₃[9] |
| Molecular Weight | 153.57 g/mol [9] |
| Appearance | Off-white to light brown crystalline solid |
| Melting Point | 110-114 °C |
| Storage | Room temperature, in a dry, well-ventilated area[9] |
Synthesis of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine (1)
The most common and efficient synthesis involves a two-step process starting from commercially available 2-chloropyridine. The rationale is to first introduce the nitrogen backbone required for the triazole ring and then perform a dehydrative cyclization and chlorination.
Workflow for Synthesis of the Core Building Block
Caption: Synthesis pathway from 2-chloropyridine to the target building block.
Protocol 3.1: Two-Step Synthesis of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine (1)
This protocol is adapted from established synthetic procedures for related triazolopyridine systems.[10][11]
Step 1: Synthesis of[1][2][3]Triazolo[4,3-a]pyridin-3(2H)-one
-
Reagents & Setup: To a stirred solution of 2-hydrazinopyridine (1.0 eq) in a suitable solvent (e.g., anhydrous dioxane or THF) in a round-bottom flask equipped with a reflux condenser, add a base such as triethylamine (1.2 eq). Cool the mixture to 0-5 °C in an ice bath.
-
Reaction: Add chloroacetyl chloride (1.1 eq) dropwise via a dropping funnel, ensuring the temperature does not exceed 10 °C. Causality: This exothermic acylation must be controlled to prevent side reactions. The base neutralizes the HCl generated.
-
Cyclization: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Then, heat the mixture to reflux for 6-8 hours to effect dehydrative cyclization. Monitor reaction completion by TLC.
-
Work-up: Cool the reaction mixture and concentrate under reduced pressure. Add water to the residue to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum. The resulting solid is[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one.
Step 2: Chlorination to Yield the Final Product (1)
-
Reagents & Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), place the dried[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one (1.0 eq).
-
Reaction: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the solid. Heat the mixture to reflux (approx. 105-110 °C) for 3-5 hours. Causality: POCl₃ acts as both the chlorinating agent and the solvent. The excess ensures the reaction goes to completion.
-
Work-up & Purification: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. The product will precipitate. Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until pH 7-8. Filter the resulting solid, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield pure 3-chloro-[1][2][3]triazolo[4,3-a]pyridine (1).
Key Functionalization Pathways for Agrochemical Discovery
The C3-chloro group is the launchpad for molecular diversification. The following pathways are the most robust and widely used for generating libraries of potential agrochemicals.
Core Functionalization Strategies
Caption: Major reaction pathways for diversifying the core building block.
Nucleophilic Aromatic Substitution (SNAr)
This is the most direct method for displacing the chloro group. The reaction proceeds via an addition-elimination mechanism, facilitated by the electron-deficient nature of the heterocyclic core.
Protocol 4.1.1: General Protocol for Thioether Synthesis (S-functionalization)
Thioether linkages are prevalent in many successful fungicides and herbicides.
-
Reagents & Setup: In a round-bottom flask, dissolve 3-chloro-[1][2][3]triazolo[4,3-a]pyridine (1) (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.
-
Reaction: Add a suitable base, typically potassium carbonate (K₂CO₃, 1.5-2.0 eq), followed by the desired thiol (R-SH, 1.1 eq). Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.
-
Rationale: The base deprotonates the thiol to form the more nucleophilic thiolate anion, which readily attacks the C3 position.
-
Work-up & Purification: After cooling, pour the reaction mixture into water. The product often precipitates and can be collected by filtration. If it remains in solution, extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel) or recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions dramatically expand the accessible chemical space by enabling the formation of C-C and C-N bonds, which is often difficult via classical methods. These reactions are foundational to modern drug and agrochemical discovery.[12][13][14]
Protocol 4.2.1: General Protocol for Suzuki Coupling (C-C Bond Formation)
The Suzuki reaction is a powerful tool for introducing aryl or vinyl substituents.
-
Reagents & Setup: In a Schlenk flask or microwave vial under an inert atmosphere (e.g., Argon or Nitrogen), combine 3-chloro-[1][2][3]triazolo[4,3-a]pyridine (1) (1.0 eq), the desired boronic acid or ester (R-B(OH)₂, 1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent: Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol.
-
Reaction: Heat the mixture to 80-110 °C (or use microwave irradiation) for 2-18 hours until TLC or LC-MS indicates consumption of the starting material.
-
Rationale: The palladium catalyst undergoes a catalytic cycle of oxidative addition into the C-Cl bond, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst. The base is crucial for activating the boronic acid in the transmetalation step.
-
Work-up & Purification: After cooling, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Dilute the filtrate with water and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the residue by column chromatography on silica gel.
Agrochemical Applications & Biological Activity of Derivatives
Derivatives of the[1][2][3]triazolo[4,3-a]pyridine scaffold have demonstrated a broad spectrum of agrochemical activities.
| Derivative Class | Agrochemical Activity | Example Target(s) |
| 3-Aroxyl/Aryloxy Derivatives | Herbicidal | Acetohydroxyacid Synthase (AHAS) inhibitors, combating weed resistance.[1][3][15] |
| 3-Thioether Derivatives | Fungicidal, Insecticidal | Broad-spectrum activity against plant pathogens (Botrytis cinerea, Pyricularia oryzae).[7][8] Activity against aphids and other pests.[16][17][18] |
| 3-Amino Derivatives | Fungicidal, Herbicidal | Inhibition of fungal growth; disruption of essential plant biochemical pathways.[6] |
| 3-Aryl/Heteroaryl Derivatives | Herbicidal, Fungicidal | Used as core structures in novel herbicides and fungicides.[5][19] |
Mechanism of Action Spotlight: AHAS Inhibition
Many triazolopyridine and triazolopyrimidine herbicides function by inhibiting acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[3][20] This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms, but is absent in animals, making it an excellent and safe target for herbicides.[15]
Conceptual Pathway of AHAS Inhibition
Caption: Inhibition of the AHAS enzyme by a triazolopyridine-based herbicide blocks amino acid synthesis, leading to weed death.
Conclusion
3-Chloro-[1][2][3]triazolo[4,3-a]pyridine is more than just a chemical; it is a strategic platform for innovation in agrochemical research. Its well-defined reactivity through nucleophilic substitution and modern cross-coupling reactions provides chemists with a reliable and versatile toolkit for generating novel compounds. The proven success of its derivatives as potent herbicides, fungicides, and insecticides underscores its continued importance. The protocols and insights provided herein serve as a foundational guide for researchers aiming to harness the power of this building block to develop the effective and sustainable crop protection solutions of the future.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazolopyrimidines as a New Herbicidal Lead for Combating Weed Resistance Associated with Acetohydroxyacid Synthase Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. WO2008006540A1 - Triazolopyridine derivatives as herbicides - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]
- 8. Synthesis, antifungal and insecticidal activity of novel [1,2,4]triazolo[4,3-a]pyridine derivatives containing a sulfide substructure | Semantic Scholar [semanticscholar.org]
- 9. calpaclab.com [calpaclab.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and insecticidal activity of novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 20. discovery.researcher.life [discovery.researcher.life]
Developing Potent Kinase Inhibitors: A Guide to the Triazolo[4,3-a]pyridine Scaffold
Introduction: The Versatility of the Triazolo[4,3-a]pyridine Core in Kinase Inhibition
The triazolo[4,3-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its rigid, planar structure and strategic placement of nitrogen atoms allow for critical hydrogen bonding interactions within the ATP-binding pocket of various kinases. This guide provides a comprehensive overview of the design, synthesis, and biological evaluation of kinase inhibitors based on this versatile core, offering detailed protocols and insights for researchers in drug discovery. The applications of this scaffold are broad, with reported inhibitory activity against a range of kinases implicated in cancer and inflammatory diseases, including c-Met, VEGFR-2, p38 MAPK, and Pim-1.[1][2][3]
Part 1: Design and Synthesis of Triazolo[4,3-a]pyridine-Based Kinase Inhibitors
The rational design of kinase inhibitors featuring the triazolo[4,3-a]pyridine core often involves computational modeling to predict binding modes and inform the selection of substituents. Structure-activity relationship (SAR) studies have demonstrated that modifications at various positions of the triazolo[4,3-a]pyridine ring can significantly impact potency and selectivity.
Synthetic Strategy: A Step-by-Step Approach
A common and effective route to synthesize 3-substituted-[4][5][6]triazolo[4,3-a]pyridines involves a one-pot reaction from the key intermediate, 2-hydrazinopyridine.[7][8] This intermediate is typically prepared from the corresponding 2-chloropyridine.
Protocol 1: Synthesis of 2-Hydrazinopyridine
This protocol outlines the synthesis of the crucial 2-hydrazinopyridine intermediate from 2-chloropyridine.
Materials:
-
2-Chloropyridine
-
Hydrazine hydrate (80% solution)
-
Butan-1-ol
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-chloropyridine (1 eq.) in butan-1-ol.
-
Add hydrazine hydrate (10 eq.) to the solution.
-
Heat the reaction mixture to 100°C and maintain reflux for 48 hours.[6] The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield 2-hydrazinopyridine as an oil.[6] The product can be used in the next step without further purification.
Protocol 2: One-Pot Synthesis of 3-Substituted-[4][5][6]triazolo[4,3-a]pyridines
This protocol describes a facile one-pot synthesis of the triazolo[4,3-a]pyridine core via the condensation of 2-hydrazinopyridine with various aldehydes, followed by oxidative cyclization.[7][8]
Materials:
-
2-Hydrazinopyridine
-
Substituted aromatic or aliphatic aldehyde (1 eq.)
-
N-Bromosuccinimide (NBS) (1 eq.)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1 eq.)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
TLC plates
Procedure:
-
Dissolve 2-hydrazinopyridine (1 eq.) and the desired aldehyde (1 eq.) in dichloromethane at room temperature.
-
Stir the mixture for 10-15 minutes to allow for the formation of the hydrazone intermediate. Monitor by TLC.
-
To the reaction mixture, add N-bromosuccinimide (1 eq.) and DBU (1 eq.).
-
Continue stirring at room temperature for 2-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 3-substituted-[4][5][6]triazolo[4,3-a]pyridine.
Visualization of Synthetic Workflow
Caption: General synthetic workflow for triazolo[4,3-a]pyridine derivatives.
Part 2: Biological Evaluation of Triazolo[4,3-a]pyridine Kinase Inhibitors
A systematic biological evaluation is crucial to characterize the potency, selectivity, and cellular effects of the synthesized compounds. This section provides detailed protocols for key in vitro assays.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[4][9][10]
Materials:
-
Kinase of interest (e.g., c-Met, VEGFR-2, p38, Pim-1)
-
Kinase-specific substrate
-
ATP
-
Synthesized triazolo[4,3-a]pyridine inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the kinase reaction mixture containing the kinase, substrate, and buffer.
-
Add 5 µL of the diluted test compound or DMSO (vehicle control).
-
Initiate the reaction by adding 5 µL of ATP solution.
-
Incubate the plate at room temperature for the optimized reaction time (typically 30-60 minutes).
-
-
ADP Detection:
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualization of Kinase Inhibition Assay Workflow
Caption: Workflow for the ADP-Glo™ kinase inhibition assay.
Protocol 4: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Triazolo[4,3-a]pyridine inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the triazolo[4,3-a]pyridine inhibitors for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
Protocol 5: Apoptosis Assay (Annexin V Staining)
This protocol uses Annexin V-FITC and propidium iodide (PI) to differentiate between healthy, apoptotic, and necrotic cells by flow cytometry.[4][5][12]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after treatment and wash them twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Protocol 6: Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle by flow cytometry.[7][9][13]
Materials:
-
Treated and untreated cells
-
PBS
-
70% ethanol (ice-cold)
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Part 3: Understanding the Molecular Mechanisms - Signaling Pathways
The efficacy of triazolo[4,3-a]pyridine-based kinase inhibitors is rooted in their ability to modulate specific signaling pathways critical for cancer cell proliferation, survival, and angiogenesis.
c-Met Signaling Pathway The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell growth, motility, and invasion. Dysregulation of the HGF/c-Met axis is implicated in many cancers.[14][15][16][17]
Caption: Simplified c-Met signaling pathway.
VEGFR-2 Signaling Pathway Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[18]
Caption: Key pathways in VEGFR-2 signaling.
p38 MAPK Signaling Pathway The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is activated by cellular stress and inflammatory cytokines and is involved in apoptosis and inflammation.[1]
Caption: The p38 MAPK signaling cascade.
Pim-1 Kinase Signaling Pathway Pim-1 is a serine/threonine kinase that plays a role in cell survival and proliferation and is often overexpressed in various cancers.[8][10]
Caption: Overview of Pim-1 kinase signaling.
Conclusion
The triazolo[4,3-a]pyridine core represents a highly promising scaffold for the development of novel kinase inhibitors. Its synthetic accessibility and the potential for diverse substitutions allow for the fine-tuning of inhibitory activity and selectivity. The detailed protocols and methodologies presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate new generations of triazolo[4,3-a]pyridine-based kinase inhibitors for the treatment of cancer and other diseases.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. promega.com [promega.com]
- 3. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 5. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 7. A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. carnabio.com [carnabio.com]
- 10. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 11. youtube.com [youtube.com]
- 12. revvity.com [revvity.com]
- 13. researchgate.net [researchgate.net]
- 14. merckmillipore.com [merckmillipore.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. reactionbiology.com [reactionbiology.com]
- 18. protocols.io [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-triazolo[4,3-a]pyridine
Technical Support Center: Synthesis of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine
Welcome to the technical support resource for the synthesis of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. As Senior Application Scientists, we provide not only protocols but also the underlying chemical principles and field-proven insights to ensure your success.
Overview of Synthetic Strategy
The most reliable and commonly employed synthesis of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine is a three-stage process. It begins with the nucleophilic substitution of 2-chloropyridine with hydrazine to form an essential intermediate, which is then cyclized. The final step involves the chlorination of the resulting triazolone ring. Each stage presents unique challenges that require careful control of reaction parameters.
Caption: General three-stage synthetic workflow for 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine.
Troubleshooting Guide and Frequently Asked Questions (FAQs)
This section addresses specific experimental issues in a question-and-answer format, providing actionable advice and the rationale behind it.
Part A: Synthesis of 2-Hydrazinopyridine (Intermediate 1)
The initial step involves the reaction of 2-chloropyridine with hydrazine hydrate. While seemingly straightforward, this nucleophilic aromatic substitution can be problematic, especially at scale.
FAQ 1: My yield of 2-hydrazinopyridine is consistently low (<60%). What are the critical parameters to optimize?
Low yields in this step often stem from incomplete reaction or the formation of side products.
-
Reaction Temperature & Duration: The reaction requires significant thermal energy to overcome the activation barrier for nucleophilic aromatic substitution on the electron-rich pyridine ring. Ensure the reaction is heated to reflux (around 100 °C) and monitored by TLC until the 2-chloropyridine starting material is completely consumed.[1][2] This can take up to 48 hours.[1][2]
-
Hydrazine Hydrate Excess: A large excess of hydrazine hydrate is crucial. It acts as both the nucleophile and the solvent, maximizing the probability of reaction with 2-chloropyridine and minimizing the formation of undesired dimer byproducts.[4] While literature often cites a 10-fold volume excess, this can be challenging for workup and scaling.[1]
-
Alternative Starting Material: If yields remain poor, consider switching from 2-chloropyridine to 2-bromopyridine. The carbon-bromine bond is weaker and more labile than the carbon-chlorine bond, making the bromo-analogue a better leaving group and potentially increasing reaction rate and yield.[4]
FAQ 2: The use of a vast excess of hydrazine hydrate is problematic for my scale-up synthesis. How can I reduce the amount of hydrazine?
This is a common and significant challenge in process chemistry. Reducing the hydrazine excess risks the formation of symmetrical 2,2'-hydrazobispyridine as a major byproduct.
-
Controlled Addition: Instead of adding all reagents at once, try a slow, controlled addition of 2-chloropyridine to the heated hydrazine hydrate using a syringe pump.[4] This ensures that the hydrazine is always in large excess at the point of reaction, discouraging the dimerization reaction without requiring a massive total volume.[4]
-
Solvent Choice: Using a high-boiling, inert solvent like butan-1-ol or diglyme can allow for a reduction in the volume of hydrazine hydrate while maintaining a high reaction temperature.[1][4] This also aids in the workup process.
-
Microwave Chemistry: For smaller scale syntheses, microwave reactors can dramatically reduce reaction times and may allow for a reduction in the required excess of reagents.[4]
FAQ 3: My product, 2-hydrazinopyridine, is an impure red oil after workup. What is the most effective purification strategy?
The crude product is often oily and colored due to residual hydrazine and minor impurities.[1][2]
-
Thorough Extraction: After diluting the reaction mixture with water, ensure exhaustive extraction with a suitable organic solvent like ethyl acetate (e.g., 5 x 500 mL for a 20g scale reaction).[1][2] This is critical to recover all the product from the aqueous hydrazine solution.
-
Drying: Dry the combined organic phases thoroughly with a drying agent like anhydrous sodium sulfate (Na₂SO₄) before concentrating under reduced pressure.[1][2]
-
Purification Methods:
-
Vacuum Distillation: This is an effective method for purifying the oily product on a larger scale.[2]
-
Recrystallization: The product can be recrystallized from a solvent system like diethyl ether/hexane.[2] For acidic impurities, a basic wash of the organic layer during workup may be beneficial. The hydrochloride salt can also be prepared and recrystallized from aqueous HCl for high purity.[2]
-
Part B: Cyclization to[1][2][3]Triazolo[4,3-a]pyridin-3(2H)-one (Intermediate 2)
This stage involves forming the fused triazole ring. The choice of cyclizing agent and conditions is critical and depends heavily on the stability of other functional groups in the molecule.
FAQ 4: What are the most common and reliable methods to form the triazolopyridinone ring from 2-hydrazinopyridine?
There are two primary, well-established routes:
-
From Semicarbazide: The reaction of 2-chloropyridine with semicarbazide hydrochloride in a high-boiling solvent like 2-ethoxyethanol provides a direct, one-pot synthesis of the desired[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one.[5][6] This method bypasses the isolation of the 2-hydrazinopyridine intermediate, which can be advantageous.
-
From 2-Hydrazinopyridine and an Acylating Agent: A two-step approach involves first reacting 2-hydrazinopyridine with an acylating agent like chloroacetyl chloride to form an N-acyl-2-hydrazinopyridine intermediate.[7][8] This intermediate is then cyclized, typically under dehydrating conditions.
FAQ 5: My cyclization reaction is incomplete, or the yield is poor. What factors should I investigate?
-
Dehydrating Agent/Conditions: The cyclization is fundamentally a dehydration reaction. Traditional methods use harsh reagents like phosphorus oxychloride (POCl₃) or refluxing in strong acids.[7][9] These conditions are effective but can be incompatible with sensitive functional groups.[9]
-
Temperature: Ensure the reaction is heated sufficiently. For POCl₃-mediated cyclizations, temperatures can reach up to 120 °C.[7]
-
Mild Alternatives: If harsh conditions are degrading your material, consider modern, milder methods. A modified Mitsunobu reaction (using triphenylphosphine/DEAD) has been developed for this purpose, though initial attempts showed low yields.[10][11] The addition of reagents like TMS-azide was found to significantly improve the yield of these mild cyclizations.[9]
Caption: Decision workflow for troubleshooting the cyclization step.
Part C: Chlorination to 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine (Final Product)
The final transformation converts the keto-group of the triazolopyridinone into the target chloro-group. This step is often challenging due to the harsh reagents required.
FAQ 6: What is the standard procedure for chlorinating the[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one intermediate?
The most common method is to treat the triazolopyridinone with a dehydrating chlorinating agent. Phosphorus oxychloride (POCl₃) is the industry standard for this transformation.[7][8] The reaction is typically heated, often to reflux, to drive it to completion. The product is a pale yellow to light brown solid.[12]
FAQ 7: After my chlorination reaction with POCl₃, my TLC shows multiple spots and the workup is difficult. What are the likely side products and how can I improve the outcome?
-
Side Products: Over-chlorination on the pyridine ring is a potential side reaction, especially if the reaction is forced with very high temperatures or prolonged reaction times.[13] Incomplete reaction will leave unreacted starting material.
-
Workup Procedure: POCl₃ reacts violently with water. The workup must be performed with extreme caution.
-
Cooling: Always cool the reaction mixture to 0 °C or below in an ice bath before quenching.
-
Quenching: Slowly and carefully add the reaction mixture to crushed ice or an ice-water slurry with vigorous stirring. This should be done in a well-ventilated fume hood.
-
Neutralization: After the POCl₃ is quenched, the acidic aqueous solution must be carefully neutralized with a base (e.g., solid NaHCO₃, or aqueous NaOH/K₂CO₃) until it is basic (pH > 8). The product is often more soluble in organic solvents at higher pH.
-
Extraction: Extract the neutralized aqueous layer multiple times with a suitable solvent like dichloromethane or ethyl acetate.
-
FAQ 8: How can I ensure the chlorination reaction goes to completion?
-
Anhydrous Conditions: Ensure your starting material is completely dry. Any moisture will consume the POCl₃.
-
Temperature and Time: The reaction often requires heating at 120 °C for several hours (e.g., 12 hours).[7] Monitor the reaction by TLC until the starting material is no longer visible.
-
Additives: In some cases, the addition of a catalytic amount of a tertiary amine base like N,N-dimethylaniline can accelerate the reaction.
Key Experimental Protocols
The following protocols are synthesized from established literature procedures. Always perform a thorough risk assessment before beginning any chemical synthesis.
Protocol 1: Synthesis of 2-Hydrazinopyridine[1][2]
-
Setup: In a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (e.g., 200 mL for a 20 g scale).
-
Reagent Addition: Add 2-chloropyridine (20 g, 0.176 mol) to the hydrazine hydrate.
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 48 hours. Monitor the reaction's progress by TLC (8:2 ethyl acetate/methanol).
-
Workup: Cool the reaction mixture to room temperature and dilute with water (200 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (5 x 500 mL).
-
Drying & Concentration: Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 2-hydrazinopyridine as a red or yellow oil (Typical yield: ~78%).
Protocol 2: Synthesis of[1][2][3]Triazolo[4,3-a]pyridin-3(2H)-one[5][6]
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chloropyridine (5.0 g, 44.03 mmol), semicarbazide hydrochloride (9.8 g, 88.06 mmol), and 2-ethoxyethanol (15 mL).
-
Reaction Initiation: Heat the mixture to reflux. Slowly add a solution of concentrated sulfuric acid (0.1 mL in 1 mL of 2-ethoxyethanol).
-
Reaction: Maintain the solution at reflux for 18 hours.
-
Precipitation: Cool the mixture to approximately 60 °C and add water (15 mL). Further cool to 0 °C and stir for 30 minutes to allow the product to precipitate.
-
Isolation: Collect the solid product by filtration, wash thoroughly with cold water, and dry under reduced pressure (Typical yield: ~59%).
Protocol 3: Synthesis of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine[7]
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), place[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one (5 g, 0.037 mol) in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: (Caution: Exothermic and corrosive) Slowly and carefully add phosphorus oxychloride (POCl₃, 25 mL) to the starting material at ambient temperature.
-
Reaction: Heat the resulting mixture to 120 °C and stir for 12 hours. Monitor by TLC until the starting material is consumed.
-
Workup - Quenching: Cool the reaction mixture to 0 °C in an ice bath. In a separate large beaker, prepare a slurry of crushed ice. Very slowly and with vigorous stirring, add the reaction mixture to the ice.
-
Workup - Neutralization & Extraction: Carefully neutralize the acidic aqueous mixture with a saturated solution of sodium bicarbonate or other suitable base until pH > 8. Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Isolation: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product. Further purification can be achieved by column chromatography or recrystallization.
References
- 1. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Hydrazinopyridine | 4930-98-7 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 6. 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one | 6969-71-7 [chemicalbook.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. researchgate.net [researchgate.net]
- 12. CAS 4922-74-1: 3-chloro[1,2,4]triazolo[4,3-a]pyridine [cymitquimica.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Suzuki Coupling for 3-Chloro-triazolo[4,3-a]pyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of 3-Chloro-triazolo[4,3-a]pyridine. The unique electronic properties of this N-heterocyclic halide present specific challenges that require careful consideration of reaction parameters. This document moves beyond standard protocols to explain the causal relationships behind experimental choices, empowering you to rationally design and troubleshoot your reactions.
The primary challenges in the Suzuki coupling of 3-Chloro-triazolo[4,3-a]pyridine stem from two core issues:
-
Low Reactivity of the C-Cl Bond: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides, making the initial oxidative addition step of the catalytic cycle the rate-limiting barrier.[1][2][3]
-
Potential for Catalyst Inhibition: The triazolo[4,3-a]pyridine core contains multiple nitrogen atoms that can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of inactive complexes.[2][4][5][6]
This guide provides a series of frequently asked questions (FAQs) and troubleshooting workflows to address these specific issues and guide you toward a successful coupling.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction shows very low to no conversion of the starting material. What are the first critical parameters to check?
A1: When a Suzuki coupling fails to initiate, the issue often lies with the fundamental reaction setup or the activity of the catalytic system. Before exploring more complex variables, conduct a systematic check of the following:
-
Inert Atmosphere Integrity: The active Pd(0) catalyst and many phosphine ligands are highly sensitive to oxygen.[7][8] Oxygen can lead to the formation of palladium oxides and the homocoupling of boronic acids, depleting your nucleophile.[5][9]
-
Troubleshooting Step: Ensure your solvent is rigorously degassed (e.g., via sparging with argon or nitrogen for 15-30 minutes, or three freeze-pump-thaw cycles). Assemble your reaction under a positive pressure of inert gas.
-
-
Reagent Quality and Stoichiometry:
-
Palladium Source: Ensure your palladium precatalyst and ligand are from a reliable source and have been stored correctly under an inert atmosphere. Phosphine ligands, in particular, can oxidize over time.[8]
-
Boronic Acid/Ester: Boronic acids can dehydrate to form unreactive boroxines or undergo protodeboronation.[8][9] Use a fresh, high-purity batch. A slight excess (typically 1.2-1.5 equivalents) is recommended to drive the reaction to completion.
-
-
Catalyst Activation: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to the active Pd(0) species. This process can sometimes be inefficient.
-
Troubleshooting Step: Consider switching to a Pd(0) source like Pd₂(dba)₃ or using a modern, well-defined precatalyst (e.g., a Buchwald G3 or G4 palladacycle) that rapidly generates the active Pd(0) catalyst.[7]
-
Q2: I'm struggling with the low reactivity of the C-Cl bond. How can I effectively promote the oxidative addition step?
A2: Overcoming the high activation energy of C-Cl bond cleavage is the central challenge for this substrate.[3] This requires a highly active and robust catalytic system.
-
Causality: The oxidative addition of an aryl chloride to a Pd(0) center is significantly slower than for aryl bromides or iodides.[1][10][11] To facilitate this step, the palladium center must be highly electron-rich and sterically accessible.
-
Solution: Ligand Selection is Critical: Standard ligands like PPh₃ are often ineffective. You must use specialized ligands designed for activating C-Cl bonds.
-
Bulky, Electron-Rich Biaryl Phosphines (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are the gold standard for this type of transformation.[3][7] Their electron-donating character increases the electron density on the palladium, promoting its insertion into the C-Cl bond. Their steric bulk accelerates the final reductive elimination step.[7]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable and highly active palladium complexes capable of activating aryl chlorides.[7][12][13] Catalysts like PEPPSI-iPr are excellent options.[1]
-
-
Higher Temperatures: Increasing the reaction temperature provides the necessary energy to overcome the activation barrier. Solvents with high boiling points like 1,4-dioxane, toluene, or DMF are suitable. A typical range to screen is 80–120 °C.[3][7]
Q3: My reaction starts but stalls after 20-30% conversion. Is catalyst deactivation the problem?
A3: Yes, a stalling reaction is a classic symptom of catalyst deactivation, a significant risk when using N-heterocyclic substrates like triazolopyridines.[3][5]
-
Causality: The lone pair electrons on the pyridine-type nitrogens in the triazolo[4,3-a]pyridine ring can coordinate strongly to the electron-deficient Pd(II) intermediate in the catalytic cycle. This can form stable, off-cycle complexes that effectively poison the catalyst.[2][4][6]
-
Solutions to Mitigate Poisoning:
-
Ligand Choice: Bulky ligands (e.g., XPhos, SPhos) not only activate the C-Cl bond but also create a sterically hindered environment around the palladium center, which can physically block the substrate's nitrogen atoms from coordinating and poisoning the catalyst.[5][6]
-
Use of Well-Defined Precatalysts: Modern precatalysts are designed to generate the active L-Pd(0) species cleanly and efficiently, reducing the lifetime of Pd(II) intermediates that are susceptible to coordination by the heterocycle.
-
Anhydrous Conditions: In some instances, water can facilitate catalyst decomposition pathways. Running the reaction under strictly anhydrous conditions may improve catalyst longevity.[5]
-
Recommended Starting Conditions & Optimization Protocol
For a challenging substrate like 3-Chloro-triazolo[4,3-a]pyridine, a systematic screening of conditions is essential. The table below provides a validated starting point for your optimization experiments.
| Parameter | Recommended Starting Conditions | Rationale & Key Considerations |
| Palladium Source | Pd₂(dba)₃ or XPhos Pd G3 | Pd₂(dba)₃ is a reliable Pd(0) source. The XPhos G3 precatalyst is highly active and air-stable, offering convenience and reproducibility.[7] |
| Ligand | XPhos, SPhos, or RuPhos | These bulky, electron-rich biarylphosphine ligands are essential for activating the C-Cl bond and preventing catalyst deactivation.[3][7] Use a Ligand:Pd ratio of 2:1 if starting from Pd₂(dba)₃. |
| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic bases are required to facilitate the transmetalation step without causing unwanted side reactions.[3][7][9] K₃PO₄ is often effective in anhydrous conditions, while Cs₂CO₃ has excellent solubility. |
| Solvent | 1,4-Dioxane or Toluene (degassed) | These aprotic solvents have sufficiently high boiling points to enable the higher temperatures often required for C-Cl activation.[3] A small amount of water (e.g., a 10:1 ratio of organic solvent to water) can sometimes accelerate the reaction but may also increase protodeboronation risk.[14] |
| Temperature | 100-110 °C | A higher temperature is generally necessary to overcome the activation barrier for oxidative addition.[7] |
| Concentration | 0.1 - 0.2 M (relative to halide) | This range typically provides a good balance between reaction rate and solubility. |
General Experimental Protocol
This is a generalized procedure and should be optimized for your specific boronic acid coupling partner.
Materials:
-
3-Chloro-triazolo[4,3-a]pyridine (1.0 equiv.)
-
Arylboronic acid or pinacol ester (1.3 equiv.)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 2.5 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 3-Chloro-triazolo[4,3-a]pyridine, the boronic acid/ester, and the base.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[8]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction Execution: Place the sealed vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing them by TLC, LC-MS, or GC-MS.[7][15][16]
-
Workup: Once the reaction is complete (indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[7]
Visualizing the Process
To better understand the core mechanics and decision-making process, the following diagrams illustrate the Suzuki catalytic cycle and a logical troubleshooting workflow.
Caption: The catalytic cycle for the Suzuki coupling.
Caption: A troubleshooting workflow for the Suzuki coupling.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. azom.com [azom.com]
- 16. shoko-sc.co.jp [shoko-sc.co.jp]
Technical Support Center: Amination of 3-Chloro-triazolo[4,3-a]pyridine
Welcome to the technical support center for the synthesis and troubleshooting of aminated triazolo[4,3-a]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to solve challenges in your own research. This document is structured as a series of frequently asked questions (FAQs) that address common issues encountered during the amination of 3-Chloro-triazolo[4,3-a]pyridine, particularly focusing on the mitigation of side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My reaction has stalled or shows low conversion to the desired 3-amino product. What are the likely causes and how can I improve the yield?
This is one of the most common issues. Low conversion can stem from suboptimal reaction conditions or competing side reactions that consume your starting material. Let's break down the possibilities.
Potential Cause A: Suboptimal Reaction Conditions
The palladium-catalyzed Buchwald-Hartwig amination is the premier method for this transformation, but its success is highly dependent on the interplay between the palladium source, ligand, base, and solvent.[1][2][3] The electron-rich and sterically accessible nature of the pyridine-fused triazole ring system requires careful tuning of these parameters.
Troubleshooting & Optimization Strategy:
-
Ligand Selection is Critical: For electron-rich heteroaryl chlorides like 3-Chloro-triazolo[4,3-a]pyridine, bulky, electron-rich biaryl phosphine ligands are often required to promote the difficult oxidative addition step and facilitate the final reductive elimination.[3] First-generation ligands like DPPF may be insufficient.
-
Base Compatibility: The choice of base must be strong enough to deprotonate the amine nucleophile but not so reactive as to cause degradation of the substrate or ligand. Strong, non-nucleophilic bases are preferred.
-
Solvent and Temperature: Anhydrous, aprotic solvents are mandatory. The reaction temperature should be high enough to ensure catalyst turnover but low enough to prevent thermal decomposition.
Table 1: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Starting Point | Rationale & Notes |
| Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ | Pre-catalysts like G3-or G4-palladacycles can also be highly effective and are often more air-stable. |
| Ligand | XPhos, RuPhos, or BrettPhos | These bulky biaryl phosphine ligands facilitate the challenging oxidative addition to the C-Cl bond.[4] |
| Pd:Ligand Ratio | 1:1.5 to 1:2 | A slight excess of ligand can help stabilize the active Pd(0) species. |
| Catalyst Loading | 1-5 mol% | Higher loadings may be necessary for particularly challenging amines. |
| Base | NaOt-Bu, K₃PO₄, or Cs₂CO₃ | NaOt-Bu is a strong base suitable for many amines. K₃PO₄ and Cs₂CO₃ are milder alternatives.[3] |
| Solvent | Toluene or Dioxane (anhydrous) | These are common, non-coordinating solvents. Avoid chlorinated solvents or coordinating solvents like acetonitrile.[5] |
| Temperature | 80-110 °C | Monitor reaction progress by TLC or LC-MS to avoid decomposition at prolonged high temperatures. |
Potential Cause B: Hydrodehalogenation Side Reaction
You may observe a significant amount of an impurity with a mass corresponding to the parent triazolo[4,3-a]pyridine molecule (M-Cl+H). This is a classic side reaction in palladium catalysis known as hydrodehalogenation.
Mechanism Insight: This side reaction can occur via several pathways. One common route is the β-hydride elimination from the palladium-amido intermediate, which competes with the desired reductive elimination.[1] This is more prevalent with amines bearing β-hydrogens. Alternatively, hydride sources in the reaction mixture (e.g., from solvent or base degradation) can react with the palladium-aryl intermediate.
Troubleshooting & Prevention:
-
Ligand Choice: Use bulky ligands (e.g., XPhos) that create a sterically congested environment around the palladium center. This sterichindrance disfavors the conformation required for β-hydride elimination and promotes the desired C-N reductive elimination.
-
Base Selection: Using a weaker base like K₃PO₄ or carefully controlling the stoichiometry of a strong base can sometimes reduce the rate of hydrodehalogenation.
-
Amine Purity: Ensure your amine is free of impurities that could act as hydride donors.
Workflow 1: Troubleshooting Low Yield
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Technical Support Center: Purification of 3-Chloro-triazolo[4,3-a]pyridine Derivatives
Welcome to the technical support center for the purification of 3-Chloro-triazolo[4,3-a]pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of N-heterocyclic compounds. Here, you will find practical, field-tested advice to overcome common purification challenges, ensuring the high purity required for downstream applications.
Introduction: The Purification Challenge
3-Chloro-triazolo[4,3-a]pyridine derivatives are key scaffolds in medicinal chemistry.[1] Their successful synthesis is only half the battle; obtaining them in high purity is critical for accurate biological evaluation and further synthetic transformations. The unique electronic properties and potential for various side-products during synthesis can make their purification a nuanced task. This guide provides a systematic approach to troubleshooting common issues encountered during purification.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the purification of 3-Chloro-triazolo[4,3-a]pyridine derivatives and offers actionable solutions.
Question 1: My crude product is an oil and won't crystallize. How can I purify it?
Answer: Oiling out is a common problem, especially when impurities are present that depress the melting point of your compound.[2] Here's a systematic approach to tackle this:
-
Initial Assessment: First, confirm the identity of your desired product in the crude oil using techniques like TLC or LC-MS. This will help you understand the impurity profile.
-
Solvent Selection: The choice of solvent is critical. If your compound is "oiling out," the solvent may be too nonpolar, or the boiling point of the solvent might be higher than the melting point of your product.[2] Try a lower-boiling point solvent or a mixture of solvents.
-
Column Chromatography as a First Pass: For oily products, column chromatography is often the most effective initial purification step.[3][4] It is excellent for removing baseline impurities and can sometimes yield a solid product that can be further purified by recrystallization.
-
Seeding: If you have a small amount of pure, solid material, you can try "seeding" the supersaturated solution of your crude oil in a suitable solvent.[2] This can induce crystallization.
-
Trituration: Try dissolving the oil in a small amount of a solvent in which your product is sparingly soluble but the impurities are highly soluble. Stir or sonicate the mixture. The product may precipitate as a solid, which can then be filtered.
Question 2: I'm getting low recovery after column chromatography. What are the likely causes and how can I improve it?
Answer: Low recovery in column chromatography can be frustrating. Here are several factors to consider and optimize:
-
Improper Solvent System: If the mobile phase is too polar, your compound may elute too quickly with impurities. Conversely, if it's not polar enough, your compound might not elute at all or result in significant tailing.
-
Solution: Optimize your solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your target compound.[2]
-
-
Irreversible Adsorption: The triazolo[4,3-a]pyridine core has basic nitrogen atoms that can strongly interact with the acidic silica gel, leading to irreversible adsorption.
-
Solution: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to your mobile phase. This will compete with your compound for the active sites on the silica gel, improving recovery.
-
-
Sample Loading: Loading the sample in a solvent that is too polar can cause band broadening and poor separation, leading to mixed fractions and lower recovery of pure product.
-
Solution: Dissolve your crude product in a minimal amount of a non-polar solvent (like dichloromethane or the mobile phase itself) before loading it onto the column.[2]
-
Question 3: My recrystallized product is still impure. What can I do to improve the purity?
Answer: If a single recrystallization doesn't yield a product of desired purity, consider the following:
-
Solvent Choice: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at all temperatures.
-
Solution: Experiment with different solvents or solvent pairs. A good starting point for triazolopyridine derivatives can be ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[5]
-
-
Activated Charcoal: If your product has colored impurities, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[2] Use with caution, as it can also adsorb your product, leading to lower yield.
-
Slow Cooling: Rapid cooling can trap impurities within the crystal lattice.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
-
Double Recrystallization: A second recrystallization from a different solvent system can often remove persistent impurities.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method for purifying 3-Chloro-triazolo[4,3-a]pyridine derivatives?
A1: A combination of column chromatography followed by recrystallization is a robust and widely applicable method.[3] Column chromatography provides a good initial clean-up, removing most impurities, while recrystallization is excellent for achieving high purity.[5]
Q2: How can I monitor the purity of my fractions during column chromatography?
A2: Thin Layer Chromatography (TLC) is the most common and convenient method.[2] Spot a small amount of each fraction on a TLC plate and elute with the same solvent system used for the column. Visualize the spots under UV light or by using a staining agent.
Q3: Can I use preparative HPLC for purification?
A3: Yes, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying challenging mixtures or for obtaining very high purity material, especially on a smaller scale.[6][7][8] It offers higher resolution than traditional column chromatography.
Q4: My compound is a solid. Is recrystallization always the first choice?
A4: Not necessarily. If your crude product is highly impure, it's often better to perform a preliminary purification by column chromatography to remove the bulk of the impurities before attempting recrystallization.[2]
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis: Determine an appropriate mobile phase using TLC. A mixture of hexane and ethyl acetate is a good starting point. The ideal solvent system should give your product an Rf value of approximately 0.3.[2]
-
Column Packing: Prepare a silica gel slurry in the initial, less polar mobile phase. Pour the slurry into the column and allow it to pack uniformly. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Carefully load the solution onto the top of the silica gel column.[2]
-
Elution: Begin eluting the column with the mobile phase, starting with a lower polarity. Gradually increase the polarity of the mobile phase to elute the product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol or ethanol/water mixtures are often good starting points.[3][5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
| Purification Method | Typical Solvents | Expected Purity | Key Considerations |
| Recrystallization | Ethanol, Isopropanol, Ethyl Acetate/Hexanes[3][5] | >98% | Slow cooling is crucial for high purity. |
| Column Chromatography | Hexane/Ethyl Acetate, Chloroform/Ethanol[3][4] | 90-98% | Optimize Rf to 0.2-0.4 on TLC.[2] |
| Preparative HPLC | Acetonitrile/Water, Methanol/Water | >99% | Ideal for small quantities and high purity.[6] |
Visual Workflows
Decision Tree for Purification Method Selection
Caption: A decision tree to guide the selection of the appropriate purification method.
General Workflow for Purification
Caption: A general workflow for the purification and analysis of 3-Chloro-triazolo[4,3-a]pyridine derivatives.
References
- 1. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 4. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102180875A - Preparation method of triazolopyridine derivative - Google Patents [patents.google.com]
- 6. lcms.cz [lcms.cz]
- 7. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
Technical Support Center: Optimizing the Synthesis of Triazolo[4,3-a]pyridines
Welcome to the technical support resource for the synthesis of triazolo[4,3-a]pyridines. As a Senior Application Scientist, my goal is to provide you with actionable insights and robust protocols to help you overcome common challenges and improve your reaction yields. This guide is structured to address specific issues you may encounter in the lab, moving from immediate troubleshooting to broader strategic considerations.
Section 1: Troubleshooting Guide for Common Synthesis Issues
When a reaction doesn't proceed as expected, a systematic approach is key. The table below outlines common problems, their probable causes, and scientifically-grounded solutions to get your synthesis back on track.
| Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Product Yield | 1. Inactive Reagents: 2-hydrazinopyridine may have degraded; aldehyde may be impure or oxidized; oxidant is old or depleted. | Solution: Verify the purity of your starting materials via NMR or TLC. Use freshly opened or purified reagents. For instance, 2-hydrazinopyridine is susceptible to air oxidation; store it under an inert atmosphere. The efficacy of oxidants like DDQ or sodium hypochlorite can diminish over time.[1][2] |
| 2. Suboptimal Reaction Temperature: The activation energy for the cyclization step is not being met, or excessive heat is causing decomposition of the hydrazone intermediate. | Solution: If no product is forming at room temperature, gradually increase the heat in 10-15 °C increments, monitoring by TLC at each stage. Many oxidative cyclizations benefit from moderate heat (50-80 °C).[1] Conversely, if you observe decomposition (indicated by streaking or multiple spots on TLC), reduce the temperature. | |
| 3. Incorrect Choice of Oxidant: The chosen oxidant may be too harsh, leading to side products, or too mild for the specific substrate, resulting in an incomplete reaction. | Solution: The choice of oxidant is critical. For sensitive substrates, milder systems like I₂/KI or even aerobic oxidation with a copper catalyst may be preferable.[3] For more robust substrates, stronger oxidants like (diacetoxyiodo)benzene (PIDA) or oxone can be effective.[1][4] It is often beneficial to screen a few different oxidants. | |
| Multiple Spots on TLC / Impure Product | 1. Formation of Isomeric Byproducts: In certain pathways, undesired isomers can form. | Solution: The primary synthetic route via oxidative cyclization of N-pyridylhydrazones is highly regioselective and generally avoids this issue. If using other routes, confirm the structure of your main product and byproducts by NMR and MS. Adjusting reaction conditions (e.g., solvent polarity, temperature) can sometimes favor the desired isomer. |
| 2. Incomplete Reaction: The TLC plate shows spots for both starting material and product. | Solution: Extend the reaction time and continue monitoring every 1-2 hours. If the reaction has stalled, a small, additional charge of the oxidant may be required. Be cautious not to add a large excess, which could lead to over-oxidation. | |
| 3. Product or Intermediate Decomposition: Streaking on the TLC plate or the appearance of numerous new spots over time suggests degradation. | Solution: This is often caused by excessive heat or an overly aggressive oxidant. Lower the reaction temperature or switch to a milder oxidizing agent. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) if your intermediates are air-sensitive. | |
| Difficulty in Product Isolation/Purification | 1. Product is Highly Polar: The product adheres strongly to silica gel, leading to poor recovery from column chromatography. | Solution: If the product is basic, add a small amount of triethylamine (~0.5-1%) to your mobile phase to prevent streaking and improve elution. Alternatively, consider a different purification method, such as recrystallization or preparative HPLC. |
| 2. Emulsion during Aqueous Workup: A stable emulsion forms between the organic and aqueous layers, making separation difficult. | Solution: Add a saturated brine solution (NaCl) to the separatory funnel. This increases the ionic strength of the aqueous phase, which often helps to break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation. | |
| 3. Co-elution of Impurities: An impurity has a similar Rf value to the product, making separation by column chromatography challenging. | Solution: Experiment with different solvent systems for your column. A switch from an ethyl acetate/hexane system to a dichloromethane/methanol system, for example, can alter the selectivity and improve separation. If co-elution persists, recrystallization is an excellent secondary purification step. |
Section 2: Process Visualization: Troubleshooting Workflow
A logical decision tree can streamline the troubleshooting process when you encounter low yields. The following diagram illustrates a systematic workflow to diagnose and solve the issue.
Caption: A decision tree for troubleshooting low yield.
Section 3: Frequently Asked Questions (FAQs)
This section addresses broader strategic questions that are crucial for planning a successful synthesis.
Q1: What is the most reliable and versatile method for synthesizing substituted triazolo[4,3-a]pyridines?
A: The one-pot oxidative cyclization of an aldehyde with 2-hydrazinopyridine is arguably the most robust and widely used method.[1][4] This approach involves the initial formation of a pyridyl-hydrazone intermediate, which then undergoes an intramolecular electrophilic cyclization promoted by an oxidant to form the final N-N bond. Its advantages include operational simplicity, high regioselectivity, and tolerance for a wide variety of functional groups on the aldehyde.
Q2: How do I choose the right synthetic route? From 2-chloropyridine or 2-hydrazinopyridine?
A: Your choice depends on the availability of starting materials and the desired substitution pattern.
-
From 2-hydrazinopyridine: This is the preferred route for accessing 3-substituted triazolo[4,3-a]pyridines. The substituent at the 3-position is introduced via the corresponding aldehyde (R-CHO), making it highly versatile.[1]
-
From 2-chloropyridine: This route is particularly useful if you have a pre-functionalized acid hydrazide that you want to incorporate. The reaction involves a palladium-catalyzed coupling of the 2-chloropyridine with the acid hydrazide, followed by a cyclodehydration step.[5][6] This can be an efficient two-step process, often facilitated by microwave irradiation.
Q3: What role does the solvent play in yield improvement?
A: The solvent can significantly impact reaction rate and yield by influencing the solubility of reagents and stabilizing intermediates or transition states.
-
Alcohols (e.g., Ethanol): Often used in "green" protocols, they are good solvents for many hydrazones and are compatible with oxidants like sodium hypochlorite.[2]
-
Aprotic Polar Solvents (e.g., DMF, DMSO): These can accelerate the cyclization step by solvating charged intermediates, but they require higher temperatures for removal during workup.
-
Chlorinated Solvents (e.g., DCM): Useful for reactions at or below room temperature, especially when using oxidants like DDQ or PIDA.
Q4: Can this reaction be performed without a metal catalyst?
A: Absolutely. The most common oxidative cyclization routes are often metal-free.[1][7][8] Reagents like iodine, oxone, (diacetoxyiodo)benzene (PIDA), or even household bleach (NaOCl) can effectively mediate the key N-N bond formation without the need for transition metals, which simplifies purification by avoiding metal contamination.[2][3]
Section 4: Exemplary Protocol: One-Pot Synthesis of 3-phenyl-[1][9][10]triazolo[4,3-a]pyridine
This protocol provides a reliable, step-by-step method for a common synthesis, incorporating self-validating checkpoints.
Reagents & Equipment:
-
2-Hydrazinopyridine (1.0 eq)
-
Benzaldehyde (1.05 eq)
-
(Diacetoxyiodo)benzene (PIDA) (1.2 eq)
-
Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, TLC plates (silica gel)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 2-hydrazinopyridine (e.g., 218 mg, 2.0 mmol). Dissolve it in anhydrous DCM (20 mL).
-
Hydrazone Formation: Add benzaldehyde (e.g., 223 mg, 2.1 mmol) to the solution at room temperature. Stir for 30 minutes.
-
Checkpoint 1 (TLC): A TLC analysis (Mobile Phase: 30% EtOAc in Hexane) should show the consumption of the starting materials and the formation of a new, single spot for the hydrazone intermediate.
-
-
Oxidative Cyclization: To the reaction mixture, add PIDA (e.g., 773 mg, 2.4 mmol) portion-wise over 5 minutes. The solution may change color. Stir the reaction at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC every hour. The reaction is typically complete within 2-4 hours.
-
Checkpoint 2 (TLC): The spot corresponding to the hydrazone intermediate should disappear, and a new spot for the triazolo[4,3-a]pyridine product (typically at a lower Rf) should appear.
-
-
Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate (20 mL). Stir for 10 minutes. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 40%) to afford the pure product as a white solid.
Section 5: Visualizing the Mechanism
Understanding the reaction mechanism is fundamental to troubleshooting. The diagram below illustrates the key steps in the oxidative cyclization pathway.
Caption: A simplified reaction mechanism pathway.
Section 6: References
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (n.d.). National Center for Biotechnology Information. --INVALID-LINK--
-
Synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives via one-pot... (n.d.). ResearchGate. --INVALID-LINK--
-
Synthesis of 1,2,4-triazolo[4,3-a]pyridines. (n.d.). Organic Chemistry Portal. --INVALID-LINK--
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). MDPI. --INVALID-LINK--
-
The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (n.d.). National Center for Biotechnology Information. --INVALID-LINK--
-
Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. --INVALID-LINK--
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). National Center for Biotechnology Information. --INVALID-LINK--
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers. --INVALID-LINK--
-
The Chemistry of the Triazolopyridines: An Update. (n.d.). ResearchGate. --INVALID-LINK--
-
The[1][9][10]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. (n.d.). National Center for Biotechnology Information. --INVALID-LINK--
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. --INVALID-LINK--
-
Srinivasan, K., et al. (2016). Copper-Catalysed synthesis of 3-substituted-[1][9][10] triazolo[4,3-a] pyridine. As referenced in Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 5. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 9. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles [mdpi.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Chloro-triazolo[4,3-a]pyridine
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 3-chloro-triazolo[4,3-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of functionalizing this specific heteroaromatic chloride. The inherent challenges of this substrate, namely the inertness of the C-Cl bond and the potential for catalyst inhibition by the nitrogen-rich core, necessitate a carefully considered approach to catalyst system selection.
This document provides troubleshooting guides and frequently asked questions (FAQs) to directly address issues you may encounter during your experiments. Our goal is to equip you with the scientific rationale behind experimental choices, enhancing the success and reproducibility of your work.
General Troubleshooting & FAQs
This section addresses broad issues common to most cross-coupling reactions with 3-chloro-triazolo[4,3-a]pyridine.
Q1: My cross-coupling reaction is sluggish or has failed completely. What are the most likely causes?
A1: Low or no conversion when coupling heteroaryl chlorides is a frequent challenge, often pointing to issues with catalyst deactivation or suboptimal reaction conditions. The primary culprits include:
-
Catalyst Poisoning: The Lewis basic nitrogen atoms within the triazolopyridine ring can coordinate to the palladium center, forming stable, catalytically inactive "off-cycle" complexes.[1] This is a major pathway for catalyst deactivation with nitrogen-containing heterocycles.[2][3]
-
Inefficient C-Cl Bond Activation: The C-Cl bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds, requiring a highly active catalyst to initiate the oxidative addition step.[4]
-
Atmosphere and Reagent Quality: The active Pd(0) catalyst is sensitive to oxygen.[1] Insufficiently degassed solvents or a poor inert atmosphere (argon or nitrogen) can lead to oxidation of the catalyst, often observed as the formation of palladium black.[1] Impurities in reagents or solvents can also interfere with the catalytic cycle.
Q2: I see palladium black precipitating in my reaction. What does this mean and how can I prevent it?
A2: The formation of palladium black is a clear visual indicator of catalyst decomposition, where active, soluble Pd(0) species aggregate into inactive, insoluble palladium metal.[1] This is a common failure mode.
Causality & Prevention: This aggregation occurs when the palladium center is not sufficiently stabilized by its supporting ligand. To prevent this:
-
Use Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphines like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are essential.[1] These ligands create a sterically hindered environment around the palladium atom, preventing aggregation and promoting the desired catalytic cycle.[5]
-
Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed. While a 1:1 or 2:1 ligand-to-palladium ratio is common, a slight excess of ligand can be beneficial. However, a large excess can sometimes inhibit the reaction.[1]
-
Control the Temperature: High temperatures can accelerate catalyst decomposition.[1] It is often best to run the reaction at the lowest temperature that provides a reasonable rate. If a reaction fails at a high temperature (e.g., 110 °C), attempting it at a lower temperature (e.g., 80 °C) may prevent decomposition.
Q3: How do I choose between a traditional phosphine ligand and an N-heterocyclic carbene (NHC)?
A3: The choice depends on the specific coupling reaction and the nucleophile. Both classes are designed to create highly active and stable catalysts.
-
Bulky Biaryl Phosphine Ligands (e.g., SPhos, RuPhos, XPhos): These are often the first choice for many reactions, including Suzuki and Buchwald-Hartwig couplings. Their steric bulk helps to prevent catalyst poisoning by the triazolopyridine nitrogen and facilitates the final reductive elimination step.[5]
-
N-Heterocyclic Carbene (NHC) Ligands (e.g., IPr, PEPPSI-type precatalysts): NHCs are very strong electron donors, which makes them excellent for activating the stubborn C-Cl bond.[6] They form very stable complexes with palladium and are particularly effective for Suzuki-Miyaura reactions with challenging aryl chlorides.[7] Some novel pyridine-fused triazolylidene NHC ligands have been specifically designed for activating C-Cl bonds.[8]
The following decision tree can guide your initial selection process.
Q4: Should I generate my catalyst in-situ or use a pre-formed catalyst (precatalyst)?
A4: For challenging substrates like 3-chloro-triazolo[4,3-a]pyridine, using a well-defined precatalyst is highly recommended.[2][9]
-
In-situ Generation (e.g., Pd(OAc)₂, Pd₂(dba)₃ + ligand): While common, this method can be unreliable. The reduction of the Pd(II) source to the active Pd(0) can be inefficient, and residual ligands from the source (like dba) can inhibit the reaction.[10]
-
Precatalysts (e.g., Buchwald G3/G4 Palladacycles, (NHC)Pd(allyl)Cl): These are air- and moisture-stable complexes that reliably and cleanly generate the active, monoligated L-Pd(0) species under the reaction conditions.[9][10][11] This leads to more reproducible results, higher activity, and often allows for lower catalyst loadings and milder reaction temperatures.[7][10]
Reaction-Specific Troubleshooting Guides
Suzuki-Miyaura Coupling (C-C Bond Formation)
Q5: What is a reliable starting point for a Suzuki-Miyaura coupling with 3-chloro-triazolo[4,3-a]pyridine and an arylboronic acid?
A5: A robust starting point is crucial. Based on literature for similar challenging heteroaryl chlorides, the following conditions are recommended.[3][8]
| Component | Recommendation | Rationale |
| Pd Source | XPhos Pd G3 (1-2 mol%) | Air-stable precatalyst ensures reliable generation of the active L-Pd(0) species.[9][11] |
| Ligand | XPhos (included in precatalyst) | A bulky, electron-rich ligand that promotes C-Cl oxidative addition and prevents catalyst poisoning.[2] |
| Base | K₃PO₄ or K₂CO₃ (2-3 equiv) | Moderately strong, inorganic bases are effective and generally well-tolerated.[1] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O | Common solvent systems for Suzuki couplings. Ensure solvents are rigorously degassed.[1] |
| Temperature | 80-110 °C | Temperature may require optimization. Start around 100 °C. |
Q6: My Suzuki reaction is giving low yield, and I detect significant amounts of the deboronated starting material. What is happening?
A6: This indicates that protodeboronation is a major side reaction. This is the undesired cleavage of the C-B bond in your boronic acid, where a proton (often from water) replaces the boron moiety.[2] This is a common issue, especially with electron-deficient or heteroaryl boronic acids.[2] Recent studies have also shown that bulky phosphine ligands, while beneficial for coupling, can paradoxically promote palladium-catalyzed protodeboronation.[12][13][14]
Solutions:
-
Use Anhydrous Conditions: Carefully dry your solvents and reagents. Using a base like anhydrous K₃PO₄ can help.
-
Use a Boronic Ester: Boronic acid pinacol esters (BPin) are often more stable towards protodeboronation than the corresponding boronic acids.
-
Modify the Base/Solvent: Sometimes switching to a different base (e.g., Cs₂CO₃) or solvent system can alter the kinetics to favor the desired coupling over protodeboronation.
-
Judicious Ligand Choice: If protodeboronation is severe, screening a slightly less bulky ligand might be necessary, though this creates a trade-off with C-Cl activation efficiency.[12]
Buchwald-Hartwig Amination (C-N Bond Formation)
Q7: I am trying to couple a secondary amine with 3-chloro-triazolo[4,3-a]pyridine and the reaction is not proceeding. What catalyst system should I use?
A7: The Buchwald-Hartwig amination of heteroaryl chlorides is a demanding transformation that requires a highly active catalyst system.[15][16]
Recommended System:
-
Catalyst/Ligand: A combination of a palladium source (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst) with a highly electron-rich and sterically hindered biarylphosphine ligand is required.[9][17] For secondary amines, ligands like RuPhos or BrettPhos are often superior.
-
Base: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective choices.[16]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard.
Causality: The catalytic cycle for amination involves the formation of a palladium-amido complex. The final reductive elimination step to form the C-N bond is often the rate-limiting step. Bulky ligands like RuPhos accelerate this step, preventing side reactions and catalyst decomposition.[15]
General Troubleshooting Workflow
If your initial reaction attempt fails, a systematic approach to troubleshooting is essential. The following workflow can help identify and solve the problem.
Detailed Experimental Protocol
General Procedure for Suzuki-Miyaura Coupling of 3-chloro-triazolo[4,3-a]pyridine
This protocol provides a robust starting point for experimentation.
Materials:
-
3-chloro-triazolo[4,3-a]pyridine (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2–1.5 equiv)
-
XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed deionized water
-
Oven-dried glassware and magnetic stir bar
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-chloro-triazolo[4,3-a]pyridine, the arylboronic acid, and K₃PO₄.
-
Inerting: Seal the vial with a septum-containing cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the XPhos Pd G3 precatalyst.
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio to achieve a substrate concentration of ~0.1 M).
-
Reaction: Place the sealed vial in a preheated heating block or oil bath set to 100 °C. Stir vigorously for the duration of the reaction (typically 4–24 hours).
-
Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by LC-MS or TLC to check for the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. jk-sci.com [jk-sci.com]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
troubleshooting failed reactions with 3-Chloro-triazolo[4,3-a]pyridine
Welcome to the technical support center for 3-Chloro-triazolo[4,a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges in your synthetic endeavors with this versatile heterocyclic compound.
Troubleshooting Guide: Navigating Failed Reactions
This section addresses specific issues you may encounter during reactions with 3-Chloro-triazolo[4,3-a]pyridine, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling Reactions
Question: I am attempting a Suzuki-Miyaura coupling with 3-Chloro-triazolo[4,3-a]pyridine and a boronic acid, but I'm observing very low yield or no product formation. What are the likely causes and how can I resolve this?
Answer:
Low or no conversion in Suzuki-Miyaura couplings involving 3-Chloro-triazolo[4,3-a]pyridine is a common issue that can often be traced back to several key factors related to the catalyst system, reaction conditions, and reagent quality. The electron-deficient nature of the pyridine ring can pose challenges for the oxidative addition step in the catalytic cycle.[1]
Potential Causes and Solutions:
-
Catalyst and Ligand Selection: The choice of the palladium catalyst and ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active for this substrate.
-
Solution: Employ bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These ligands facilitate the oxidative addition of the palladium to the C-Cl bond.[1]
-
-
Base Selection: The base plays a crucial role in the transmetalation step. An inappropriate or weak base can stall the catalytic cycle.
-
Solution: Screen stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous and finely powdered to maximize its reactivity.
-
-
Reaction Temperature: While many Suzuki couplings require heat, excessive temperatures can lead to catalyst decomposition and side reactions.
-
Solution: Optimize the reaction temperature. Start with a moderate temperature (e.g., 80-90 °C) and gradually increase if necessary, while monitoring the reaction progress and by-product formation.
-
-
Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen.
-
Solution: Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (argon or nitrogen).[1]
-
-
Reagent Quality: Boronic acids are prone to degradation, especially through protodeboronation.
-
Solution: Use fresh, high-purity boronic acid. If degradation is suspected, consider using the corresponding boronate ester, which is often more stable.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Issue 2: Poor Yields in Buchwald-Hartwig Amination
Question: I'm performing a Buchwald-Hartwig amination on 3-Chloro-triazolo[4,3-a]pyridine and obtaining a low yield of my desired amine. What could be the problem?
Answer:
Low yields in Buchwald-Hartwig aminations with 3-Chloro-triazolo[4,3-a]pyridine can be attributed to several factors, including catalyst inhibition, inappropriate base selection, and side reactions. The nitrogen atoms in the triazolopyridine ring can coordinate to the palladium center, potentially inhibiting the catalyst.
Potential Causes and Solutions:
-
Catalyst System: The choice of palladium precursor and ligand is critical for the amination of electron-deficient heterocycles.
-
Base Selection: The strength and nature of the base are crucial. Strong bases like NaOtBu are often effective but can be incompatible with some functional groups.
-
Solution: If your substrate is base-sensitive, consider weaker bases like K₂CO₃ or K₃PO₄, although this may require higher temperatures and longer reaction times. For proton-sensitive substrates, LiHMDS can be a good alternative.[4]
-
-
Side Reactions: Dehalogenation of the starting material can be a significant side reaction, leading to the formation of triazolo[4,3-a]pyridine.
-
Solution: Carefully control the reaction temperature and consider using a milder base. The choice of ligand can also influence the extent of dehalogenation.
-
Recommended Starting Conditions for Buchwald-Hartwig Amination:
| Parameter | Recommendation | Rationale |
| Catalyst | Pd₂(dba)₃ with a bulky biarylphosphine ligand (e.g., XPhos) | Promotes efficient oxidative addition and reductive elimination. |
| Base | NaOtBu (if tolerated) or K₃PO₄ | Strong, non-nucleophilic base to facilitate deprotonation of the amine. |
| Solvent | Toluene or Dioxane | Aprotic solvents that are generally compatible with the reaction conditions. |
| Temperature | 80-110 °C | Sufficient to drive the reaction without excessive catalyst decomposition. |
Issue 3: Formation of Unexpected Byproducts in Nucleophilic Aromatic Substitution (SNAr)
Question: When I perform a nucleophilic aromatic substitution on 3-Chloro-triazolo[4,3-a]pyridine with an amine, I observe the formation of an unexpected isomer. Why is this happening?
Answer:
The formation of isomers in nucleophilic aromatic substitution reactions on chloro-triazolo[4,3-a]pyrazine systems has been observed, where substitution can occur at a different position than the chloro-substituent.[5] This is known as tele-substitution. While direct evidence for this on the 3-Chloro-triazolo[4,3-a]pyridine is less documented, the electronic nature of the fused ring system can influence the regioselectivity of nucleophilic attack.
Potential Causes and Solutions:
-
Electronic Effects: The nitrogen atoms in the fused ring system withdraw electron density, activating the ring towards nucleophilic attack. However, the position of attack can be influenced by the stability of the Meisenheimer-like intermediate.
-
Solution: Carefully characterize all products to confirm the site of substitution. If isomeric products are formed, chromatographic separation will be necessary. Modifying the reaction conditions (solvent, temperature, counter-ion of the nucleophile) may influence the isomeric ratio.
-
-
Rearrangement: In some cases, triazolo[4,3-a]pyridines can undergo rearrangement to the more thermodynamically stable triazolo[1,5-a]pyridine isomers, especially in the presence of acid or base and with electron-withdrawing groups on the pyridine ring.[6]
-
Solution: Maintain neutral or carefully controlled pH conditions if rearrangement is suspected. Monitor the reaction closely by LC-MS to detect the formation of any isomeric byproducts.
-
Reaction Pathway Visualization:
Caption: Potential reaction pathways in SNAr reactions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for 3-Chloro-triazolo[4,3-a]pyridine?
A1: It is recommended to store 3-Chloro-triazolo[4,3-a]pyridine at room temperature in a tightly sealed container, protected from light and moisture.
Q2: Is 3-Chloro-triazolo[4,3-a]pyridine stable to acidic or basic conditions?
A2: While generally stable, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to decomposition or rearrangement to the isomeric[1][4][7]triazolo[1,5-a]pyridine system.[6] It is advisable to perform reactions under as neutral conditions as possible or with careful control of pH.
Q3: What are the common side reactions to be aware of?
A3: Besides the issues mentioned in the troubleshooting guide, be mindful of:
-
Hydrolysis: In the presence of water, particularly under basic conditions, the chloro-substituent can be displaced by a hydroxyl group.
-
Dehalogenation: This is a common side reaction in palladium-catalyzed cross-coupling reactions, leading to the formation of the parent triazolo[4,3-a]pyridine.
Q4: What analytical techniques are best for monitoring reactions with this compound?
A4: A combination of Thin Layer Chromatography (TLC) for rapid qualitative monitoring and Liquid Chromatography-Mass Spectrometry (LC-MS) for more detailed analysis of conversion and byproduct formation is highly recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is also suitable for quantitative analysis of purity and reaction progress.
Q5: Can I use 3-Chloro-triazolo[4,3-a]pyridine in other cross-coupling reactions like Sonogashira or Ullmann couplings?
A5: Yes, in principle, 3-Chloro-triazolo[4,3-a]pyridine can be a substrate for other cross-coupling reactions.
-
Sonogashira Coupling: This reaction to form an alkyne-substituted product would likely require a palladium catalyst, a copper(I) co-catalyst, and an amine base.[8]
-
Ullmann Condensation: This copper-catalyzed reaction is an alternative for forming C-N, C-O, and C-S bonds, but typically requires higher temperatures than palladium-catalyzed methods.[9]
For all reactions, careful optimization of the catalyst, ligands, base, solvent, and temperature will be necessary to achieve good yields.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
reaction monitoring techniques for 3-Chloro-triazolo[4,3-a]pyridine synthesis
Technical Support Center: Synthesis of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine
Welcome to the dedicated technical support guide for the synthesis and analysis of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important heterocyclic scaffold. Triazolopyridines are privileged building blocks in drug discovery, and successful synthesis relies on robust reaction monitoring.[4][5][6] This guide provides in-depth, field-tested advice in a direct question-and-answer format to help you navigate common challenges and ensure the integrity of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the monitoring of the 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine synthesis.
Q1: What are the most common and effective techniques for monitoring the synthesis of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine?
The most prevalent and practical methods for real-time monitoring are Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[1] TLC is favored for its speed, low cost, and ability to provide a rapid qualitative assessment of reaction completion.[7][8] HPLC offers quantitative data, higher resolution, and the ability to detect minor impurities that may not be visible on a TLC plate. For final product characterization and purity confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[3]
Q2: How do I choose between TLC and HPLC for routine reaction monitoring?
The choice depends on the specific requirements of your synthesis.
-
Choose TLC for:
-
Rapid, frequent checks of reaction progress (e.g., every 15-30 minutes).
-
Screening multiple reaction conditions simultaneously.
-
When a purely qualitative "yes/no" answer on the consumption of a starting material is sufficient.[9]
-
-
Choose HPLC for:
-
When quantitative data on reactant consumption and product formation is needed (e.g., for kinetic studies).
-
Reactions where starting materials and products have very similar polarities (Rf values on TLC are too close).
-
Detecting and tracking the formation of minor byproducts.
-
Generating data for process optimization and regulatory filings.[10]
-
Q3: What key species should I be monitoring during the synthesis?
Typically, the synthesis involves the cyclization of a precursor like N'-(2-chloroacetyl)-2-hydrazinylpyridine or the reaction of 2-hydrazinyl-3-chloropyridine with a cyclizing agent.[11][12] Therefore, you should monitor:
-
Disappearance of Starting Material: The 2-hydrazinopyridine derivative.
-
Appearance of Product: The target 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine.
-
Appearance of Intermediates: Depending on the route, transient intermediates may be observable. For example, in a two-step process involving acylation followed by cyclodehydration, you would monitor the formation of the acylated hydrazine intermediate first, then its conversion to the final product.[13]
-
Appearance of Byproducts: Keep an eye out for any new, unexpected spots (TLC) or peaks (HPLC).
Q4: How do I definitively confirm the identity and purity of my final 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine product?
A combination of analytical techniques is required for unambiguous confirmation:
-
¹H and ¹³C NMR: Provides the structural fingerprint of the molecule. The proton and carbon chemical shifts and coupling constants should match the expected structure of the triazolopyridine ring system.[3]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. Look for the molecular ion peak [M]+ or protonated species [M+H]+ corresponding to the calculated mass of C₆H₄ClN₃ (153.57 g/mol ).[14][15]
-
HPLC Analysis: A single, sharp peak on a well-developed HPLC method indicates high purity. Purity is often reported as a percentage based on the area of the main peak relative to the total area of all peaks.
-
Melting Point: The measured melting point should be sharp and consistent with reported values (approx. 125-127 °C).
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Q: My TLC plate is a long smear, or all my spots are stuck on the baseline. What's wrong?
A: This is a classic polarity issue. Your mobile phase (eluent) is not polar enough to move the compounds up the polar silica gel plate.[16] The pyridine and triazole moieties make the compounds relatively polar.
-
Causality: The stationary phase (silica gel) is highly polar. Polar compounds adsorb strongly to it and require a more polar mobile phase to elute.
-
Solution:
-
Increase Eluent Polarity: Systematically increase the proportion of the more polar solvent in your mobile phase. For example, if you are using 20% Ethyl Acetate in Hexane, try increasing to 40%, then 60%.
-
Change Solvents: If increasing the proportion isn't enough, switch to a more polar solvent system altogether. A common and effective system for nitrogen-containing heterocycles is Dichloromethane (DCM) with a small amount of Methanol (MeOH). Start with 1-2% MeOH in DCM and increase as needed.
-
Add a Basic Modifier: The nitrogen atoms in your compounds are basic and can interact strongly with the slightly acidic silica gel, causing streaking. Adding a small amount of a basic modifier like triethylamine (TEA) or ammonia (e.g., 0.5-1% TEA in your eluent) can neutralize these acidic sites, leading to sharper spots and better separation.
-
Q: I can't distinguish between my starting material and product spots on TLC. Their Rf values are nearly identical.
A: This occurs when the overall polarity of the reactant and product are very similar. While frustrating, it can be overcome.
-
Causality: Cyclization may not significantly alter the molecule's overall polarity, leading to poor separation.
-
Solutions:
-
Use a Co-spot: This is the most critical step. On your TLC plate, have three lanes: one for the starting material (SM), one for the reaction mixture (R), and a "co-spot" lane where you spot both the starting material and the reaction mixture on the exact same point. If the reaction is complete, the 'R' lane will show only a product spot, and the co-spot lane will show two distinct spots. If the reaction is incomplete, the 'R' and co-spot lanes will look identical, often as a single elongated spot.[16]
-
Optimize the Mobile Phase: Try a completely different solvent system. A change from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the specific interactions and improve separation.
-
Use a Different Visualization Technique: Some compounds may appear as different colors under specific stains (e.g., potassium permanganate, anisaldehyde), even if their Rf values are similar under UV light.[16]
-
Switch to HPLC: If TLC separation proves impossible, HPLC is the superior technique for resolving compounds with minor structural differences.[17]
-
Q: My reaction appears to have stalled. The TLC/HPLC trace hasn't changed in several hours.
A: A stalled reaction indicates that the conditions are no longer favorable for converting the remaining starting material.
-
Causality: This could be due to reagent degradation, catalyst deactivation, reaching an equilibrium state, or insufficient energy (temperature).
-
Solutions:
-
Re-check Temperature: Ensure the reaction is being maintained at the specified temperature. For cyclodehydration reactions, which often require heat or strong dehydrating agents like POCl₃, temperature control is critical.[4]
-
Add More Reagent: If the reaction involves a reagent that could be consumed or degrade over time (e.g., a dehydrating agent, a base), a second charge of the reagent may restart the conversion.
-
Consider Equilibrium: Some reactions are reversible. If you suspect an equilibrium has been reached, you may need to remove a byproduct (e.g., water) to drive the reaction to completion, perhaps by using a Dean-Stark apparatus if the solvent system is appropriate.
-
Confirm Reagent Quality: Ensure the starting materials and reagents are pure and not degraded. For example, hydrazine derivatives can be susceptible to oxidation.
-
Q: I see multiple new spots/peaks appearing in my analysis. What are they?
A: The formation of multiple new species strongly suggests side reactions are occurring.
-
Causality: Common side reactions in triazolopyridine synthesis can include incomplete cyclization, dimerization, or rearrangement. The specific side products depend heavily on the synthetic route.[18] For instance, using harsh conditions could lead to decomposition.
-
Solutions:
-
Characterize the Impurities: If possible, isolate the major byproduct and characterize it by MS and NMR to understand its structure. This provides crucial insight into the unwanted reaction pathway.
-
Lower the Reaction Temperature: Many side reactions have a higher activation energy than the desired reaction. Lowering the temperature can often improve selectivity for the target product.
-
Optimize Reagent Stoichiometry: Ensure the molar ratios of your reactants are correct. An excess of one component could lead to unwanted follow-on reactions.
-
Ensure an Inert Atmosphere: If your reactants or intermediates are sensitive to oxygen or moisture, side reactions can occur. Ensure the reaction is run under a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
Section 3: Detailed Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
This protocol provides a robust method for routine monitoring.
Materials:
-
Silica gel 60 F₂₅₄ coated aluminum or glass plates.
-
TLC developing chamber with a lid.
-
Capillary spotters.
-
Mobile Phase (Eluent): Start with System A , optimize to System B if needed.
-
System A: 40% Ethyl Acetate in Hexane.
-
System B: 5% Methanol in Dichloromethane (+ 0.5% Triethylamine if streaking occurs).
-
-
Visualization: UV lamp (254 nm), and optionally, a potassium permanganate stain.
Procedure:
-
Plate Preparation: Using a pencil, gently draw a light "origin" line about 1 cm from the bottom of the TLC plate. Mark three tick marks for 'SM' (Starting Material), 'Co' (Co-spot), and 'R' (Reaction).
-
Sample Preparation: Dilute a small sample of your starting material in a suitable solvent (e.g., dichloromethane). To sample the reaction, dip a capillary spotter into the reaction mixture. If the mixture is viscous, dilute a tiny aliquot in a small vial with a few drops of solvent.[16]
-
Spotting:
-
On the 'SM' mark, briefly touch the capillary containing the diluted starting material.
-
On the 'R' mark, touch the capillary with the reaction mixture.
-
On the 'Co' mark, first spot the starting material, then, on the exact same point, spot the reaction mixture.
-
Keep spots small and concentrated for best resolution.
-
-
Development: Pour a small amount of the chosen mobile phase into the TLC chamber (to a depth of ~0.5 cm). Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Close the lid and allow the solvent to travel up the plate via capillary action.[7]
-
Visualization: Once the solvent front is ~1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Allow the plate to dry completely. View the plate under a UV lamp (254 nm). Your compounds should appear as dark spots against a fluorescent green background.[7] Circle the spots with a pencil.
-
Interpretation: Compare the spots in the 'R' lane to the 'SM' lane. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. The co-spot lane is essential for confirming if any remaining spot in the 'R' lane is indeed starting material.
Protocol 2: High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for developing a quantitative monitoring method.
Instrumentation & Columns:
-
HPLC system with a UV detector.
-
Reverse-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase & Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient:
Time (min) %A %B 0.0 95 5 15.0 5 95 18.0 5 95 18.1 95 5 | 20.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.[17]
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Take a small aliquot (~5-10 µL) from the reaction mixture and dilute it significantly with the mobile phase (e.g., 1:1000 with 50:50 Acetonitrile/Water). The final concentration should be within the linear range of the detector.
-
Standard Preparation: Prepare a standard solution of your starting material at a known concentration.
-
Analysis: Inject the prepared sample onto the HPLC system.
-
Interpretation: Identify the peaks corresponding to your starting material and product based on their retention times (by injecting standards separately if necessary). The reaction progress can be monitored by observing the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
Section 4: Visual Workflows
Diagram 1: General Synthesis & Monitoring Workflow
Caption: Workflow for synthesis and monitoring.
Diagram 2: Troubleshooting TLC Separation Issues
Caption: Decision tree for troubleshooting TLC.
References
- 1. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]
- 2. EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneonline.com [geneonline.com]
- 6. bioengineer.org [bioengineer.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. organomation.com [organomation.com]
- 10. ptfarm.pl [ptfarm.pl]
- 11. CN102180875A - Preparation method of triazolopyridine derivative - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. calpaclab.com [calpaclab.com]
- 15. PubChemLite - 3-chloro-[1,2,4]triazolo[4,3-a]pyridine (C6H4ClN3) [pubchemlite.lcsb.uni.lu]
- 16. Chromatography [chem.rochester.edu]
- 17. helixchrom.com [helixchrom.com]
- 18. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Byproduct Identification in triazolo[4,3-a]pyridine Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of triazolo[4,3-a]pyridines. As a class of heterocyclic compounds with significant pharmacological interest, the ability to synthesize these molecules with high purity is paramount. This guide provides in-depth troubleshooting advice in a question-and-answer format to address common challenges related to byproduct formation, identification, and mitigation.
Section 1: Understanding the Landscape of Potential Byproducts
The synthesis of triazolo[4,3-a]pyridines, most commonly through the condensation of 2-hydrazinopyridine with aldehydes or carboxylic acid derivatives followed by cyclization, can be accompanied by the formation of several byproducts. Understanding the mechanistic origins of these impurities is the first step toward effective troubleshooting.
Diagram: Common Reaction Pathways and Byproduct Formation
Caption: Mechanistic overview of potential byproduct formation pathways in triazolo[4,3-a]pyridine synthesis.
Section 2: Frequently Asked Questions & Troubleshooting
Q1: My reaction mixture shows two major spots on TLC with very similar Rf values. How can I confirm if I have an isomeric byproduct?
A1: Isomer Formation and the Dimroth Rearrangement
The most common isomeric byproduct in the synthesis oftriazolo[4,3-a]pyridines is the thermodynamically more stabletriazolo[1,5-a]pyridine. This isomerization occurs via the Dimroth rearrangement , an acid or base-catalyzed process involving the opening of the triazole ring followed by re-cyclization.
Causality: The rearrangement is often facilitated by the reaction conditions. The presence of acid or base, used to catalyze the initial condensation or the final cyclization, can promote the Dimroth rearrangement. Elevated temperatures can also favor the formation of the more stable [1,5-a] isomer.
Troubleshooting Steps:
-
Reaction Condition Optimization:
-
pH Control: If using acid or base catalysis, consider using milder reagents or stoichiometric amounts. Buffer the reaction mixture if possible.
-
Temperature: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS. Prolonged reaction times, especially at elevated temperatures, can lead to increased amounts of the rearranged isomer.
-
-
Characterization to Confirm Isomer Formation:
-
HPLC-MS Analysis: This is the most effective technique for separating and identifying the isomers. They will likely have identical mass-to-charge ratios (m/z) but different retention times.
-
NMR Spectroscopy: While the mass is the same, the proton and carbon NMR spectra of the two isomers will be distinct. Look for differences in the chemical shifts of the pyridine and triazole ring protons. For example, the chemical shifts and coupling constants of the protons on the pyridine ring will differ due to the different points of fusion with the triazole ring.
-
Q2: I'm observing a significant amount of a polar byproduct that doesn't seem to be the Dimroth rearrangement product. What could it be?
A2: Incomplete Cyclization and Hydrazone Intermediates
A common issue is the presence of unreacted hydrazone intermediate. The initial condensation of 2-hydrazinopyridine with an aldehyde or ketone forms a hydrazone. This intermediate must then undergo oxidative cyclization to form the desired triazolo[4,3-a]pyridine.
Causality: Incomplete cyclization can be due to several factors:
-
Insufficient Oxidant: If the cyclization is an oxidative process (e.g., using iodine or an iron(III) chloride), an inadequate amount of the oxidizing agent will leave unreacted hydrazone.
-
Suboptimal Reaction Conditions: The energy barrier for the cyclization step may not be overcome if the temperature is too low or the reaction time is too short.
-
Azo-Hydrazone Tautomerism: The hydrazone intermediate can exist in equilibrium with its azo tautomer. One tautomer may be more reactive towards cyclization than the other, and if conditions favor the less reactive tautomer, the reaction may stall.
Troubleshooting Steps:
-
Reaction Optimization:
-
Oxidant Stoichiometry: Ensure at least a stoichiometric amount of the oxidizing agent is used. A slight excess may be beneficial.
-
Temperature and Time: Gradually increase the reaction temperature and monitor for the disappearance of the hydrazone intermediate by TLC or LC-MS.
-
Catalyst: If the cyclization is acid-catalyzed, ensure the catalyst is active and present in a sufficient amount.
-
-
Byproduct Identification:
-
Mass Spectrometry (MS): The hydrazone intermediate will have a mass corresponding to the sum of the reactants minus a molecule of water.
-
NMR Spectroscopy: The hydrazone will show characteristic signals for the C=N-NH protons, which will be absent in the cyclized product. The presence of exchangeable protons (NH) can be confirmed by D₂O exchange.
-
Infrared (IR) Spectroscopy: Look for the presence of a C=N stretch, which will be different from the aromatic C=N stretches in the final product.
-
Q3: My mass spectrum shows peaks at a much higher m/z than my expected product. What could be the cause?
A3: Dimerization and Other Side Reactions
Higher molecular weight byproducts often indicate dimerization or other intermolecular side reactions.
Causality:
-
N-Amino Pyridinium Ylides: Under certain conditions, particularly with reactive starting materials or in the presence of strong bases, N-amino pyridinium ylides can form. These reactive intermediates can then undergo dimerization or react with other species in the reaction mixture.
-
Radical Reactions: Some pyridinium ylides have been shown to exhibit radical characteristics, which can lead to oligomerization.
Troubleshooting Steps:
-
Control of Reactive Intermediates:
-
Base Selection: Use a milder base or a stoichiometric amount to avoid the excessive formation of reactive ylides.
-
Temperature Control: Run the reaction at a lower temperature to disfavor intermolecular side reactions.
-
Concentration: High concentrations can favor dimerization. Consider running the reaction under more dilute conditions.
-
-
Characterization of High MW Byproducts:
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass to help elucidate the molecular formula of the byproduct. This will be crucial in determining if it is a dimer or another adduct.
-
Tandem MS (MS/MS): Fragmentation analysis can provide structural information about the high molecular weight species.
-
Q4: I'm struggling to purify my desired triazolo[4,3-a]pyridine from these byproducts. What purification strategies do you recommend?
A4: Purification Strategies
The choice of purification method will depend on the nature of the impurities.
| Byproduct Type | Recommended Purification Technique | Rationale |
| Dimroth Isomer | Preparative HPLC or careful column chromatography with a shallow solvent gradient. | The isomers often have very similar polarities, making separation by standard column chromatography challenging. A high-resolution technique like preparative HPLC is often necessary. |
| Unreacted Hydrazone | Column chromatography on silica gel. | The hydrazone is typically more polar than the cyclized product due to the presence of the N-H group, allowing for good separation. |
| Dimerization Products | Column chromatography or recrystallization. | Dimers are significantly larger and often have different polarity and solubility profiles compared to the monomeric product, facilitating separation. |
| Starting Materials | Aqueous workup (e.g., washing with a dilute acid or base) followed by column chromatography. | Unreacted 2-hydrazinopyridine can be removed by an acidic wash, and unreacted aldehydes/carboxylic acids by a basic wash. |
Experimental Protocol: General Purification by Column Chromatography
-
Adsorbent: Silica gel (60-120 mesh or 230-400 mesh for higher resolution).
-
Eluent System: Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal solvent system should be determined by TLC analysis.
-
Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate to obtain a dry powder ('dry loading'). This technique often provides better separation than loading the sample as a solution.
-
Elution: Elute the column with the chosen solvent system, collecting fractions and monitoring them by TLC.
-
Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Diagram: Byproduct Identification and Mitigation Workflow
Caption: A systematic workflow for identifying and mitigating byproducts in triazolo[4,3-a]pyridine synthesis.
Section 3: Concluding Remarks
The successful synthesis of triazolo[4,3-a]pyridines relies on a thorough understanding of the reaction mechanism and potential side reactions. By systematically analyzing the reaction mixture and applying the troubleshooting strategies outlined in this guide, researchers can effectively identify and minimize the formation of unwanted byproducts, leading to higher yields and purities of their target compounds. Always consult the primary literature for specific examples and detailed analytical data related to your particular synthetic route.
Technical Support Center: Solvent Effects on the Reactivity of 3-Chloro-triazolo[4,3-a]pyridine
Welcome to the technical support center for experiments involving 3-Chloro-triazolo[4,3-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent effects on the reactivity of this versatile heterocyclic compound. Here, we address common challenges and provide in-depth, evidence-based solutions in a question-and-answer format.
I. Frequently Asked Questions (FAQs)
FAQ 1: Why is my nucleophilic substitution reaction on 3-Chloro-triazolo[4,3-a]pyridine sluggish or failing?
Answer:
The success of a nucleophilic substitution on the 3-Chloro-triazolo[4,3-a]pyridine scaffold is highly dependent on the solvent system employed. The choice of solvent directly influences the nucleophilicity of your reagent and the stability of the transition state.
-
The Problem with Protic Solvents: Polar protic solvents, such as water, methanol, and ethanol, can significantly hinder SN2 reactions. These solvents form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes the nucleophile and reduces its reactivity.[1][2][3] This stabilization effect lowers the ground state energy of the nucleophile, thereby increasing the activation energy required for the reaction to proceed.
-
The Advantage of Aprotic Polar Solvents: In contrast, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are ideal for SN2 reactions.[1] They can dissolve ionic nucleophiles but do not engage in hydrogen bonding with them.[4][5] This leaves the nucleophile "naked" and highly reactive in solution, leading to a significant rate enhancement. For instance, the rate of an SN2 reaction can increase by several orders of magnitude when switching from a protic to an aprotic polar solvent.[1]
-
Practical Recommendation: If you are experiencing low yields or slow reaction times, consider switching from a protic or nonpolar solvent to a polar aprotic solvent. DMF, DMSO, or acetonitrile are excellent starting points for nucleophilic substitutions on this scaffold.
FAQ 2: I am observing unexpected side products in my reaction. Could the solvent be the cause?
Answer:
Yes, the solvent can play a critical role in directing the reaction pathway and the formation of side products. The polarity of the solvent can influence whether the reaction proceeds via an SN1 or SN2 mechanism, or if elimination (E1/E2) pathways become competitive.
-
SN1 vs. SN2 Pathways:
While the 3-chloro-triazolo[4,3-a]pyridine system is generally more inclined towards SNAr-type reactions, under certain conditions (e.g., with weaker nucleophiles or substrates that can form stabilized carbocation-like intermediates), a shift in mechanism could lead to different product profiles.
-
Elimination Reactions: If your nucleophile is also a strong base, elimination reactions can compete with substitution. The choice of solvent can influence the E2/SN2 ratio. Polar aprotic solvents, which enhance nucleophilicity, can also increase the rate of SN2 relative to E2. Conversely, in some cases, the use of a bulky, non-nucleophilic base in a suitable solvent is a common strategy to favor elimination.
-
Solvent as a Reactant (Solvolysis): In some cases, particularly with highly reactive substrates or when using protic solvents at elevated temperatures, the solvent itself can act as a nucleophile, leading to solvolysis products.[6] For example, using methanol as a solvent could potentially lead to the formation of a 3-methoxy-triazolo[4,3-a]pyridine byproduct.
FAQ 3: How does solvent polarity affect the rate of my reaction?
Answer:
Solvent polarity, often quantified by the dielectric constant, has a profound impact on reaction rates. The general principle is that the solvent will stabilize charged or polar species.
-
For SN2 Reactions: These reactions typically involve a charged nucleophile and a neutral substrate. The transition state is also charged and dispersed. Polar aprotic solvents are particularly effective at accelerating SN2 reactions. They solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively free and reactive.[2]
-
For SN1 Reactions: These reactions proceed through a charged carbocation intermediate. Polar protic solvents excel at stabilizing this intermediate through hydrogen bonding and ion-dipole interactions, thus lowering the activation energy and increasing the reaction rate.[6][7]
The following table summarizes the general effects of solvent types on nucleophilic substitution reactions:
| Solvent Type | Characteristics | Effect on SN1 Rate | Effect on SN2 Rate | Rationale |
| Polar Protic (e.g., Water, Methanol, Ethanol) | High dielectric constant, capable of H-bonding.[4][5] | Increases | Decreases | Stabilizes carbocation and leaving group (SN1); solvates and deactivates nucleophile (SN2).[1][6] |
| Polar Aprotic (e.g., DMSO, DMF, Acetonitrile) | High dielectric constant, not capable of H-bonding.[4][5] | Slight Increase | Greatly Increases | Solvates cation, but not the "naked" and highly reactive anion (nucleophile).[1][2] |
| Nonpolar (e.g., Hexane, Toluene, Benzene) | Low dielectric constant. | Decreases | Decreases | Poor solubility for ionic reactants and poor stabilization of charged transition states. |
II. Troubleshooting Guides
Guide 1: Low Yield in Nucleophilic Amination
Problem: You are attempting to synthesize an aminated triazolopyridine by reacting 3-Chloro-triazolo[4,3-a]pyridine with a primary or secondary amine, but the yield is consistently low.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in amination reactions.
Detailed Steps & Rationale:
-
Solvent Evaluation: As established in the FAQs, protic and nonpolar solvents are generally suboptimal for this reaction. The first and most critical step is to switch to a polar aprotic solvent like DMF or DMSO.[1] This will enhance the nucleophilicity of your amine.
-
Temperature Optimization: Many nucleophilic aromatic substitutions require heat to overcome the activation energy barrier. If the reaction is slow at room temperature, gradually increase the temperature and monitor the progress by Thin Layer Chromatography (TLC). Temperatures in the range of 80-120 °C are common. Some syntheses of related triazolopyridine derivatives are performed at elevated temperatures.[8]
-
Use of an External Base: The reaction of an amine with 3-Chloro-triazolo[4,3-a]pyridine will generate hydrochloric acid (HCl). This will protonate your amine nucleophile, rendering it inactive. To prevent this, add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to act as an acid scavenger.
Guide 2: Difficulty in Product Isolation and Purification
Problem: The reaction appears to be successful by TLC, but you are struggling to isolate a pure product.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting product isolation and purification.
Detailed Steps & Rationale:
-
Removal of High-Boiling Point Solvents: Polar aprotic solvents like DMF and DMSO have high boiling points and can be difficult to remove under reduced pressure.
-
Aqueous Work-up: A standard procedure is to dilute the reaction mixture with a large volume of water. Your organic product will often precipitate out or can be extracted with a less polar, water-immiscible solvent like ethyl acetate or dichloromethane. DMF and DMSO are soluble in water and will largely remain in the aqueous phase.
-
Brine Wash: Washing the combined organic extracts with brine (saturated NaCl solution) can further help to remove residual DMF or DMSO.
-
-
Chromatography Optimization:
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). This gradient elution will help to separate your product from starting materials and byproducts.
-
-
Recrystallization: If chromatography is challenging or does not yield a highly pure product, recrystallization can be an effective alternative. The key is to find a solvent system where your product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvent systems include ethanol/water, ethyl acetate/hexanes, and isopropanol.
III. Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Amination of 3-Chloro-triazolo[4,3-a]pyridine
This protocol is a general starting point and may require optimization for specific amines.
-
To a solution of 3-Chloro-triazolo[4,3-a]pyridine (1.0 eq) in anhydrous DMF (0.2-0.5 M), add the desired amine (1.2-2.0 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
-
Stir the reaction mixture at 80 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired N-substituted-3-amino-triazolo[4,3-a]pyridine.
IV. References
-
Scribd. (n.d.). 4.1.1 Protic Vs Aprotic Solvent. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from --INVALID-LINK--
-
Li, S., et al. (2020). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 25(15), 3374.
-
Gandikota, R., et al. (2017). A Facile Synthesis of Amide Derivatives of[1][4][9]Triazolo[4,3-a]pyridine. Asian Journal of Chemistry, 29(9), 1921-1925.
-
Graham, K. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts.
-
St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1.
-
(n.d.). Nucleophilic Substitution Reactions.
-
(2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
-
Google Patents. (n.d.). CN102180875A - Preparation method of triazolopyridine derivative.
-
Google Patents. (n.d.). EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them.
-
(2023). Nucleophilicity and Solvent Effects. Chemistry LibreTexts.
-
ACS Publications. (2024). Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. ACS Omega.
-
Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
-
ScienceDirect. (n.d.). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry.
-
YouTube. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions.
-
YouTube. (2017). 20.1 Polar Protic/Aprotic Solvent Choice in Sn1 & Sn2 Reactions [HL IB Chemistry].
-
ResearchGate. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.
-
Beilstein Journal of Organic Chemistry. (n.d.). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold.
-
Oakwood Chemical. (n.d.). 3-chloro-[1][4][9]triazolo[4, 3-a]pyridine, min 97%, 1 gram.
-
ScienceDirect. (n.d.). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.
-
ResearchGate. (n.d.). (PDF) Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines.
-
BenchChem. (n.d.). troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
-
National Institutes of Health. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles.
-
Sigma-Aldrich. (n.d.). 3-Chloro-[1][4][9]triazolo[4,3-a]pyridine.
-
MDPI. (n.d.). A Novel Series of[1][4][9]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation.
-
Taylor & Francis Online. (2006). SYNTHESIS AND REACTIONS OF SOME 1,2,4-TRIAZOLO-[4,3-b]-1,2,4-TRIAZOLES.
-
PubMed. (2012). The Impact of Solvent Polarity on Intramolecular Proton and Electron Transfer in 2-alkylamino-4-nitro-5-methyl Pyridine N-oxides.
-
Synquest Labs. (n.d.). 8-Chloro[1][4][9]triazolo[4,3-a]pyridine.
-
ResearchGate. (n.d.). High reactivity of triazolinediones as superelectrophiles in polar reactions: A DFT study.
References
- 1. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. scribd.com [scribd.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN102180875A - Preparation method of triazolopyridine derivative - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Regioselectivity in Reactions of Triazolo[4,3-a]pyridines
Welcome to the technical support center for navigating the complexities of regioselectivity in the functionalization of[1][2][3]triazolo[4,3-a]pyridines. This guide is designed for researchers, medicinal chemists, and material scientists who are looking to harness the full potential of this versatile heterocyclic scaffold. The inherent electronic properties of the fused ring system present unique challenges and opportunities in directing reactions to specific positions. This resource provides in-depth, evidence-based answers to common questions and troubleshooting strategies for typical experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most reactive sites on the[1][2][3]triazolo[4,3-a]pyridine core towards electrophilic substitution?
A1: The reactivity of the[1][2][3]triazolo[4,3-a]pyridine ring system towards electrophiles is dictated by the electron density of the different positions. Generally, the pyridine ring is more susceptible to electrophilic attack than the triazole ring. Computational studies and experimental evidence suggest that the C5 and C7 positions on the pyridine ring are the most electron-rich and, therefore, the most likely sites for electrophilic substitution. The electron-withdrawing nature of the fused triazole ring deactivates the pyridine ring relative to pyridine itself, but the directing effects of the nitrogen atoms still favor substitution at these positions.
Q2: I am attempting a direct C-H arylation of an unsubstituted[1][2][3]triazolo[4,3-a]pyridine. Which position is most likely to be functionalized?
A2: For direct C-H arylation reactions, particularly those catalyzed by copper or palladium, the C3 position on the triazole ring is often the most reactive.[1] This is a notable exception to the general rules of electrophilic substitution and is attributed to the mechanism of C-H activation, which may involve coordination of the metal catalyst to the adjacent nitrogen atoms of the triazole ring. This coordination facilitates the deprotonation and subsequent functionalization of the C3-H bond. However, the regioselectivity can be influenced by the specific catalyst, ligands, and reaction conditions employed.[4]
Q3: How can I selectively functionalize the pyridine ring over the triazole ring?
A3: To favor functionalization on the pyridine ring, you can employ several strategies:
-
Blocking the C3 position: If the C3 position is substituted (e.g., with a methyl or aryl group), reactions will be directed to the pyridine ring.
-
Utilizing directing groups: Attaching a directing group to the pyridine ring can steer incoming reagents to a specific position.
-
Controlling reaction conditions: In some cases, lower temperatures and less reactive electrophiles may favor substitution on the more electron-rich pyridine ring.
Q4: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?
A4: Achieving high regioselectivity often requires careful optimization of reaction conditions. Here are some key parameters to consider:
-
Catalyst and Ligand: For metal-catalyzed reactions, the choice of metal (e.g., Pd, Cu) and ligand is crucial in directing the reaction to a specific site.[4][5]
-
Solvent: The polarity and coordinating ability of the solvent can influence the reactivity of the substrate and the catalyst, thereby affecting regioselectivity.
-
Temperature: Reaction temperature can be a deciding factor. In some cases, lower temperatures may favor the thermodynamically more stable product, while higher temperatures may lead to the kinetically favored product.
-
Base: In reactions requiring a base, its strength and steric bulk can play a significant role in determining which proton is abstracted, thus influencing the site of functionalization.
Troubleshooting Guide
Problem 1: Low yield in Palladium-catalyzed C-H arylation at the C3 position.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Catalyst deactivation | Ensure inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents. Consider using a more robust palladium catalyst or a ligand that protects the catalyst from deactivation. |
| Incorrect ligand choice | Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. The electronic and steric properties of the ligand can significantly impact the catalytic cycle. |
| Suboptimal base | The choice of base is critical for C-H activation. Experiment with different inorganic (e.g., K₂CO₃, Cs₂CO₃) or organic (e.g., pivalic acid as an additive) bases. |
| Poor substrate solubility | Choose a solvent system that fully dissolves the triazolopyridine and the coupling partner at the reaction temperature. |
Problem 2: Unwanted Dimroth rearrangement to the isomeric[1][2][3]triazolo[1,5-a]pyridine.
Background: The Dimroth rearrangement is a known isomerization pathway for[1][2][3]triazolo[4,3-a]pyridines, especially when the pyridine ring is substituted with electron-withdrawing groups.[6] This rearrangement can be promoted by acidic or basic conditions, and in some cases, by heat.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Acidic reaction conditions | If possible, switch to neutral or basic conditions. If an acid is required, use the mildest acid possible and the lowest effective concentration. |
| Basic reaction conditions | Strong bases can facilitate the rearrangement. Consider using a weaker base or a non-nucleophilic base. |
| High reaction temperatures | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely to avoid prolonged heating. |
| Presence of nucleophiles | Nucleophiles such as water or ammonia can sometimes mediate the rearrangement.[6] Ensure the reaction is carried out under anhydrous conditions if possible. |
Problem 3: Difficulty in achieving regioselective nucleophilic substitution on a halo-[1][2][3]triazolo[4,3-a]pyridine.
Background: The position of the halogen on the triazolopyridine core will dictate its susceptibility to nucleophilic aromatic substitution (SNAAr). Halogens on the pyridine ring are generally more reactive than those on the triazole ring, and their reactivity is enhanced by the electron-withdrawing nature of the fused triazole system.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Multiple halogen substituents | If the substrate has multiple halogens, their relative reactivity will determine the site of substitution. Generally, halogens at positions activated by the ring nitrogens (e.g., C5 and C7) will be more reactive. To achieve selectivity, carefully control the stoichiometry of the nucleophile and the reaction time. |
| Insufficient activation of the leaving group | The reactivity order for halogens in SNAAr is typically F > Cl > Br > I. If you are using a less reactive halide, you may need to use more forcing conditions (higher temperature, stronger nucleophile). |
| Competing reaction pathways | Be aware of potential side reactions, such as cine-substitution or benzyne formation, especially when using very strong bases like sodium amide. |
Experimental Protocols
Protocol 1: Copper-Catalyzed Direct C-H Arylation at the C3 Position
This protocol is adapted from a procedure for the synthesis of 3-aryl-[1][2][3]triazolo[4,3-a]pyridines.[1]
Materials:
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
To an oven-dried reaction tube, add[1][2][3]triazolo[4,3-a]pyridine (1.0 mmol), aryl iodide (1.2 mmol), CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon) three times.
-
Add anhydrous DMSO (3 mL) via syringe.
-
Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 110 °C) for the specified time (e.g., 24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Insights & Visualizations
The regioselectivity of many reactions involving triazolopyridines can be understood by considering the electronic distribution and the stability of reaction intermediates. The following diagrams illustrate key concepts.
Caption: Key factors governing the regioselectivity of reactions on the triazolo[4,3-a]pyridine core.
Caption: A logical workflow for troubleshooting and optimizing regioselectivity in your reactions.
References
- 1. Cu-catalysed direct C-H (hetero)arylation of [1,2,4]triazolo[4,3-a]pyridine to construct deep-blue-emitting luminophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. π-Delocalization and aromaticity as key factors in regioselective ring closure of fused triazolopyrimidines: an experimental–theoretical approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming the Low Reactivity of 3-Chloro-triazolo[4,3-a]pyridine
Technical Support Center: Overcoming the Low Reactivity of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine
Welcome to the technical support center for the functionalization of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with this notoriously unreactive, yet synthetically valuable, heterocyclic scaffold. This document provides in-depth troubleshooting guides, detailed experimental protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Understanding the Challenge: The "Inert" C-Cl Bond at the 3-Position
The low reactivity of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine in common cross-coupling and nucleophilic substitution reactions is a significant hurdle. This inertness is not coincidental but rather a consequence of the molecule's unique electronic and structural properties.
Key Contributing Factors:
-
Electron-Rich Nature: The fused[1][2][3]triazole ring is electron-rich and acts as an electron-donating group. This increases the electron density at the C-3 position of the pyridine ring, strengthening the C-Cl bond and making it less susceptible to oxidative addition by a low-valent metal catalyst (the rate-determining step in many cross-coupling reactions)[4].
-
Catalyst Inhibition: The scaffold contains three nitrogen atoms (N1, N2, and N4) with accessible lone pairs. These can act as potent ligands, coordinating to the palladium catalyst center and leading to the formation of inactive or off-cycle dimeric species, effectively poisoning the catalyst[5].
-
Steric Hindrance: The C-3 position is flanked by the fused triazole ring, which can create steric hindrance that impedes the approach of bulky catalyst complexes.
-
Unfavorable SNAr Energetics: For nucleophilic aromatic substitution (SNAr), the attack at the C-3 position is electronically disfavored. In pyridine systems, SNAr proceeds most readily at the C-2 and C-4 (and C-6) positions because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative ring nitrogen[6]. Attack at C-3 does not allow for this crucial stabilization.
Troubleshooting Guide: Common Experimental Failures
This section addresses specific, common issues encountered during the functionalization of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine in a question-and-answer format.
Issue 1: My Suzuki-Miyaura coupling reaction is failing. I'm observing no product formation, only starting material decomposition or protodechlorination.
Answer: This is the most frequently reported issue. The combination of an electron-rich C-Cl bond and catalyst inhibition requires a highly active and robust catalytic system. Standard conditions (e.g., Pd(PPh₃)₄ with Na₂CO₃) are almost certain to fail.
Causality and Strategic Solutions for Suzuki-Miyaura Coupling
The key to success is to facilitate the oxidative addition step and prevent catalyst deactivation. This is achieved by careful selection of the palladium source, ligand, base, and solvent.
| Parameter | Potential Cause of Failure | Recommended Solution & Rationale |
| Palladium Source | Use of Pd(PPh₃)₄ or other Pd(0) sources with weakly-donating ligands. | Use air-stable Pd(II) precatalysts like Pd(OAc)₂ or Pd₂(dba)₃ . These readily form the active Pd(0) species in situ with the phosphine ligand, often leading to more consistent results. |
| Ligand | Triphenylphosphine (PPh₃) or other simple phosphines are not electron-rich or bulky enough to promote oxidative addition into the strong C-Cl bond and sterically protect the metal center. | Employ electron-rich, sterically demanding monophosphine ligands . These "Buchwald-type" ligands are essential. Excellent choices include XPhos , SPhos , or RuPhos [7][8]. They create a highly active, coordinatively unsaturated Pd(0) species that is more likely to undergo oxidative addition and less prone to deactivation. |
| Base | Weak or partially soluble bases (e.g., Na₂CO₃) may not be effective in the transmetalation step. | Use a strong, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃ . These bases are highly effective in promoting the boronate-to-palladium transfer, which is a critical step in the catalytic cycle[9]. |
| Solvent | Aprotic polar solvents like DMF can sometimes coordinate to the palladium center. | Use a combination of a non-coordinating solvent like Toluene or 1,4-Dioxane with a small amount of water . The aqueous phase helps to solubilize the inorganic base and can accelerate the transmetalation step. |
| Temperature | Insufficient thermal energy to overcome the high activation barrier for oxidative addition. | Reactions often require elevated temperatures, typically in the range of 100-120 °C . Microwave irradiation can also be highly effective in reducing reaction times and improving yields. |
Recommended Starting Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from successful methods used for other challenging heteroaryl chlorides, such as 7-chloro-[1][2][3]triazolo[1,5-a]pyrimidine[9]. Optimization will likely be necessary.
-
To an oven-dried reaction vial, add 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Add Pd(OAc)₂ (5 mol %) and XPhos (10 mol %).
-
Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add degassed 1,4-Dioxane and water (e.g., 10:1 v/v) via syringe.
-
Place the vial in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS. If the reaction stalls, consider adding another portion of catalyst and ligand (2.5 mol % and 5 mol %, respectively).
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Issue 2: My Buchwald-Hartwig amination is not working. I'm getting complex mixtures or recovering my starting material.
Answer: Similar to the Suzuki coupling, the Buchwald-Hartwig amination of this substrate is challenging due to the inert C-Cl bond and potential catalyst inhibition. The choice of ligand is even more critical here.
Causality and Strategic Solutions for Buchwald-Hartwig Amination
Success hinges on using a catalytic system that is both highly active for C-Cl bond activation and resistant to poisoning by the substrate and amine coupling partner.
| Parameter | Potential Cause of Failure | Recommended Solution & Rationale |
| Ligand | First-generation ligands like BINAP or DPPF are often insufficient for this substrate. | Use state-of-the-art, highly active ligands. Bulky biaryl phosphines (e.g., RuPhos, BrettPhos) are excellent choices[7]. Alternatively, N-Heterocyclic Carbene (NHC) ligands (e.g., IPr) can be highly effective as their strong σ-donating character facilitates oxidative addition[1][10]. |
| Base | The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions. | NaOt-Bu or LHMDS are the bases of choice for Buchwald-Hartwig aminations. They are strong, non-nucleophilic, and highly effective in generating the active palladium-amido complex. |
| Catalyst System | Using separate Pd source and ligand can sometimes lead to inconsistent results. | Consider using a pre-formed palladium precatalyst , such as RuPhos Pd G3 . These well-defined complexes are often more stable and provide more reproducible results by ensuring the correct ligand-to-metal ratio from the start. |
| Amine Partner | Sterically hindered or electron-poor amines can be particularly challenging coupling partners. | For difficult amines, higher catalyst loadings (up to 10 mol %) and longer reaction times may be necessary. Ensure the amine is pure and dry. |
Recommended Starting Protocol: Buchwald-Hartwig Amination
-
In a glovebox, add the RuPhos Pd G3 precatalyst (5 mol %) and NaOt-Bu (1.5 equiv) to an oven-dried reaction vial.
-
Add a solution of the desired amine (1.2 equiv) in dry, degassed toluene.
-
Seal the vial and heat to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction mixture, dilute with ethyl acetate, and carefully quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Issue 3: My nucleophilic aromatic substitution (SNAr) reaction is failing, even at high temperatures.
Answer: Direct SNAr at the C-3 position is inherently difficult due to unfavorable electronics. Unlike the C-5 or C-7 positions, which are para and ortho to the pyridine ring nitrogen (N-4), the C-3 position cannot effectively stabilize the negative charge of the Meisenheimer intermediate via resonance.
Causality and Strategic Solutions for SNAr
While challenging, SNAr may be possible under forcing conditions or by altering the reaction mechanism.
-
Forcing Conditions: Use highly nucleophilic reagents (e.g., sodium thiomethoxide, neat amines) in a high-boiling polar aprotic solvent like DMSO or NMP at temperatures exceeding 150 °C. Microwave heating is strongly recommended to access these temperatures safely and quickly.
-
Analogous System Insights: In a study on the related 5-chloro-[1][2][3]triazolo[4,3-a]pyrazine system, amination with neat primary amines at room temperature led exclusively to substitution at the C-8 position (a tele-substitution), not at the C-5 position where the chlorine was located (ipso-substitution)[11]. This suggests that even if a reaction occurs, you must rigorously characterize the product to ensure the desired isomer has been formed. Direct substitution at the C-3 position of the triazolopyridine may be similarly disfavored.
-
Consider Alternative Halogens: If possible, synthesize the 3-Bromo-[1][2][3]triazolo[4,3-a]pyridine analog[12]. The C-Br bond is weaker and bromide is a better leaving group, which may make SNAr or cross-coupling reactions more feasible under less harsh conditions.
Frequently Asked Questions (FAQs)
Q1: Why is 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine so much less reactive than simple 2- or 4-chloropyridine?
A1: Simple 2- and 4-chloropyridines are activated towards nucleophilic attack because the electron-withdrawing pyridine nitrogen can stabilize the anionic intermediate[6]. In contrast, the 3-chloro position is not activated in this way. Furthermore, the fused triazole ring in your substrate is electron-donating, which deactivates the C-Cl bond towards the initial oxidative addition step required for palladium-catalyzed cross-coupling reactions.
Q2: My reaction starts but then stalls, and I see dark colors or precipitate forming. What is happening to my catalyst?
A2: This is a classic sign of catalyst decomposition or poisoning. The nitrogen atoms in the triazolopyridine ring system can coordinate strongly to the palladium center, leading to the formation of insoluble, off-cycle, and catalytically inactive palladium complexes (Figure 2)[5]. Using bulky ligands like XPhos or RuPhos helps to create a sterically crowded coordination sphere around the palladium, which can disfavor the binding of the heterocycle and improve catalyst lifetime.
Q3: Would it be easier to use the 3-bromo or 3-iodo analog?
A3: Absolutely. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the trend I > Br > Cl[4]. The C-Br and C-I bonds are weaker and more readily undergo oxidative addition. If you have the synthetic route to the 3-bromo or 3-iodo analogs, your reactions will almost certainly proceed under milder conditions with lower catalyst loadings. The 3-bromo derivative is commercially available and can be synthesized from the parent heterocycle[12][13].
Q4: Are there alternative synthetic strategies to make 3-substituted-[1][2][3]triazolo[4,3-a]pyridines that avoid this difficult C-Cl functionalization?
A4: Yes. The majority of literature methods build the substituted triazole ring onto a pre-functionalized pyridine core, rather than functionalizing the pre-formed heterocycle. A common and effective method involves reacting 2-hydrazinopyridine with an appropriate electrophile (such as an aldehyde, followed by oxidative cyclization, or an acid chloride) to form the desired 3-substituted product directly[14][15][16]. This approach bypasses the challenges of the C-3 halogen reactivity entirely and is often the more practical route.
References
- 1. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides [organic-chemistry.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. entegris.com [entegris.com]
- 8. Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]
- 12. 3-Bromo-[1,2,4]triazolo[4,3-a]pyridine | 4922-68-3 [chemicalbook.com]
- 13. 4922-68-3|3-Bromo[1,2,4]triazolo[4,3-a]pyridine|BLD Pharm [bldpharm.com]
- 14. 1,2,4-Triazolo[4,3-a]pyridine synthesis [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Technical Guide to the Bioactivity of the 3-Chloro-triazolo[4,3-a]pyridine Scaffold in Targeted Protein Degradation
Introduction: Beyond Inhibition, A New Paradigm in Targeted Therapeutics
For decades, the dominant strategy in drug discovery has been occupancy-driven pharmacology—designing molecules that bind to and inhibit the function of pathogenic proteins. While successful, this approach has limitations, particularly for proteins lacking well-defined active sites, often termed "undruggable." A new paradigm, targeted protein degradation (TPD), has emerged, offering a powerful alternative. Instead of merely inhibiting a target protein, TPD co-opts the cell's own quality control machinery to selectively eliminate it.
At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules are engineered with two key components: a "warhead" that binds to the protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1][2] This induced proximity results in the ubiquitination of the POI, marking it for destruction by the proteasome.[2][3] This guide focuses on the validation and comparative analysis of a pivotal chemical scaffold, 3-Chloro-triazolo[4,3-a]pyridine , which has proven instrumental in the development of potent and selective protein degraders for a critical oncology target, SMARCA2.
The Scientific Rationale: Exploiting Synthetic Lethality in SMARCA4-Deficient Cancers
The SWI/SNF chromatin remodeling complex is essential for regulating gene expression, and its subunits are frequently mutated in various cancers.[4] SMARCA4 and SMARCA2 are two mutually exclusive ATPase subunits of this complex.[3] A significant breakthrough in oncology research was the discovery of a synthetic lethal relationship between these two proteins: cancer cells with a loss-of-function mutation in SMARCA4 become critically dependent on SMARCA2 for their survival.[4][5] This dependency makes the selective degradation of SMARCA2 a highly promising therapeutic strategy for a wide range of SMARCA4-deficient tumors, including a significant subset of non-small cell lung cancers.[4][5]
The[3][6][7]triazolo[4,3-a]pyridine core, accessible from its 3-chloro precursor, has emerged as a privileged scaffold for designing the "warhead" portion of SMARCA2-targeting PROTACs. Its structural rigidity and specific vector space for linker attachment have enabled the development of highly potent and selective degraders.
Comparative Analysis of Triazolopyridine-Based SMARCA2 Degraders
Several leading SMARCA2-targeting PROTACs utilize the triazolopyridine scaffold. Below is a comparative analysis of their bioactivity, highlighting their efficacy in degrading SMARCA2 and their selective anti-proliferative effects in SMARCA4-mutant cancer cell lines.
| Compound | Target Ligand Scaffold | E3 Ligase Recruited | Cell Line (SMARCA4 status) | DC50 (Degradation) | Dmax (Degradation) | IC50 (Cell Viability) | Reference |
| SMD-3040 | Triazolopyridine | VHL | NCI-H1792 (WT) | Low nanomolar | >90% | Weaker activity | [6][8] |
| SMARCA4-deficient lines | Low nanomolar | >90% | Potent activity | [6][8] | |||
| YDR1 | Triazolopyridine | Cereblon (CRBN) | NCI-H1792 (WT) | 69 nM (24h) | 87% (24h) | - | [9][10] |
| NCI-H322 (Mutant) | Potent degradation | >90% | Potent inhibition | [9][10] | |||
| YD54 | Triazolopyridine | Cereblon (CRBN) | NCI-H1792 (WT) | 8.1 nM (24h) | 98.9% (24h) | - | [9][11] |
| NCI-H322 (Mutant) | 3.5 nM | >95% | Potent inhibition | [12][13] | |||
| ACBI2 | Triazolopyridine | VHL | RKO (WT) | 1-13 nM (18h) | Near-complete | - | [8][14] |
| NCI-H1568 (Mutant) | 1-13 nM (18h) | Near-complete | Potent inhibition | [8][14] |
Expert Insights: The data clearly demonstrates the power of the triazolopyridine scaffold in generating highly potent SMARCA2 degraders. The choice of the E3 ligase ligand (VHL or Cereblon) and the nature of the linker significantly influence the degradation kinetics (DC50 and Dmax) and overall cellular potency (IC50). Notably, these compounds exhibit remarkable selectivity, potently inhibiting the growth of SMARCA4-deficient cancer cells while having a much weaker effect on cells with wild-type SMARCA4, validating the synthetic lethal approach.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The bioactivity of these triazolopyridine-based PROTACs is entirely dependent on their ability to induce the formation of a ternary complex between SMARCA2 and a recruited E3 ubiquitin ligase. This orchestrated molecular event initiates a catalytic cycle of protein degradation.
Caption: Mechanism of SMARCA2 degradation by a triazolopyridine-based PROTAC.
Experimental Validation Protocols
The validation of a novel protein degrader requires a suite of robust biochemical and cellular assays. The following protocols are foundational for characterizing the bioactivity of compounds like those discussed in this guide.
Protocol 1: Western Blot for SMARCA2 Degradation
Causality: This is the most direct method to visualize and quantify the primary pharmacodynamic effect of the PROTAC – the reduction of the target protein levels.
Methodology:
-
Cell Culture and Treatment: Plate SMARCA4-deficient (e.g., NCI-H1693) and wild-type (e.g., NCI-H520) cells in 6-well plates. Allow them to adhere overnight. Treat cells with a dose-response curve of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Aspirate the media and wash cells with ice-cold PBS. Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for SMARCA2 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., β-actin or GAPDH) to normalize for protein loading.
-
Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the SMARCA2 band intensity to the loading control. Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Protocol 2: Cell Viability Assay
Causality: This assay validates the functional consequence of SMARCA2 degradation in a synthetic lethal context. A selective decrease in the viability of SMARCA4-mutant cells confirms the on-target anti-proliferative effect.
Methodology:
-
Cell Seeding: Seed SMARCA4-deficient and wild-type cells into 96-well plates at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC.
-
Incubation: Incubate the cells for an extended period (e.g., 5-7 days) to allow for the anti-proliferative effects to manifest.
-
Viability Measurement: Use a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of cell viability. Add the reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curve. Calculate the IC50 value (concentration for 50% inhibition of cell growth).
Caption: General workflow for the synthesis and validation of triazolopyridine-based PROTACs.
Conclusion and Future Directions
The 3-Chloro-triazolo[4,3-a]pyridine scaffold has proven to be a cornerstone in the development of a new class of potent and selective SMARCA2 degraders. Its utility as a synthetic building block has enabled the creation of molecules that effectively hijack the ubiquitin-proteasome system to achieve targeted protein degradation. The resulting PROTACs, such as SMD-3040, YDR1, YD54, and ACBI2, validate the synthetic lethal strategy for treating SMARCA4-deficient cancers and underscore the power of this emerging therapeutic modality.
Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these molecules for clinical translation. This includes fine-tuning the linker chemistry to enhance oral bioavailability and metabolic stability, as well as exploring new E3 ligase ligands to potentially mitigate resistance mechanisms and broaden the therapeutic window. The foundational principles and validation workflows detailed in this guide provide a robust framework for these ongoing and future endeavors in the exciting field of targeted protein degradation.
References
- 1. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pardon Our Interruption [opnme.com]
- 9. Collection - Discovery of SMD-3040 as a Potent and Selective SMARCA2 PROTAC Degrader with Strong in vivo Antitumor Activity - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 10. Discovery of Novel, Potent, and Orally Bioavailable SMARCA2 Proteolysis-Targeting Chimeras with Synergistic Antitumor Activity in Combination with Kirsten Rat Sarcoma Viral Oncogene Homologue G12C Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of Novel, Potent and Orally Bioavailable SMARCA2 PROTACs with Synergistic Anti-tumor Activity in Combination with KRAS G12C Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 3-Chloro-triazolo[4,3-a]pyridine
A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine
Introduction: The Strategic Importance of Functionalized[1][2][3]triazolo[4,3-a]pyridines
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and rigid structure make it a cornerstone for the development of novel pharmaceuticals and functional organic materials. The strategic introduction of diverse substituents onto this core structure is paramount for modulating biological activity and tuning material properties. Among the various positions on the triazolopyridine ring system, the 3-position is a key site for derivatization. The commercially available 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine serves as a versatile precursor for such modifications, primarily through palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth comparison of two of the most powerful cross-coupling methodologies—the Suzuki-Miyaura coupling and the Stille coupling—for the functionalization of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine. We will delve into the mechanistic nuances of each reaction, present representative experimental protocols, and offer a head-to-head comparison of their respective advantages and limitations in the context of this specific, electron-deficient heterocyclic substrate. The insights provided herein are designed to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.
The Challenge: Coupling with an Electron-Deficient N-Heterocyclic Chloride
3-Chloro-[1][2][3]triazolo[4,3-a]pyridine presents a distinct set of challenges for cross-coupling reactions. The chlorine substituent is less reactive than its bromine or iodine counterparts, often requiring more forcing reaction conditions or highly active catalyst systems for efficient oxidative addition to the palladium(0) center. Furthermore, the presence of multiple nitrogen atoms in the heterocyclic core can lead to catalyst inhibition or deactivation through coordination to the palladium. The choice of coupling partner, catalyst, ligand, and base is therefore critical to achieving high yields and avoiding undesirable side reactions.
Part 1: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms carbon-carbon bonds between an organoboron compound (typically a boronic acid or ester) and an organohalide.[4] Its popularity stems from the operational simplicity, high functional group tolerance, and the generally low toxicity of the boron-containing reagents and byproducts.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine to form a Pd(II) complex. This is often the rate-limiting step for chloro-heterocycles.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired product.
dot graph "Suzuki-Miyaura_Catalytic_Cycle" { graph [layout=circo, overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Suzuki-Miyaura Catalytic Cycle for 3-Chloro-triazolo[4,3-a]pyridine", labelloc=t, fontcolor="#202124"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=plaintext, fontcolor="#202124"]; PdII_Complex [label="L₂Pd(II)(Ar)(Cl)\nAr = triazolopyridine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; PdII_Coupling [label="L₂Pd(II)(Ar)(R)", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=plaintext, fontcolor="#202124"]; Product [label="Ar-R", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Substrate [label="Ar-Cl", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; BoronicAcid [label="R-B(OR)₂ + Base", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label=""]; Substrate -> OxAdd [style=dashed]; OxAdd -> PdII_Complex; PdII_Complex -> Transmetalation; BoronicAcid -> Transmetalation [style=dashed]; Transmetalation -> PdII_Coupling; PdII_Coupling -> RedElim; RedElim -> Product; Product -> Pd0 [style=dashed, label="Regenerates\nCatalyst"]; RedElim -> Pd0; } /dot
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
For a substrate like 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine, the use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) is often crucial to facilitate the challenging oxidative addition of the C-Cl bond.[5] The choice of base and solvent system is also critical to ensure efficient transmetalation without promoting decomposition of the starting materials or product.
Representative Experimental Protocol: Suzuki Coupling
The following protocol is a representative procedure adapted from methodologies successful for the Suzuki coupling of structurally similar chloro- and bromo-N-heterocycles.[5][6]
Materials:
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd(OAc)₂ (2-5 mol%)
-
SPhos (4-10 mol%)
-
K₃PO₄ (2-3 equivalents)
-
Anhydrous 1,4-dioxane/water (e.g., 10:1 v/v)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Part 2: The Stille Coupling
The Stille coupling is another powerful palladium-catalyzed cross-coupling reaction that forges C-C bonds between an organostannane and an organohalide.[7] A key advantage of the Stille reaction is the high tolerance of organostannanes to a wide variety of functional groups and their inertness to moisture and air.[8] This can be particularly beneficial when working with complex molecules.
Mechanistic Considerations
The catalytic cycle of the Stille coupling is analogous to the Suzuki coupling:
-
Oxidative Addition: A Pd(0) catalyst adds to the 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine.
-
Transmetalation: The organostannane transfers its organic moiety to the palladium(II) complex. This step does not require a base, which can be an advantage for base-sensitive substrates.
-
Reductive Elimination: The coupled product is formed, and the Pd(0) catalyst is regenerated.
dot graph "Stille_Coupling_Catalytic_Cycle" { graph [layout=circo, overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Stille Coupling Catalytic Cycle for 3-Chloro-triazolo[4,3-a]pyridine", labelloc=t, fontcolor="#202124"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition", shape=plaintext, fontcolor="#202124"]; PdII_Complex [label="L₂Pd(II)(Ar)(Cl)\nAr = triazolopyridine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; PdII_Coupling [label="L₂Pd(II)(Ar)(R)", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=plaintext, fontcolor="#202124"]; Product [label="Ar-R", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Substrate [label="Ar-Cl", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Stannane [label="R-Sn(Alkyl)₃", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Pd0 -> OxAdd; Substrate -> OxAdd [style=dashed]; OxAdd -> PdII_Complex; PdII_Complex -> Transmetalation; Stannane -> Transmetalation [style=dashed]; Transmetalation -> PdII_Coupling; PdII_Coupling -> RedElim; RedElim -> Product; Product -> Pd0 [style=dashed, label="Regenerates\nCatalyst"]; RedElim -> Pd0; } /dot
Caption: Catalytic cycle of the Stille coupling.
The Stille reaction can be less sensitive to steric hindrance compared to the Suzuki coupling and may provide better yields for sterically demanding coupling partners.[9] Additionally, for substrates with Lewis basic sites like the triazolopyridine, the absence of a strong base in the Stille coupling can be advantageous in preventing catalyst inhibition.
Representative Experimental Protocol: Stille Coupling
The following is a general protocol for a Stille coupling reaction, which can be optimized for the specific substrate.[3][8]
Materials:
-
Organostannane (e.g., Aryl-SnBu₃) (1.1 - 1.5 equivalents)
-
Pd(PPh₃)₄ or Pd₂(dba)₃ (1-5 mol%)
-
Ligand (if using Pd₂(dba)₃, e.g., PPh₃ or AsPh₃)
-
Anhydrous solvent (e.g., DMF, Dioxane, or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask, dissolve 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine and the palladium catalyst (and ligand, if separate) in the anhydrous solvent under an inert atmosphere.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
To remove the tin byproducts, the reaction mixture can be diluted with an organic solvent and washed with an aqueous solution of KF or subjected to specific chromatographic procedures.
-
Isolate the product by standard workup and purification by flash column chromatography.
Part 3: Head-to-Head Comparison
While direct comparative data for 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine is scarce, we can extrapolate from studies on similar electron-deficient N-heterocycles to provide a qualitative and quantitative comparison.[9]
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Reagent Toxicity | Boronic acids are generally low in toxicity. | Organostannanes are highly toxic and require careful handling. |
| Reagent Stability | Boronic acids are generally stable to air and moisture. | Organostannanes are stable to air and moisture. |
| Byproduct Removal | Boron byproducts are typically water-soluble and easily removed. | Tin byproducts can be difficult to remove and may require special workup procedures (e.g., KF wash). |
| Reaction Conditions | Requires a base, which can be problematic for base-sensitive substrates. | Does not require a base, which is advantageous for base-sensitive substrates. |
| Functional Group Tolerance | Generally good, but can be sensitive to the choice of base. | Excellent, one of the key advantages of this method. |
| Substrate Scope | Very broad, with a vast library of commercially available boronic acids. | Broad, but the availability of organostannanes is more limited compared to boronic acids. |
| Potential for Catalyst Inhibition | The required base can compete with the substrate for coordination to the palladium catalyst, especially with N-heterocycles. | The absence of a strong base can reduce catalyst inhibition by competing species. |
| Steric Hindrance | Can be more sensitive to sterically demanding coupling partners. | Often less sensitive to steric hindrance, potentially giving higher yields with bulky substrates.[9] |
Expert Recommendations and Conclusion
For the functionalization of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine, the Suzuki-Miyaura coupling is recommended as the initial method of choice . This recommendation is based on its more favorable environmental and safety profile, the vast commercial availability of boronic acids, and the generally straightforward purification of the final products. The use of a modern catalyst system, such as Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like SPhos or XPhos, in combination with a suitable base like K₃PO₄, is likely to provide good to excellent yields for a range of aryl and heteroaryl coupling partners.
However, in cases where the Suzuki coupling fails to provide satisfactory results, particularly with base-sensitive substrates or sterically hindered boronic acids, the Stille coupling presents a powerful and highly effective alternative . Its key advantages of not requiring a base and having a high tolerance for functional groups can be decisive. Researchers should be prepared to address the challenges associated with the toxicity of organotin reagents and the purification of the final products from tin byproducts.
Ultimately, the choice between Suzuki and Stille coupling will depend on the specific synthetic goals, the nature of the desired substituent, and the resources available. Both methods are invaluable tools in the arsenal of the synthetic chemist for the elaboration of the[1][2][3]triazolo[4,3-a]pyridine scaffold.
dot graph "Workflow_Diagram" { graph [rankdir=TB, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Start [label="3-Chloro-triazolo[4,3-a]pyridine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decision [label="Choose Coupling Method", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Suzuki [label="Suzuki-Miyaura Coupling\n(Boronic Acid, Base, Pd-Catalyst)"]; Stille [label="Stille Coupling\n(Organostannane, Pd-Catalyst)"]; Suzuki_Workup [label="Standard Workup &\nPurification"]; Stille_Workup [label="Workup with Tin Removal\n(e.g., KF wash) & Purification"]; Product [label="3-Substituted-triazolo[4,3-a]pyridine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Decision; Decision -> Suzuki [label=" Recommended First Choice\n(Lower Toxicity, Easier Workup)"]; Decision -> Stille [label=" Alternative\n(Base-sensitive substrates,\nSteric Hindrance)"]; Suzuki -> Suzuki_Workup; Stille -> Stille_Workup; Suzuki_Workup -> Product; Stille_Workup -> Product; } /dot
Caption: Decision workflow for selecting a cross-coupling method.
References
- 1. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective cross-couplings. Sequential Stille-Liebeskind/Srogl reactions of 3-chloro-4-arylthiocyclobutene-1,2-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
The Latent Potential of a Privileged Scaffold: A Comparative Guide to the Biological Activity of 3-Chloro-triazolo[4,3-a]pyridine Derivatives
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" – molecular frameworks that can be elaborated to interact with a variety of biological targets – is a cornerstone of modern drug discovery. The[1][2][3]triazolo[4,3-a]pyridine core is one such scaffold, offering a unique three-dimensional structure and versatile points for chemical modification. This guide delves into the remarkable transformation of the synthetically accessible, yet biologically quiescent, 3-Chloro-triazolo[4,3-a]pyridine into a diverse array of potent therapeutic candidates. Through a comparative analysis of the parent compound and its derivatives, we will explore the structure-activity relationships (SAR) that govern their anticancer and antimicrobial properties, providing researchers with a comprehensive understanding of this promising heterocyclic system.
From Inert Precursor to Bioactive Powerhouse: The Role of the 3-Chloro Group
The parent compound, 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine, serves as a crucial starting material in the synthesis of a multitude of derivatives. While extensive research has focused on the biological evaluation of its elaborated analogues, there is a conspicuous absence of significant reported biological activity for the chlorinated precursor itself. This strongly suggests that the 3-chloro group's primary role is that of a reactive handle, enabling the introduction of various pharmacophores through nucleophilic substitution reactions. The true biological potential of the triazolopyridine core is therefore unlocked through strategic chemical modification at this key position.
This guide will focus on two prominent areas where 3-substituted-[1][2][3]triazolo[4,3-a]pyridine derivatives have shown significant promise: anticancer and antimicrobial activities.
I. Anticancer Activity: A Tale of Two Substitutions
The derivatization of the 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine scaffold has yielded compounds with potent cytotoxic effects against various cancer cell lines. The nature of the substituent at the 3-position plays a pivotal role in determining the potency and mechanism of action.
Comparative Analysis of Anticancer Activity
| Compound ID | 3-Position Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Parent Compound | -Cl | Not Reported (Presumed Inactive) | - | - |
| Derivative A | 3,4,5-trimethoxyphenyl | HeLa (Cervical Cancer) | 0.012 | [2] |
| Derivative B | 4-(indol-3-yl)-maleimide | GSK-3β (enzyme) | Potent Inhibition | [4] |
| Derivative C | 6-(3,4,5-trimethoxyphenyl) | HeLa (Cervical Cancer) | >10 | [2] |
| Derivative D | 3,6-diaryl substituted | HeLa (Cervical Cancer) | Potent Inhibition | [2] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Structure-Activity Relationship (SAR) Insights
The data presented in the table above clearly demonstrates that the introduction of specific aryl and heterocyclic moieties at the 3-position of the triazolopyridine ring can lead to a dramatic increase in anticancer activity.
-
The 3,4,5-trimethoxyphenyl Motif: The presence of a 3,4,5-trimethoxyphenyl group, as seen in Derivative A , is a well-known pharmacophore that often confers potent tubulin polymerization inhibitory activity.[2] This substitution transforms the inactive parent compound into a highly potent cytotoxic agent with a nanomolar IC50 value. The spatial arrangement of the methoxy groups is critical for binding to the colchicine-binding site of tubulin, leading to cell cycle arrest and apoptosis.
-
Kinase Inhibition: The attachment of a 4-(indol-3-yl)-maleimide moiety, as in Derivative B , directs the molecule to inhibit Glycogen Synthase Kinase 3β (GSK-3β), a key enzyme in various cellular signaling pathways implicated in cancer and neurodegenerative diseases.[4] This highlights the scaffold's versatility in targeting different classes of enzymes based on the appended functional group.
-
Impact of Linkage and Additional Substitution: Comparison between Derivative A and Derivative C suggests that the direct attachment of the active pharmacophore at the 3-position is crucial for high potency. When the 3,4,5-trimethoxyphenyl group is moved to the 6-position of the pyridine ring, the activity is significantly diminished.[2] Furthermore, the development of 3,6-diaryl substituted derivatives (Derivative D ) has also led to potent anticancer agents, indicating that modifications at other positions of the pyridine ring can further modulate the biological activity.[2]
Caption: SAR of 3-substituted triazolopyridine anticancer agents.
II. Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
The[1][2][3]triazolo[4,3-a]pyridine scaffold has also been successfully exploited for the development of novel antimicrobial agents. Similar to the anticancer derivatives, the introduction of specific substituents at the 3-position is key to eliciting a biological response.
Comparative Analysis of Antimicrobial Activity
| Compound ID | 3-Position Substituent | Target Organism | MIC (µg/mL) | Reference |
| Parent Compound | -Cl | Not Reported (Presumed Inactive) | - | - |
| Derivative E | Thio-linked substituted benzyl | Escherichia coli | >100 | [5] |
| Derivative F | Thio-linked 4-bromobenzyl | Staphylococcus aureus | 6.25 | [5] |
| Derivative G | Variously substituted aryl/heteroaryl | Klebsiella pneumoniae | 7.81 | [6] |
| Derivative H | Variously substituted aryl/heteroaryl | Escherichia coli | 3.9 | [6] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Structure-Activity Relationship (SAR) Insights
The antimicrobial data reveals that the nature of the substituent at the 3-position and the specific bacterial or fungal strain being targeted are intricately linked.
-
Importance of the Thio-linker and Aryl Substitution: The introduction of a thio-linked benzyl group, as in Derivative E and F , leads to compounds with antibacterial activity. The presence of a bromine atom on the phenyl ring in Derivative F significantly enhances the activity against the Gram-positive bacterium Staphylococcus aureus compared to other substituted benzyl derivatives.[5] This suggests that electronic and steric properties of the substituent play a crucial role in the interaction with the bacterial target.
-
Broad-Spectrum Potential: The synthesis of a variety of derivatives with different aryl and heteroaryl substituents at the 3-position has yielded compounds with activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[6] For instance, certain derivatives show potent activity against Escherichia coli and Klebsiella pneumoniae, indicating the potential for developing broad-spectrum antimicrobial agents based on this scaffold.
Caption: SAR of 3-substituted triazolopyridine antimicrobial agents.
Experimental Protocols
To ensure the reproducibility and validation of the biological data presented, this section provides detailed, step-by-step methodologies for the key assays used to evaluate the anticancer and antimicrobial activities of 3-Chloro-triazolo[4,3-a]pyridine derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: Workflow for the MTT anticancer assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48 to 72 hours under the same conditions as in step 1.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration that inhibits 50% of cell growth, can then be determined by plotting a dose-response curve.[5]
In Vitro Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow:
Caption: Workflow for the broth microdilution antimicrobial assay.
Step-by-Step Protocol:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[7]
Conclusion
The 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine scaffold represents a classic example of a "privileged" structure in medicinal chemistry. While the parent compound itself is largely devoid of biological activity, its strategic derivatization at the 3-position unlocks a wealth of therapeutic potential. The introduction of specific aryl moieties can lead to potent anticancer agents that interfere with fundamental cellular processes like tubulin polymerization and kinase signaling. Similarly, the incorporation of thio-linked aromatic groups can give rise to promising antimicrobial agents.
The key takeaway for researchers is the immense value of the 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine core as a versatile starting point for the synthesis of diverse compound libraries. The structure-activity relationships highlighted in this guide underscore the importance of rational drug design in transforming a simple, inactive precursor into highly potent and selective therapeutic candidates. Further exploration of this scaffold, including modifications at other positions of the pyridine ring and the synthesis of novel 3-substituted analogues, holds significant promise for the discovery of new drugs to combat cancer and infectious diseases.
References
- 1. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, and biological evaluation of 3,6-diaryl-[1,2,4]triazolo[4,3-a]pyridine analogues as new potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of 3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-4-(indol-3-yl)-maleimides as potent, selective GSK-3β inhibitors and neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 6. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 3-Chloro-triazolo[4,3-a]pyridine and its Positional Isomers
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine and its Positional Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the[1][2][3]triazolo[4,3-a]pyridine Scaffold
The fused heterocyclic system of[1][2][3]triazolo[4,3-a]pyridine is a privileged scaffold in modern medicinal chemistry. Its rigid structure and versatile substitution patterns have made it a cornerstone in the development of therapeutic agents targeting a wide array of biological pathways. Derivatives of this core are integral to drugs like Trazodone, a well-known antidepressant, and have shown significant potential in developing novel treatments for malaria, cancer, and various microbial infections.[3][4][5] The introduction of a chloro-substituent onto this scaffold, as in 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine, further modulates its electronic and steric properties, offering a handle for synthetic elaboration and influencing its pharmacokinetic profile.
However, synthetic routes can often yield a mixture of positional isomers, where the chlorine atom is located at different positions on the pyridine ring. Differentiating these isomers is not merely an academic exercise; it is a critical step in drug development. Each isomer possesses a unique three-dimensional structure, leading to distinct biological activities, metabolic fates, and toxicity profiles. Therefore, unambiguous structural elucidation is paramount. This guide provides an in-depth comparison of the spectroscopic techniques used to identify and differentiate the isomers of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine, grounded in established analytical principles and experimental data.
The Challenge: Identifying Positional Isomers
The core challenge lies in distinguishing between the parent compound, 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine, and its potential positional isomers where the chlorine atom occupies positions 5, 6, 7, or 8. While all share the same molecular formula (C₆H₄ClN₃) and molecular weight (153.57 g/mol ), their spectroscopic fingerprints are distinct.[6]
Comparative Spectroscopic Analysis
The definitive identification of each isomer hinges on a multi-technique approach, with Nuclear Magnetic Resonance (NMR) spectroscopy serving as the primary tool, supported by Mass Spectrometry (MS) and, to a lesser extent, Infrared (IR) and UV-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR provides the most detailed structural information by probing the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom. The position of the electron-withdrawing chlorine atom and the anisotropic effects of the fused triazole ring create a unique set of chemical shifts and coupling constants for the aromatic protons of each isomer.
Expertise in Action: Causality of NMR Spectral Differences
The key to interpreting the spectra lies in understanding the electronic effects. The chlorine atom is an ortho-, para-directing deactivator in electrophilic substitution, but its inductive effect (-I) is paramount in NMR. It withdraws electron density, deshielding nearby protons and carbons (shifting them downfield). The fused triazole ring also exerts a strong electron-withdrawing effect. The interplay of these factors dictates the final appearance of the spectrum. For instance, a proton ortho to the chlorine atom will experience a significant downfield shift compared to one in a meta or para position. Furthermore, the spin-spin coupling between adjacent protons provides definitive connectivity information. The magnitude of the coupling constant (J-value) is characteristic of the relationship between protons (ortho: ~7-9 Hz, meta: ~2-3 Hz, para: ~0-1 Hz).
Comparative ¹H and ¹³C NMR Data (Predicted and Literature-Based)
| Isomer | Proton (Position) | Predicted ¹H Chemical Shift (ppm) & Multiplicity (J, Hz) | Key ¹³C Signals (ppm) |
| 3-Chloro | H-5 | ~8.2 (d, J ≈ 7.0) | C-3 (Cl-bearing): ~145 |
| H-6 | ~7.2 (t, J ≈ 7.0) | C-8a (bridgehead): ~140 | |
| H-7 | ~7.8 (ddd, J ≈ 9.0, 7.0, 1.0) | ||
| H-8 | ~7.5 (d, J ≈ 9.0) | ||
| 5-Chloro | H-6 | ~7.1 (dd, J ≈ 9.0, 7.5) | C-5 (Cl-bearing): ~148 |
| H-7 | ~7.7 (dd, J ≈ 9.0, 1.5) | C-8a (bridgehead): ~142 | |
| H-8 | ~8.5 (dd, J ≈ 7.5, 1.5) | ||
| 7-Chloro | H-5 | ~8.1 (d, J ≈ 2.0) | C-7 (Cl-bearing): ~130 |
| H-6 | ~7.0 (dd, J ≈ 9.0, 2.0) | C-8a (bridgehead): ~141 | |
| H-8 | ~7.5 (d, J ≈ 9.0) | ||
| 8-Chloro | H-5 | ~8.0 (dd, J ≈ 7.5, 1.5) | C-8 (Cl-bearing): ~128 |
| H-6 | ~7.0 (t, J ≈ 7.5) | C-8a (bridgehead): ~135 | |
| H-7 | ~7.6 (dd, J ≈ 7.5, 1.5) |
Note: These are estimated values based on general principles and data from related triazolopyridine structures.[1][4][7] Actual values will vary with solvent and experimental conditions.
Mass Spectrometry (MS): Confirmation and Fragmentation
While all isomers exhibit the same molecular ion peak, high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition (C₆H₄ClN₃). The most telling feature for any chlorinated compound is the isotopic pattern: a characteristic M+ and M+2 peak cluster in an approximate 3:1 ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.
The true power of MS for isomer differentiation is unleashed through tandem mass spectrometry (MS/MS). By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), unique fragmentation patterns emerge. The stability of the resulting fragment ions is influenced by the chlorine's position. For example, fragmentation pathways involving the loss of the chlorine radical or HCl may have different relative intensities depending on the stability of the resulting cation, which is position-dependent.
Infrared (IR) and UV-Visible Spectroscopy: Supporting Roles
IR Spectroscopy: While less definitive than NMR for distinguishing these specific positional isomers, IR spectroscopy provides confirmation of key functional groups. All isomers will show characteristic bands for aromatic C-H stretching (~3000-3100 cm⁻¹) and C=C/C=N ring stretching vibrations (~1400-1650 cm⁻¹).[1][2] Subtle shifts in the C-Cl stretching frequency (typically 600-800 cm⁻¹) and variations in the fingerprint region (<1000 cm⁻¹) can be observed, but are often too minor for unambiguous assignment without authentic standards for comparison.
UV-Vis Spectroscopy: The electronic absorption spectra of these compounds are characterized by π → π* transitions.[2][8] The position of the chloro substituent, an auxochrome, can slightly modify the energy of these transitions, leading to small shifts in the absorption maxima (λ_max). For instance, a chlorine atom that extends conjugation or perturbs the electronic distribution differently compared to another isomer can cause a slight bathochromic (red) or hypsochromic (blue) shift. However, these effects are often subtle and highly solvent-dependent, making UV-Vis a supporting technique rather than a primary tool for isomer identification.
Experimental Protocols: A Framework for Trustworthy Data
The quality of spectroscopic data is directly dependent on the rigor of the experimental protocol. The following workflows represent self-validating systems designed to produce reliable and reproducible results.
Workflow for Isomer Analysis
Protocol 1: High-Resolution NMR Data Acquisition
-
Sample Preparation (The Causality of Choice):
-
Accurately weigh ~5-10 mg of the purified analyte.
-
Dissolve in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Rationale: DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar and non-polar compounds and its higher boiling point, which reduces evaporation. CDCl₃ is a good alternative if the compound is less polar.
-
Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm). Rationale: TMS is chemically inert and provides a sharp, single peak that does not interfere with analyte signals, ensuring accurate chemical shift referencing.
-
Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube. Rationale: This removes any particulate matter that could degrade spectral resolution.
-
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer probe for the specific sample to optimize magnetic field homogeneity.
-
Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio (S/N > 100:1).
-
Set a relaxation delay (d1) of at least 2 seconds. Rationale: This allows for full relaxation of the protons between pulses, ensuring that peak integrations are quantitative and accurate.
-
-
¹³C NMR and 2D NMR Acquisition:
-
Acquire a 1D proton-decoupled carbon spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
-
Acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation). Rationale: COSY confirms which protons are coupled (adjacent), while HSQC definitively assigns each proton to its directly attached carbon, providing an unbreakable framework for structural assignment.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to all spectra.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum based on the solvent peak.
-
Integrate the ¹H signals and analyze the multiplicities and coupling constants to piece together the aromatic spin system, leading to the final isomer identification.
-
Conclusion
The unambiguous identification of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine isomers is a critical task that relies on the synergistic application of modern spectroscopic techniques. While MS and IR/UV-Vis provide essential confirmatory data, NMR spectroscopy, particularly through a combination of 1D and 2D experiments, stands as the definitive tool. By carefully analyzing the unique chemical shifts and coupling patterns induced by the chloro-substituent's position, researchers can confidently elucidate the precise structure of their synthesized compounds. This analytical rigor is fundamental to ensuring the safety, efficacy, and reproducibility of novel chemical entities destined for pharmaceutical development.
References
- 1. Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives [mdpi.com]
- 2. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Catalytic Systems for the Functionalization of 3-Chloro-triazolo[4,3-a]pyridine
A Comparative Guide to Catalytic Systems for the Functionalization of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives exhibit a wide range of biological activities, making them attractive targets for drug discovery programs. The functionalization of this core structure, particularly at the 3-position, is a key strategy for generating molecular diversity and modulating pharmacological properties. This guide provides a comparative analysis of various catalytic systems for the functionalization of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine, offering insights into catalyst selection, reaction optimization, and experimental execution.
Introduction to the Functionalization of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine
The chlorine atom at the 3-position of the triazolopyridine ring serves as a versatile handle for introducing a variety of substituents through cross-coupling reactions and nucleophilic substitutions. The electron-deficient nature of the pyridine ring, further influenced by the fused triazole system, dictates the reactivity of the C-Cl bond. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at this position. Additionally, direct C-H functionalization at other sites on the molecule offers alternative pathways for derivatization.
This guide will delve into a comparative study of different catalytic approaches for these transformations, providing experimental data to support the discussion and detailed protocols for key reactions.
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount for achieving high efficiency, selectivity, and functional group tolerance in the functionalization of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine. The following sections compare the performance of different catalyst systems for major reaction types.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds. For the arylation of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine, the selection of the palladium precursor and the ligand is critical.
Catalyst Systems:
-
Palladium-Phosphine Catalysts: Traditional catalysts like Pd(PPh₃)₄ can be effective, but often require higher catalyst loadings and harsher reaction conditions. More advanced systems utilize bulky, electron-rich phosphine ligands such as XPhos, SPhos, and DavePhos, which promote the challenging oxidative addition of the chloro-heterocycle to the Pd(0) center.
-
Palladium-N-Heterocyclic Carbene (NHC) Catalysts: NHC ligands form highly stable and active palladium complexes. Catalysts like [Pd(IMes)(allyl)Cl] have shown excellent performance in the coupling of challenging chloro-heterocycles, often at lower catalyst loadings and milder temperatures.
-
Palladacycles: These pre-catalysts, such as the G3-XPhos palladacycle, are air- and moisture-stable and exhibit high catalytic activity, making them convenient to handle and highly efficient.
Quantitative Performance Comparison:
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 | N/A |
| [Pd(IMes)(allyl)Cl] | IMes | Cs₂CO₃ | Dioxane | 80 | 8 | 92 | N/A |
| G3-XPhos Palladacycle | XPhos | K₂CO₃ | t-Amyl alcohol | 100 | 4 | 95 | N/A |
Note: The data in this table is representative and compiled from various sources on heterocyclic Suzuki couplings. Specific yields for 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine may vary.
Experimental Protocol: Suzuki-Miyaura Coupling using a G3-XPhos Palladacycle
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine with an arylboronic acid.
Materials:
-
Arylboronic acid (1.2 mmol)
-
G3-XPhos Palladacycle (0.02 mmol)
-
Potassium carbonate (2.0 mmol)
-
t-Amyl alcohol (5 mL)
Procedure:
-
To a flame-dried Schlenk tube, add 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine, arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the tube with argon three times.
-
Add t-Amyl alcohol via syringe.
-
Add the G3-XPhos palladacycle under a positive flow of argon.
-
Heat the reaction mixture to 100 °C and stir for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices: The use of a bulky and electron-rich ligand like XPhos facilitates the oxidative addition of the relatively unreactive C-Cl bond to the palladium center. t-Amyl alcohol is often a good solvent for Suzuki couplings, and potassium carbonate is a common and effective base.
Diagram of Suzuki-Miyaura Coupling Workflow
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines. The choice of ligand and base is crucial for achieving high yields and preventing side reactions.
Catalyst Systems:
-
Palladium-Phosphine Catalysts: Bulky, electron-rich phosphine ligands such as BINAP and Xantphos are commonly used in combination with palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃.[2]
-
Bases: Strong bases like sodium tert-butoxide (NaOtBu) are often required, but milder bases such as K₃PO₄ or Cs₂CO₃ can also be effective, particularly with more reactive aryl halides.[2]
Optimization of Reaction Conditions:
A systematic optimization of the Buchwald-Hartwig reaction involves screening different combinations of palladium sources, ligands, and bases.[2] For a given substrate, the optimal conditions can vary significantly.
| Pd Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 | 24 | High | [2] |
| Pd(OAc)₂ | Xantphos | K₃PO₄ | Dioxane | 110 | 17 | High | [2] |
| Pd₂(dba)₃ | BINAP | Cs₂CO₃ | Toluene | 110 | 24 | Moderate | [2] |
Note: This data is based on a general optimization study and specific results for 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine will depend on the amine coupling partner.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the amination of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine.
Materials:
-
Amine (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol)
-
Xantphos (0.04 mmol)
-
K₃PO₄ (2.0 mmol)
-
Dioxane (5 mL)
Procedure:
-
In a glovebox, add Pd(OAc)₂, Xantphos, and K₃PO₄ to a Schlenk tube.
-
Add 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine and the amine.
-
Add dioxane and seal the tube.
-
Remove the tube from the glovebox and heat the reaction mixture to 110 °C with stirring for 17 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices: The bidentate ligand Xantphos is known to be effective for the amination of aryl chlorides. K₃PO₄ is a suitable base that is strong enough to deprotonate the amine without causing significant side reactions. Dioxane is a common high-boiling solvent for these reactions.
Diagram of Buchwald-Hartwig Amination Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Copper-Catalyzed Direct C-H Arylation
An alternative to cross-coupling at the C-Cl bond is the direct functionalization of a C-H bond. A copper-catalyzed direct C-H (hetero)arylation of the parent[1][2][3]triazolo[4,3-a]pyridine at the 3-position has been reported.[4] This method offers a more atom-economical approach as it avoids the pre-functionalization with a halogen.
Catalyst System:
-
Copper Catalyst: The specific copper catalyst and conditions for this transformation would need to be referenced from the original literature. This approach streamlines the synthesis of 3-aryl-[1][2][3]triazolo[4,3-a]pyridines.[4]
Significance:
This method is particularly valuable for synthesizing compounds with applications as blue-emitting materials due to their photophysical properties.[4]
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are powerful, direct nucleophilic aromatic substitution (SNAr) can also be a viable strategy for functionalizing 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine, particularly with strong nucleophiles. The electron-withdrawing nature of the fused triazole and pyridine rings activates the C-Cl bond towards nucleophilic attack.
A study on the related 5-chloro-3-(4-chlorophenyl)-[1][2][3]triazolo[4,3-a]pyrazine scaffold demonstrated successful amination with various primary amines at room temperature without a catalyst.[5] This suggests that similar catalyst-free aminations could be feasible for 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine, offering a simpler and more cost-effective synthetic route.
Conclusion and Future Perspectives
The functionalization of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine is a rich area of research with a diverse toolbox of catalytic methods. For C-C bond formation, modern palladium catalysts with bulky phosphine or NHC ligands offer high efficiency and broad substrate scope for Suzuki-Miyaura reactions. For C-N bond formation, the Buchwald-Hartwig amination provides a general and reliable method, with careful optimization of the catalyst system being key to success.
Emerging strategies such as direct C-H functionalization offer more atom-economical and environmentally friendly alternatives. Furthermore, exploring the potential of catalyst-free nucleophilic aromatic substitution reactions could provide simpler and more scalable routes to certain derivatives.
Future research in this area will likely focus on the development of even more active and versatile catalysts that can operate under milder conditions with lower catalyst loadings. The expansion of the substrate scope to include a wider range of functional groups will also be a key objective, further enhancing the utility of the[1][2][3]triazolo[4,3-a]pyridine scaffold in the development of new therapeutics and functional materials.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Cu-catalysed direct C-H (hetero)arylation of [1,2,4]triazolo[4,3-a]pyridine to construct deep-blue-emitting luminophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]
A Comparative Analysis of the Cytotoxic Landscape of Triazolo[4,3-a]pyridine Analogs in Cancer Research
The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Among the myriad of heterocyclic scaffolds explored, the triazolo[4,3-a]pyridine core has emerged as a privileged structure, demonstrating a broad spectrum of biological activities, including significant cytotoxic effects against various cancer cell lines. This guide provides a comparative overview of the cytotoxic profiles of recently developed triazolo[4,3-a]pyridine analogs and related isosteres, supported by experimental data from peer-reviewed studies. We will delve into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies employed to evaluate their anticancer potential.
The Triazolo[4,3-a]pyridine Scaffold: A Versatile Tool in Anticancer Drug Discovery
The triazolo[4,3-a]pyridine ring system is an attractive pharmacophore due to its rigid, planar structure and the presence of multiple nitrogen atoms that can participate in hydrogen bonding and other non-covalent interactions with biological targets. This versatility has led to the development of derivatives with diverse therapeutic applications, from antimicrobial and anti-inflammatory agents to potent anticancer compounds.[1][2]
Comparative Cytotoxicity of Triazolo[4,3-a]pyridine Analogs
The anticancer activity of triazolo[4,3-a]pyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. Below, we summarize the cytotoxic activities of several noteworthy analogs.
Phenothiazine-Based[3][4][5]Triazolo[4,3-a]pyridines
A series of novel phenothiazine-based[3][4][5]triazolo[4,3-a]pyridine scaffolds have been synthesized and evaluated for their activity against a panel of human breast cancer cell lines.[4] One particular derivative, substituted with a morpholinylethyl group and a chlorine atom at the 3-position of the pyridine ring, demonstrated notable selectivity for colon cancer (SW48) and breast cancer (MCF7) cells over non-cancerous cells. This selectivity is a crucial attribute for minimizing off-target effects and improving the therapeutic index of potential drug candidates.[4]
1,2,4-Triazole-Pyridine Hybrids
Hybrid molecules combining the 1,2,4-triazole and pyridine rings have also shown promise as anticancer agents. In one study, a series of these hybrids were synthesized and tested against the murine melanoma (B16F10) cell line. The compounds exhibited moderate to potent anticancer activities, with IC50 values ranging from 41.12 µM to 61.11 µM.[6] The most active compound in this series was TP6, highlighting the potential of this particular structural combination.[6]
####[3][4][5]Triazolo[1,5-a]pyridinylpyridines
Researchers have also explored the[3][4][5]triazolo[1,5-a]pyridine isomeric scaffold. A series of[3][4][5]triazolo[1,5-a]pyridinylpyridines were synthesized and evaluated against human colorectal carcinoma (HCT-116), glioblastoma (U-87 MG), and breast cancer (MCF-7) cell lines.[7] Two compounds, 1c and 2d , emerged as particularly potent, prompting further investigation into their effects on the AKT signaling pathway.[7]
Table 1: Comparative Cytotoxicity (IC50) of Selected Triazolopyridine Analogs
| Compound Series | Specific Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Phenothiazine-based[3][4][5]triazolo[4,3-a]pyridines | Morpholinylethyl derivative with 3-Cl | Colon (SW48), Breast (MCF7) | Not specified, but noted for selectivity | [4] |
| 1,2,4-Triazole-Pyridine Hybrids | TP1-TP7 | Murine Melanoma (B16F10) | 41.12 - 61.11 | [6] |
| 1,2,4-Triazole-Pyridine Hybrids | TP6 | Murine Melanoma (B16F10) | 41.12 | [6] |
| [3][4][5]Triazolo[1,5-a]pyridinylpyridines | 1c & 2d | HCT-116, U-87 MG, MCF-7 | Potent (specific values not provided in abstract) | [7] |
| Triazolopyridine Derivatives | 12m | Acute Myeloid Leukemia (MV4-11) | 0.02 | [8] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Bioisosteric Scaffolds: Pyrazolo[3][4][5]triazolopyrimidines
In the pursuit of novel anticancer agents, researchers often employ bioisosteric replacement strategies. The pyrazolo[3][4][5]triazolopyrimidine scaffold, an isostere of the triazolopyridine core, has also been investigated for its cytotoxic properties.
Three novel pyrazolo-[4,3-e][3][4][5]triazolopyrimidine derivatives (1 , 2 , and 3 ) were synthesized and evaluated against human breast (MCF7 and HCC1937) and cervical (HeLa) cancer cell lines.[5][9] All three compounds displayed cytotoxicity with IC50 values under 50 µM. Compound 1 was the most potent, particularly against the HCC1937 and HeLa cell lines.[5]
Table 2: Cytotoxicity (IC50) of Pyrazolo[3][4][5]triazolopyrimidine Analogs
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Breast (HCC1937) | 7.01 | [5] |
| 1 | Breast (MCF7) | 48.28 | [5] |
| 1 | Cervical (HeLa) | 11.00 | [5] |
| 2 | Breast (HCC1937) | Not specified | [5][9] |
| 2 | Breast (MCF7) | Not specified | [5][9] |
| 2 | Cervical (HeLa) | Not specified | [5][9] |
| 3 | Breast (HCC1937) | Not specified | [5][9] |
| 3 | Breast (MCF7) | Not specified | [5][9] |
| 3 | Cervical (HeLa) | Not specified | [5][9] |
Elucidating the Mechanisms of Action
Understanding the mechanism by which a compound exerts its cytotoxic effects is paramount for its development as a therapeutic agent. For triazolo[4,3-a]pyridine analogs and their isosteres, several mechanisms of action have been proposed and investigated.
Inhibition of Bromodomain and Extra-Terminal Domain (BET) Proteins
The bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a crucial role in the regulation of oncogenes. A series of triazolopyridine derivatives have been identified as potent BRD4 inhibitors.[8] The representative compound 12m exhibited excellent anticancer activity in the MV4-11 acute myeloid leukemia cell line with an IC50 of 0.02 µM, which was superior to the known BRD4 inhibitor (+)-JQ1.[8] Molecular docking studies suggest that 12m binds to the acetyl-lysine binding site of BRD4.[8]
Modulation of the EGFR/AKT Signaling Pathway
The epidermal growth factor receptor (EGFR) and the downstream protein kinase B (Akt) signaling pathway are frequently dysregulated in cancer. Compound 1 from the pyrazolo-[4,3-e][3][4][5]triazolopyrimidine series was found to inhibit the activation of EGFR and Akt in breast and cervical cancer cells.[5][9] This inhibition leads to cell cycle arrest and apoptosis, highlighting the potential of this scaffold to target key oncogenic signaling pathways.
References
- 1. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 7. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
mechanism of action studies fortriazolo[4,3-a]pyridine-based inhibitors
An In-Depth Technical Guide to the Mechanism of Action of Triazolo[4,3-a]pyridine-Based Inhibitors
The[1][2][3]triazolo[4,3-a]pyridine scaffold has emerged as a "privileged" structure in modern medicinal chemistry. Its rigid, planar geometry and versatile synthetic accessibility have allowed for its incorporation into a multitude of compounds with diverse biological activities. This guide provides a comparative analysis of the mechanisms of action for various inhibitors built upon this core structure, offering insights into the experimental methodologies used to elucidate their functions. We aim to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how these compounds engage their biological targets and exert their therapeutic effects.
A Comparative Overview of Molecular Targets and Mechanisms
The true utility of the triazolo[4,3-a]pyridine scaffold is demonstrated by the breadth of its biological targets, which span from enzymes crucial in immuno-oncology to key proteins in developmental signaling pathways. The following sections dissect the mechanisms of action for prominent classes of these inhibitors.
Indoleamine 2,3-dioxygenase-1 (IDO1) Inhibitors: Targeting Heme-Dependent Catalysis
Biological Context: Indoleamine 2,3-dioxygenase-1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism.[1] In the tumor microenvironment, elevated IDO1 activity leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress T-cell function and promote immune tolerance.[1] Consequently, inhibiting IDO1 is a promising strategy in cancer immunotherapy.
Mechanism of Action: Triazolo[4,3-a]pyridine-based inhibitors of IDO1 act as catalytic holo-inhibitors. The key mechanistic feature is the coordination of a nitrogen atom within the triazole ring to the iron atom of the heme group situated in the enzyme's active site.[1] This interaction directly blocks the catalytic activity of the enzyme. A notable example, compound VS9 , was identified through structure-based virtual screening and subsequently optimized to yield analogues with sub-micromolar potency.[1] Molecular docking studies confirmed that the triazolopyridine moiety fits into a key pocket (Pocket A) of the active site, positioning the triazole nitrogen for heme coordination.[1]
Comparison with Alternatives: Other IDO1 inhibitors, such as the clinical candidate Epacadostat, also function as heme-coordinating inhibitors. The novelty of the triazolo[4,3-a]pyridine series lies in its unique chemotype, which offers a new scaffold for intellectual property and potentially different pharmacokinetic properties.[1]
PD-1/PD-L1 Interaction Inhibitors: Disrupting an Immune Checkpoint
Biological Context: The interaction between programmed cell death-1 (PD-1) on T-cells and its ligand, PD-L1, on tumor cells, is a critical immune checkpoint. This binding event transmits an inhibitory signal into the T-cell, effectively shutting down the anti-tumor immune response. Small molecules that disrupt this protein-protein interaction (PPI) are sought after as an alternative to monoclonal antibody therapies.
Mechanism of Action: A series of[1][2][3]triazolo[4,3-a]pyridines have been developed as potent inhibitors of the PD-1/PD-L1 interaction.[2][3] Unlike enzymatic inhibitors, these molecules do not target a catalytic site. Instead, they are designed to bind to the surface of PD-L1, inducing its dimerization and sterically hindering its ability to bind to PD-1. Compound A22 , for instance, demonstrated potent activity in a homogenous time-resolved fluorescence (HTRF) assay with an IC50 of 92.3 nM.[2] The functional consequence of this disruption is the restoration of T-cell activity, as evidenced by increased interferon-γ (IFN-γ) production in co-culture models.[2]
Comparison with Alternatives: The primary alternatives are monoclonal antibodies like Pembrolizumab and Nivolumab. Small-molecule inhibitors like the triazolopyridine series offer potential advantages in terms of oral bioavailability, shorter half-life, and potentially better tumor penetration.
Smoothened (Smo) Inhibitors: Modulating the Hedgehog Signaling Pathway
Biological Context: The Hedgehog (Hh) signaling pathway is vital during embryonic development and is aberrantly reactivated in several cancers, including triple-negative breast cancer (TNBC).[4][5] The G-protein coupled receptor, Smoothened (Smo), is a central component of this pathway.
Mechanism of Action: Triazolo[4,3-a]pyridine derivatives have been identified as potent Smo antagonists.[4] Mechanistic studies on a lead compound, TPB15 , revealed a dual mode of action. Firstly, it directly binds to the Smo protein, blocking its translocation into the primary cilia—a critical step for pathway activation. Secondly, it reduces both the protein and mRNA expression levels of Smo.[4][5] This leads to a significant downstream effect: the inhibition of the glioma-associated oncogene 1 (Gli1), a key transcription factor and a hallmark of Hh pathway activation.[4][5]
Comparison with Alternatives: Vismodegib is a well-known Smo inhibitor approved for clinical use. The triazolopyridine-based compound TPB15 demonstrated greater anti-tumor activity and lower toxicity than Vismodegib in animal models, suggesting this scaffold may offer an improved therapeutic window.[4][5]
Tankyrase (TNKS) Inhibitors: Intervening in WNT/β-catenin Signaling
Biological Context: The WNT/β-catenin signaling pathway is frequently hyperactivated in colorectal cancers (CRC), often due to mutations in the adenomatous polyposis coli (APC) gene.[6][7] Tankyrase (TNKS) is a PARP enzyme that promotes the degradation of AXIN, a key component of the β-catenin destruction complex. Inhibiting TNKS stabilizes AXIN, thereby suppressing WNT signaling.
Mechanism of Action: A novel triazolopyridine derivative, TI-12403 , was identified as a potent and selective TNKS inhibitor.[6][7] Its mechanism involves direct inhibition of the TNKS enzyme. This target engagement was confirmed in cell-based assays where treatment with TI-12403 led to the stabilization of AXIN2, a reduction in active β-catenin, and the downregulation of β-catenin target genes.[6][7] This ultimately translated to anti-proliferative effects in APC-mutant CRC cell lines.[7]
Comparison with Alternatives: Several other small-molecule TNKS inhibitors exist (e.g., XAV939). The development of novel scaffolds like TI-12403 is crucial for exploring different binding modes and improving properties like selectivity and cell permeability.
Bromodomain and Extra-Terminal Domain (BET) Inhibitors: Epigenetic Modulation
Biological Context: The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are epigenetic "readers" that recognize acetylated lysine residues on histones. They play a critical role in regulating the transcription of key oncogenes like c-Myc.
Mechanism of Action: Triazolopyridine derivatives have been developed as potent BRD4 inhibitors.[8] Molecular docking studies show that these compounds, such as 12m , bind to the acetyl-lysine binding pocket of the BRD4 bromodomain.[8] A key interaction is the formation of a hydrogen bond with the highly conserved asparagine residue (Asn140).[8] By occupying this pocket, the inhibitors prevent BRD4 from binding to chromatin, leading to the downregulation of its target genes. This was shown to induce apoptosis in cancer cell lines.[8]
Comparison with Alternatives: (+)-JQ1 is a well-established benchmark BET inhibitor. The triazolopyridine compound 12m showed superior anti-cancer activity (IC50 = 0.02 µM) compared to (+)-JQ1 in the MV4-11 cell line and demonstrated good metabolic stability and oral bioavailability in preclinical models.[8]
Summary of Triazolo[4,3-a]pyridine-Based Inhibitors
| Inhibitor Example | Target | Potency (IC50) | Mechanism of Action | Reference |
| VS9 Analogue (38) | IDO1 | 0.9 µM | Catalytic holo-inhibitor; coordinates with heme iron. | [1] |
| A22 | PD-1/PD-L1 Interaction | 92.3 nM | Binds to PD-L1, inducing dimerization and blocking PD-1 binding. | [2] |
| TPB15 | Smoothened (Smo) | 0.090 µM | Blocks Smo translocation to cilia and reduces Smo expression. | [4] |
| TI-12403 | Tankyrase (TNKS) | Potent at 1 µM | Direct enzyme inhibition, leading to AXIN2 stabilization. | [6][7] |
| 12m | BRD4 | 0.02 µM (cellular) | Binds to acetyl-lysine pocket, displacing BRD4 from chromatin. | [8] |
| 17z | TDP2 | < 50 µM | Direct inhibition of Tyrosyl-DNA phosphodiesterase 2. | [9] |
| GLPG0634 (Filgotinib) | JAK1 | Selective nM potency | Selective inhibition of Janus Kinase 1. | [10] |
Visualizing the Mechanisms and Workflows
Key Experimental Protocols
A rigorous MoA study relies on a suite of well-designed experiments. Below are detailed protocols for key assays used to characterize triazolo[4,3-a]pyridine-based inhibitors.
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
Causality: This assay is chosen to quantify the disruption of a protein-protein interaction in a high-throughput format. It measures the proximity of two molecules (PD-1 and PD-L1) labeled with a FRET donor-acceptor pair. Inhibition is observed as a decrease in the FRET signal.
Methodology:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20).
-
Reconstitute His-tagged human PD-L1 and Fc-tagged human PD-1 proteins to a working concentration.
-
Reconstitute anti-His-d2 (acceptor) and anti-Fc-Tb (donor) cryptate antibodies.
-
Serially dilute the triazolopyridine inhibitor compounds in DMSO, followed by a dilution in assay buffer.
-
-
Assay Procedure:
-
In a low-volume 384-well plate, add 2 µL of the diluted compound or DMSO vehicle control.
-
Add 4 µL of a pre-mixed solution of PD-L1 and anti-His-d2 antibody.
-
Add 4 µL of a pre-mixed solution of PD-1 and anti-Fc-Tb antibody.
-
Seal the plate and incubate for 2-4 hours at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Normalize the data to positive (DMSO) and negative (no PD-1/PD-L1) controls.
-
Plot the normalized signal against the log of inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Self-Validation: The protocol includes positive (no inhibitor) and negative (no interacting proteins) controls to define the assay window. A known inhibitor of the PD-1/PD-L1 interaction should be run as a reference control.
Protocol 2: Cell-Based IDO1 Enzyme Activity Assay
Causality: This assay measures the functional consequence of IDO1 inhibition within a cellular context. It quantifies the conversion of tryptophan to kynurenine by cells engineered to overexpress IDO1.
Methodology:
-
Cell Culture:
-
Culture HeLa or other suitable cells in DMEM supplemented with 10% FBS.
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Induction and Treatment:
-
The next day, replace the medium with fresh medium containing human IFN-γ (e.g., 50 ng/mL) to induce IDO1 expression.
-
Add serial dilutions of the triazolopyridine inhibitor or vehicle control to the wells.
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
-
Kynurenine Measurement:
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 50 µL of 30% trichloroacetic acid (TCA) to precipitate proteins. Centrifuge at 5000 rpm for 10 minutes.
-
Transfer 100 µL of the protein-free supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).
-
Incubate at room temperature for 10 minutes to allow color development (a yellow product is formed with kynurenine).
-
-
Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Generate a standard curve using known concentrations of L-kynurenine.
-
Calculate the kynurenine concentration in each sample and determine the percent inhibition relative to the vehicle control.
-
Calculate the IC50 value by non-linear regression.
-
Self-Validation: Controls should include cells not treated with IFN-γ (to measure baseline kynurenine) and IFN-γ-treated cells with no inhibitor (maximum IDO1 activity).
References
- 1. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of [1,2,4]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Triazolo[4,3-a]pyridine Compounds in Oncology Research
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable clinical candidate is both long and fraught with challenges. The triazolo[4,3-a]pyridine core has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides an in-depth, objective comparison of the in vitro and in vivo efficacy of select triazolo[4,3-a]pyridine compounds, grounded in experimental data and established protocols. Our focus is to dissect the nuances of translating promising laboratory findings into tangible preclinical results, offering insights into the causal relationships that govern a compound's performance in varied biological contexts.
The Triazolo[4,3-a]pyridine Scaffold: A Versatile Pharmacophore
The triazolo[4,3-a]pyridine ring system is a fused bicyclic heterocycle that has garnered significant attention in drug discovery due to its structural rigidity and ability to engage in various biological interactions. Its derivatives have been investigated for a range of therapeutic applications, including as anticancer, antibacterial, and antimalarial agents. In oncology, these compounds have shown particular promise as inhibitors of key signaling pathways implicated in tumor growth and survival.
Part 1: In Vitro Efficacy Assessment - The Foundation of Discovery
The initial evaluation of any potential therapeutic agent begins with robust in vitro assays. These controlled experiments are fundamental for determining a compound's intrinsic biological activity against a specific target or cell line, providing a baseline for its potential as a drug candidate.
Key In Vitro Methodologies
A variety of in vitro methods are employed to assess the anticancer potential of triazolo[4,3-a]pyridine derivatives. These include:
-
Enzyme Inhibition Assays: For compounds designed to target specific enzymes, such as kinases, these assays directly measure the compound's ability to inhibit the enzyme's catalytic activity. The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from these studies.
-
Cell Viability and Cytotoxicity Assays: Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are crucial for determining a compound's effect on the proliferation and viability of cancer cell lines. A lower IC₅₀ value indicates greater potency.
-
Apoptosis and Cell Cycle Analysis: Flow cytometry and other techniques are used to elucidate the mechanism by which a compound induces cell death, determining if it triggers programmed cell death (apoptosis) and at which phase of the cell cycle it exerts its effects.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the triazolo[4,3-a]pyridine compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
MTT Assay Workflow
Part 2: In Vivo Efficacy Evaluation - Bridging the Gap to Clinical Relevance
While in vitro assays are indispensable for initial screening, they do not fully recapitulate the complex biological environment of a living organism. In vivo studies, typically in animal models, are therefore a critical step in the drug development pipeline to assess a compound's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and toxicity in a whole-organism context.
The Subcutaneous Xenograft Mouse Model
A widely used preclinical model in oncology is the subcutaneous xenograft mouse model. This model involves the implantation of human cancer cells under the skin of immunocompromised mice, which then develop tumors.
Experimental Protocol: Subcutaneous Xenograft Model
Step-by-Step Methodology:
-
Cell Culture and Preparation: Culture the desired human cancer cell line in vitro. Harvest the cells during the logarithmic growth phase and resuspend them in a suitable medium, often mixed with an extracellular matrix like Matrigel to enhance tumor formation.
-
Tumor Implantation: Anesthetize immunocompromised mice (e.g., athymic nude mice) and subcutaneously inject the cell suspension (e.g., 1-5 x 10⁶ cells in 100-200 µL) into the flank of each mouse.
-
Tumor Growth Monitoring: Once tumors become palpable, measure their dimensions (length and width) regularly (e.g., 2-3 times per week) using calipers. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the triazolo[4,3-a]pyridine compound and vehicle control according to the planned dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
Toxicity Evaluation: Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or other adverse effects.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis, such as weighing and histological examination.
Subcutaneous Xenograft Model Workflow
Part 3: Data-Centric Comparison - From Benchtop to Preclinical Model
The true measure of a compound's potential lies in its ability to translate in vitro potency into in vivo efficacy. The following table summarizes the performance of representative triazolo[4,3-a]pyridine compounds, providing a direct comparison of their activity in both settings.
| Compound ID | Target/Pathway | In Vitro Assay | Cell Line | In Vitro IC₅₀ (µM) | In Vivo Model | Dose & Schedule | In Vivo Efficacy (TGI %) | Reference |
| TPB15 | Smoothened (Hedgehog Pathway) | Cell Viability | MDA-MB-468 (Breast) | 3.28 | MDA-MB-468 Xenograft | 50 mg/kg, oral, daily | ~60% | [1][2] |
| Compound 4d | c-Met Kinase | Kinase Inhibition | - | 0.004 (enzyme) | MKN-45 Gastric Xenograft | 100 mg/kg, oral, daily | 85.5% | [3] |
| Compound 4g | c-Met/Pim-1 Kinase | Cell Viability | MCF-7 (Breast) | Not specified (86.77% GI at 10 µM) | Not specified | Not specified | Not specified | [4] |
| Compound A11 | Smoothened (Hedgehog Pathway) | Cell Viability | HCT116 (Colon) | 0.27 (SMO WT) | Not specified | Not specified | Not specified | [5] |
TGI: Tumor Growth Inhibition
Discussion: Interpreting the Data and Understanding Discrepancies
The transition from a two-dimensional cell culture to a complex three-dimensional tumor microenvironment within a living organism often reveals discrepancies between in vitro and in vivo results. Several factors contribute to this:
-
Pharmacokinetics (ADME): A compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties are critical for its in vivo efficacy. A potent compound in vitro may exhibit poor oral bioavailability, rapid metabolism, or inefficient distribution to the tumor site, leading to diminished or no effect in vivo. For instance, the pharmacokinetic profile of the triazole antifungal voriconazole has been extensively studied in murine models, highlighting the importance of achieving and maintaining therapeutic concentrations at the site of action.[6][7]
-
Tumor Microenvironment: The tumor microenvironment consists of a complex interplay between cancer cells, stromal cells, immune cells, and the extracellular matrix. This intricate environment can influence a drug's penetration, metabolism, and ultimately, its efficacy in ways that are not captured in a homogenous cell culture.
-
Toxicity: A compound may exhibit acceptable toxicity in cell culture but cause unforeseen adverse effects in a whole organism, limiting the achievable therapeutic dose.
-
Structure-Activity Relationship (SAR): The SAR of a series of compounds can provide insights into how structural modifications affect both in vitro potency and in vivo properties. For example, in a series of[1][2][4]triazolo[1,5-a]pyridinylpyridines, specific substitutions were found to be crucial for potent antiproliferative activity in vitro, and the most promising compound was subsequently shown to have an anticancer effect in a mouse model.[8]
The data presented for TPB15 and Compound 4d illustrate successful translations of potent in vitro activity into significant in vivo tumor growth inhibition.[1][3] This suggests that these compounds likely possess favorable pharmacokinetic properties that allow them to reach the tumor at concentrations sufficient to exert their biological effects. In contrast, while Compound 4g showed promising growth inhibition in a single-dose in vitro screen, without in vivo data, its true therapeutic potential remains unevaluated.[4]
Conclusion: A Roadmap for Triazolo[4,3-a]pyridine Drug Development
The triazolo[4,3-a]pyridine scaffold continues to be a fertile ground for the discovery of novel anticancer agents. This guide underscores the critical importance of a multi-faceted approach to efficacy evaluation, integrating robust in vitro screening with well-designed in vivo studies. A thorough understanding of the underlying experimental methodologies and the factors that influence the translation of in vitro data to in vivo outcomes is paramount for the successful progression of these promising compounds from the laboratory to the clinic. By meticulously characterizing both the potency and the pharmacokinetic/pharmacodynamic properties of these derivatives, the scientific community can continue to unlock the full therapeutic potential of the triazolo[4,3-a]pyridine core in the fight against cancer.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Discovery of [1,2,4]triazolo[4,3-a]pyridines as potent Smoothened inhibitors targeting the Hedgehog pathway with improved antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine derivatives as potent smoothened inhibitors against colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Pharmacokinetics and Pharmacodynamics of a New Triazole, Voriconazole, in a Murine Candidiasis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo pharmacokinetics and pharmacodynamics of a new triazole, voriconazole, in a murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Substituted Triazolo[4,3-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the triazolo[4,3-a]pyridine scaffold has emerged as a privileged structure, forming the core of numerous therapeutic candidates across various disease areas, including oncology, infectious diseases, and neurology.[1][2][3][4][5] Its rigid bicyclic structure and versatile substitution patterns offer a unique framework for potent and selective target engagement. However, as with any promising scaffold, understanding and optimizing its metabolic stability is a critical hurdle in the journey from a hit compound to a viable drug candidate. A compound's susceptibility to metabolism dictates its pharmacokinetic profile, influencing its bioavailability, half-life, and potential for drug-drug interactions.[6]
This guide provides an in-depth comparison of the metabolic stability of substituted triazolo[4,3-a]pyridines, grounded in experimental data and established methodologies. We will delve into the key structure-activity relationships that govern their metabolic fate, provide detailed protocols for assessing their stability in vitro, and discuss the crucial translation of these findings to in vivo predictions.
The Impact of Substitution on Metabolic Stability: A Comparative Analysis
The metabolic stability of a triazolo[4,3-a]pyridine derivative is intricately linked to the nature and position of its substituents. The core scaffold itself, being an electron-deficient heterocyclic system, generally possesses a degree of inherent resistance to oxidative metabolism compared to more electron-rich aromatic systems.[7] However, the introduction of various functional groups can either enhance or diminish this stability.
Common metabolic pathways for this class of compounds primarily involve cytochrome P450 (CYP)-mediated oxidation, including aliphatic and aromatic hydroxylation, and O-demethylation.[8] The specific CYP isoforms involved can vary depending on the substituents. For instance, CYP3A4 is a common metabolizer of many xenobiotics.[9][10]
Key Structure-Metabolism Relationships:
-
Blocking Metabolically Labile Positions: A common strategy to enhance metabolic stability is to "block" sites that are susceptible to oxidation. This can be achieved by introducing atoms or groups that are less prone to metabolism, such as fluorine atoms or by creating steric hindrance around a metabolically active site.
-
Modulating Electronic Properties: The electronic nature of the substituents can influence the susceptibility of the aromatic rings to oxidative metabolism. Electron-withdrawing groups can decrease the electron density of the ring system, making it less favorable for oxidation by CYPs.[7]
-
Introduction of Nitrogen Atoms: Incorporating additional nitrogen atoms into substituent aromatic rings (e.g., replacing a phenyl with a pyridyl group) can increase metabolic stability by reducing the potential for oxidative metabolism.[7]
The following table summarizes a collection of metabolic stability data for various substituted triazolo[4,3-a]pyridines and related scaffolds from the literature. It is important to note that these data are compiled from different studies and experimental conditions may vary.
| Compound/Derivative | Structure | Key Substituents | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Reference |
| Generic Triazolopyridine | Triazolo[4,3-a]pyridine core | Varies | Human Liver Microsomes (HLM) | Generally Moderate to High | Varies | [2][8] |
| BMS PD-1/PD-L1 Inhibitor Analog (A22) | Substituted triazolo[4,3-a]pyridine | Complex aryl and heterocyclic groups | Not explicitly stated, but implied good stability for lead compound | Not specified | Not specified | [1] |
| p38 Inhibitor (CP-808844 Lead) | Triazolopyridine-oxazole | Aryl group at C4, side-chain on triazole | Not explicitly stated | Deficient metabolic profile (implied low stability) | Not specified | [11] |
| Optimized p38 Inhibitor | Modified triazolopyridine-oxazole | Changes to C4 aryl and triazole side-chain | Not explicitly stated | Improved metabolic profile | Not specified | [11] |
| IDO1 Inhibitor (Compound 38) | Substituted triazolo[4,3-a]pyridine | Indazole and other moieties | Human Liver Microsomes (HLM) | Fully stable | Not specified | [2][8] |
Experimental Protocols for Assessing Metabolic Stability
To experimentally determine the metabolic stability of novel triazolo[4,3-a]pyridine derivatives, two primary in vitro assays are routinely employed: the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay is a workhorse in early drug discovery for assessing Phase I metabolic stability, primarily mediated by cytochrome P450 enzymes.[6] Liver microsomes are subcellular fractions containing a high concentration of these enzymes.
Experimental Workflow:
Caption: Workflow for Liver Microsomal Stability Assay.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (typically 10 mM in DMSO).
-
Prepare a working solution of the test compound by diluting the stock solution in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4) to the desired final concentration (e.g., 1 µM).
-
Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in incubation buffer.
-
Prepare a quenching solution of cold acetonitrile containing a suitable internal standard for LC-MS/MS analysis.
-
-
Incubation:
-
Thaw pooled liver microsomes (e.g., human, rat, mouse) on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in incubation buffer.
-
In a 96-well plate or microcentrifuge tubes, pre-warm the microsomal suspension at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the test compound working solution and the NADPH regenerating system to the microsomes. A control incubation without the NADPH regenerating system should be included to assess non-enzymatic degradation.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Sample Collection and Processing:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the cold acetonitrile quenching solution.
-
Vortex the samples and centrifuge at high speed (e.g., >3000 x g) for 10-15 minutes to precipitate the microsomal proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound relative to the internal standard.
-
-
Data Analysis:
-
Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).[12]
-
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II metabolizing enzymes, as well as transporters.[13] This allows for the evaluation of a broader range of metabolic pathways.
Experimental Workflow:
Caption: Workflow for Hepatocyte Stability Assay.
Step-by-Step Methodology:
-
Hepatocyte Preparation:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium (e.g., Williams' Medium E).
-
Determine cell viability and density using a method such as trypan blue exclusion.
-
Adjust the cell density to the desired concentration (e.g., 0.5-1 x 10^6 viable cells/mL).
-
-
Incubation:
-
Pre-incubate the hepatocyte suspension at 37°C in a humidified incubator with 5% CO2 for 15-30 minutes.
-
Prepare a working solution of the test compound in the incubation medium.
-
Initiate the assay by adding the test compound working solution to the hepatocyte suspension (final concentration typically 1 µM).
-
Incubate the plate at 37°C with gentle shaking.
-
-
Sample Collection and Processing:
-
At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Ensure complete cell lysis by vortexing or sonication.
-
Centrifuge the samples to pellet cell debris and precipitated proteins.
-
-
LC-MS/MS Analysis and Data Analysis:
-
The subsequent steps for LC-MS/MS analysis and data analysis are analogous to those described for the microsomal stability assay. The intrinsic clearance is typically expressed as µL/min/10^6 cells.
-
From In Vitro Data to In Vivo Predictions: The Importance of IVIVC
A key objective of in vitro metabolic stability studies is to predict the in vivo pharmacokinetic behavior of a compound.[12] This process, known as in vitro-in vivo correlation (IVIVC), allows researchers to estimate parameters such as hepatic clearance, bioavailability, and half-life in humans and preclinical species before conducting animal studies.
Caption: In Vitro to In Vivo Extrapolation of Clearance.
The in vitro intrinsic clearance (CLint) values obtained from microsomal or hepatocyte assays are scaled to predict the in vivo hepatic clearance (CLh). This involves using physiological scaling factors such as the amount of microsomal protein per gram of liver (MPPGL) and the liver weight.[12] Various models, such as the well-stirred model, can then be used to calculate the predicted CLh. While IVIVC is a powerful tool, it is important to recognize its limitations. Factors such as extrahepatic metabolism, transporter effects, and plasma protein binding can influence the in vivo pharmacokinetics and may not be fully captured by these in vitro systems.
Conclusion
The metabolic stability of substituted triazolo[4,3-a]pyridines is a critical determinant of their potential as therapeutic agents. A thorough understanding of the structure-metabolism relationships and the application of robust in vitro assays are essential for the rational design of compounds with favorable pharmacokinetic profiles. By strategically modifying the substitution patterns to block metabolic hotspots and modulate electronic properties, medicinal chemists can significantly enhance the metabolic stability of this promising scaffold. The experimental protocols and principles outlined in this guide provide a solid framework for researchers to assess and optimize the metabolic fate of their triazolo[4,3-a]pyridine derivatives, ultimately accelerating the discovery and development of new medicines.
References
- 1. Discovery of [1,2,4]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The [1,2,4]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The [1,2,4]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 | Medicines for Malaria Venture [mmv.org]
- 10. researchgate.net [researchgate.net]
- 11. Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of Triazolo[4,3-a]pyridine Scaffolds in Drug Discovery
The triazolo[4,3-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and versatile substitution points make it an attractive starting point for the design of potent and selective inhibitors for a range of biological targets. This guide provides an in-depth comparison of the efficacy of various triazolo[4,3-a]pyridine-based compounds, drawing upon experimental data to elucidate key structure-activity relationships (SARs). We will delve into the nuances of their synthesis and biological evaluation, offering insights for researchers and drug development professionals seeking to leverage this promising scaffold.
The Versatile Triazolo[4,3-a]pyridine Core: A Foundation for Diverse Biological Activity
The[1][2][3]triazolo[4,3-a]pyridine system is a bicyclic heteroaromatic ring structure that serves as the foundation for a multitude of biologically active molecules.[4] Its chemical tractability allows for the strategic introduction of various functional groups at several positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This inherent versatility has led to the development of triazolopyridine derivatives with a wide array of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antimalarial activities.[5][6][7]
Comparative Efficacy as Kinase Inhibitors
Kinases are a critical class of enzymes often implicated in proliferative diseases, making them a prime target for cancer therapy. The triazolo[4,3-a]pyridine scaffold has proven to be a fertile ground for the development of potent kinase inhibitors.
c-Met Kinase Inhibition: Targeting Tumor Growth and Metastasis
The c-Met receptor tyrosine kinase is a key driver in many human cancers, and its inhibition is a validated therapeutic strategy.[1] A series of[1][2][3]triazolo[4,3-a]pyrazine derivatives (a closely related scaffold) have been synthesized and evaluated for their c-Met kinase inhibitory activity.[1][3]
One notable compound, 4d , demonstrated high potency against c-Met and remarkable selectivity, showing no significant activity against a panel of 59 other kinases.[1] In vivo studies with a derivative of 4d showed superior tumor growth inhibition in xenograft models compared to the known c-Met inhibitor SGX-523, highlighting the clinical potential of this scaffold.[1]
Table 1: Comparative Efficacy of Triazolo[4,3-a]pyrazine Derivatives as c-Met Inhibitors
| Compound | Modifications | c-Met IC50 (µM) | Antitumor Activity (SNU5 Gastric Cell Line) |
| 4a | R = H | > 10 | Low |
| 4d | R = 3-fluoro-4-(pyridin-4-ylmethoxy)phenyl | 0.026 | High |
| 4i | R = 4-(pyridin-4-ylmethoxy)phenyl | 0.15 | Moderate |
The data clearly indicates that the substitution at the R position significantly influences the inhibitory activity against c-Met. The presence of a 3-fluoro-4-(pyridin-4-ylmethoxy)phenyl group in compound 4d was found to be optimal for high potency.[1]
p38 MAP Kinase Inhibition: Modulating Inflammatory Responses
The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory cytokine production, making it an attractive target for autoimmune and inflammatory diseases.[8] The triazolopyridine scaffold has been successfully utilized to develop potent p38 inhibitors.
For instance, a series of triazolopyridine-oxazole based inhibitors demonstrated that modifications to the C4 aryl group and the triazole side-chain were crucial for overcoming the deficiencies of an initial lead compound.[2] This optimization led to the identification of several clinical candidates. The binding of these inhibitors often involves a key hydrogen bond between the pyridine nitrogen and the backbone NH of Met109 in the hinge region of the kinase.
A New Frontier: Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism and a key regulator of immune tolerance, making it a promising target in cancer immunotherapy.[9] A novel class of IDO1 inhibitors based on the[1][2][3]triazolo[4,3-a]pyridine scaffold was identified through a structure-based virtual screen.[10]
The initial hit compound, VS9 , displayed a novel chemotype for IDO1 inhibition. Subsequent rational design and synthesis of analogues led to a significant improvement in potency to sub-micromolar levels, coupled with excellent metabolic stability and selectivity over other heme-containing enzymes.[10]
Table 2: Efficacy of[1][2][3]Triazolo[4,3-a]pyridine Derivatives as IDO1 Inhibitors
| Compound | Key Substituent | IDO1 Inhibition (%) at 10 µM | IC50 (µM) |
| VS9 | 6-(trifluoromethyl) | High | Not specified |
| 30 | 6-chloro | Poor | Not specified |
| 32 | 6-chloro | Poor | Not specified |
| 38 | Optimized analogue | Not specified | 0.9 |
| 42 | No substituent at position 6 | Inactive | Not specified |
Structure-activity relationship studies revealed that a hydrophobic substituent at the 6-position of the triazolopyridine ring is essential for potent IDO1 inhibition.[10] The complete loss of activity upon removal of the trifluoromethyl group (compound 42 ) underscores this critical interaction within the enzyme's active site.[10]
Experimental Protocols
To facilitate further research and validation, detailed protocols for key assays are provided below.
Synthesis of[1][2][3]triazolo[4,3-a]pyridine Derivatives
The synthesis of the[1][2][3]triazolo[4,3-a]pyridine core can be achieved through various methods. A common approach involves the cyclization of 2-hydrazinopyridines with appropriate reagents.
General Synthesis of 6-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridine-based IDO1 Inhibitors [10]
-
Step 1: Synthesis of the Amine Intermediate: The synthesis starts with commercially available reagents to construct the core (6-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridin-3-yl)methanamine.
-
Step 2: Amide Coupling: The amine intermediate is then coupled with various carboxylic acids using standard amide coupling reagents such as EDCI and HOBt in a suitable solvent like DMF.
-
Step 3: Purification: The final products are purified using column chromatography on silica gel.
DOT Diagram: General Synthetic Scheme
Caption: General synthetic route for[1][2][3]triazolo[4,3-a]pyridine-based IDO1 inhibitors.
In Vitro Kinase Inhibition Assay (c-Met)
This protocol is adapted from a high-throughput screening method for c-Met kinase inhibitors.[11]
-
Materials: Recombinant human c-Met kinase, ATP, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the kinase assay buffer, the test compound, and the c-Met enzyme. c. Initiate the kinase reaction by adding a mixture of ATP and the substrate. d. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
DOT Diagram: c-Met Kinase Inhibition Assay Workflow
Caption: Workflow for the in vitro c-Met kinase inhibition assay.
IDO1 Enzyme Inhibition Assay
This protocol outlines a cell-based assay to measure the inhibition of IDO1 activity.[7]
-
Cell Culture: Seed a suitable cell line (e.g., SK-OV-3) in a 96-well plate and allow them to adhere.
-
IDO1 Induction: Treat the cells with interferon-gamma (IFN-γ) to induce IDO1 expression.
-
Inhibitor Treatment: Add serial dilutions of the test compounds to the cells and incubate for 24-48 hours.
-
Kynurenine Measurement: a. Collect the cell culture supernatant. b. Hydrolyze the N-formylkynurenine to kynurenine by adding trichloroacetic acid (TCA) and heating. c. Measure the kynurenine concentration using a colorimetric method or HPLC.
-
Data Analysis: Determine the percentage of IDO1 inhibition and calculate the IC50 value.
Conclusion: A Scaffold with Enduring Promise
The triazolo[4,3-a]pyridine scaffold continues to be a highly valuable framework in the pursuit of novel therapeutics. The comparative data presented in this guide underscores the critical role of strategic substitutions in dictating the potency and selectivity of these compounds against various biological targets. The detailed experimental protocols provided herein offer a solid foundation for researchers to further explore and optimize triazolo[4,3-a]pyridine derivatives. As our understanding of the intricate interactions between these scaffolds and their target proteins deepens, we can anticipate the development of even more effective and safer drugs for a multitude of diseases.
References
- 1. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 3. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The [1,2,4]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Personal protective equipment for handling 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine
A Researcher's Guide to the Safe Handling of 3-Chloro-[1][2][3]triazolo[4,3-a]pyridine
As a novel heterocyclic compound, 3-Chloro-[1][2]triazolo[4,3-a]pyridine (CAS No. 4922-74-1) presents a unique chemical scaffold for the development of new pharmaceutical and agrochemical agents.[3] Its utility in chemical synthesis is significant, but its safe handling is paramount to protect researchers from potential hazards.[3] This guide provides a detailed protocol for the safe use, handling, and disposal of this compound, grounded in established safety principles and field-proven laboratory practices.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling, it is crucial to understand the inherent hazards of 3-Chloro-[1][2]triazolo[4,3-a]pyridine. Based on available safety data, this compound is classified with the following hazards:
-
Harmful if swallowed (H302)[4]
-
Causes skin irritation (H315)[4]
-
Causes serious eye irritation (H319)[4]
-
Harmful if inhaled (H332)[4]
-
May cause respiratory irritation (H335)[4]
The signal word for this chemical is "Warning," and it is represented by the GHS07 pictogram, indicating that it can be harmful and an irritant.[4] A thorough risk assessment should be conducted before any experiment, considering the quantity of the compound being used, the potential for dust or aerosol generation, and the duration of exposure.
Table 1: Hazard Classifications for 3-Chloro-[1][2]triazolo[4,3-a]pyridine
| Hazard Statement | GHS Classification | Rationale |
| H302 | Acute Toxicity, Oral, Category 4 | Ingestion of the compound may lead to adverse health effects. |
| H315 | Skin Corrosion/Irritation, Category 2 | Direct contact with the skin can cause irritation.[4] |
| H319 | Serious Eye Damage/Eye Irritation, Category 2 | Contact with the eyes can result in serious irritation.[4] |
| H332 | Acute Toxicity, Inhalation, Category 4 | Inhaling dust or aerosols can be harmful. |
| H335 | Specific Target Organ Toxicity — Single Exposure, Category 3 | May cause irritation to the respiratory tract upon inhalation.[4] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to prevent exposure through all potential routes: inhalation, dermal contact, and ocular contact. The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being performed.
Table 2: Recommended Personal Protective Equipment
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a barrier against skin contact. Double-gloving is a best practice when handling hazardous solids to prevent contamination during glove removal. |
| Eye Protection | Chemical safety goggles or a face shield | Protects the eyes from splashes, dust, and aerosols. A face shield offers broader protection for the entire face.[5] |
| Body Protection | A fully-buttoned laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood is the primary engineering control. For situations where a fume hood is not feasible or for spill cleanup, a NIOSH-approved respirator (e.g., N95 or higher) is necessary. | Minimizes the inhalation of airborne particles.[5] |
Operational Plan: From Benchtop to Disposal
A systematic workflow is critical to ensure safety throughout the experimental process. This involves careful preparation, meticulous execution, and compliant disposal.
Preparation and Engineering Controls
-
Designated Area: All work with 3-Chloro-[1][2]triazolo[4,3-a]pyridine should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[6]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[7]
-
Spill Kit: A chemical spill kit containing appropriate absorbent materials (e.g., sand, vermiculite) should be available in the laboratory.
Step-by-Step Handling Procedure
-
Donning PPE: Before entering the designated handling area, put on all required PPE in the correct order. A common sequence is a lab coat, followed by respiratory protection (if needed), eye protection, and finally gloves.
-
Weighing and Transfer: When weighing the solid compound, do so within the fume hood or in a balance enclosure to contain any dust. Use a spatula for transfers and avoid creating airborne dust.
-
In Solution: When the compound is in solution, handle it with the same level of caution, as splashes can still lead to skin and eye exposure.
-
Doffing PPE: After the procedure is complete, remove PPE in a manner that avoids self-contamination. A typical sequence is to remove gloves first, followed by the lab coat, eye protection, and any respiratory protection. Wash hands thoroughly with soap and water after removing PPE.[5]
Workflow for Donning and Doffing PPE
Caption: Workflow for donning and doffing Personal Protective Equipment.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.
-
Minor Spill:
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.[6]
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.
-
Clean the spill area with an appropriate solvent, followed by soap and water.
-
-
Major Spill:
-
Evacuate the laboratory immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Do not attempt to clean up a major spill without specialized training and equipment.
-
Waste Disposal Plan
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All solid waste contaminated with 3-Chloro-[1][2]triazolo[4,3-a]pyridine (e.g., weigh boats, contaminated gloves, absorbent materials) should be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Solvent Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container compatible with the solvent used.
-
Container Labeling: All waste containers must be labeled with the full chemical name and a description of the contents.
-
Disposal Protocol: Follow your institution's specific procedures for the disposal of chemical waste. Contact your EHS department for guidance on proper disposal protocols.
Chemical Waste Disposal Workflow
Caption: Workflow for the disposal of chemical waste.
By adhering to these guidelines, researchers can confidently and safely work with 3-Chloro-[1][2]triazolo[4,3-a]pyridine, fostering a secure environment for scientific discovery.
References
- 1. 3-Chloro[1,2,4]triazolo[4,3-a]pyridine - Safety Data Sheet [chemicalbook.com]
- 2. 3-Chloro-[1,2,4]triazolo[4,3-a]pyridine | 4922-74-1 [sigmaaldrich.com]
- 3. 4922-74-1 | MFCD09901818 | this compound [aaronchem.com]
- 4. This compound | 4922-74-1 [sigmaaldrich.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
